molecular formula C5H4BrN B028378 2-Bromopyridine-15N

2-Bromopyridine-15N

Cat. No.: B028378
M. Wt: 158.99 g/mol
InChI Key: IMRWILPUOVGIMU-CDYZYAPPSA-N
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Description

2-Bromopyridine-15N, also known as this compound, is a useful research compound. Its molecular formula is C5H4BrN and its molecular weight is 158.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo(115N)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRWILPUOVGIMU-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[15N]C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromopyridine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyridine-¹⁵N is a stable isotope-labeled version of the versatile synthetic building block, 2-bromopyridine (B144113). The incorporation of the nitrogen-15 (B135050) (¹⁵N) isotope provides a powerful tool for researchers in various fields, particularly in drug development, mechanistic studies, and advanced analytical chemistry. The ¹⁵N nucleus possesses a nuclear spin of ½, which offers significant advantages in nuclear magnetic resonance (NMR) spectroscopy, leading to sharper signals and enabling more detailed structural and dynamic studies compared to the abundant but quadrupolar ¹⁴N nucleus.[1] This guide provides a comprehensive overview of 2-Bromopyridine-¹⁵N, including its chemical properties, a detailed synthesis protocol, potential applications, and relevant data presented in a clear, structured format.

Core Chemical Properties

2-Bromopyridine-¹⁵N shares the same chemical reactivity as its unlabeled counterpart but is distinguished by its isotopic composition. This key difference allows it to be used as an internal standard or a tracer in various experimental setups.

PropertyValueReference
Chemical Formula C₅H₄Br¹⁵N[2]
Molecular Weight 158.99 g/mol [2]
CAS Number 54267-53-7[2]
Appearance Colorless to pale yellow liquidInferred from 2-bromopyridine
Boiling Point 194-196 °C (for unlabeled)Inferred from 2-bromopyridine
Isotopic Enrichment Typically >95%[3][4]

Synthesis of 2-Bromopyridine-¹⁵N

The most effective method for the synthesis of 2-Bromopyridine-¹⁵N involves a ring-opening and ring-closing strategy via a Zincke imine intermediate.[3][5][6] This approach allows for the direct incorporation of the ¹⁵N isotope from a commercially available source, ¹⁵NH₄Cl, with high efficiency.

Experimental Protocol: Synthesis via Zincke Imine Intermediate

This protocol is adapted from the general procedure for ¹⁵N-labeling of pyridines.[3][5][7]

Materials:

Procedure:

  • Activation and Ring Opening:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromopyridine (1.0 equiv) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equiv) dropwise, followed by the slow addition of 2,4,6-collidine (1.0 equiv).

    • After stirring for 15 minutes, add dibenzylamine (1.2 equiv) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, add hexanes to the reaction mixture to precipitate the Zincke imine intermediate.

    • Isolate the precipitate by filtration, wash with hexanes, and dry under vacuum.

  • Ring Closure with ¹⁵N Incorporation:

    • In a separate flask, dissolve the isolated Zincke imine intermediate in ethanol.

    • Add ¹⁵N-ammonium chloride (¹⁵NH₄Cl) (2.0 equiv) and sodium acetate (NaOAc) (2.0 equiv).

    • Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the formation of the ¹⁵N-labeled product by GC-MS or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up and Purification:

    • Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromopyridine-¹⁵N.

Expected Results:

  • Yield: While specific yields for 2-bromopyridine-¹⁵N are not explicitly reported, similar reactions on other substituted pyridines suggest that good to excellent yields can be expected.

  • Isotopic Enrichment: The isotopic enrichment of the final product is typically greater than 95%, with many examples showing >99% incorporation of the ¹⁵N isotope.[3]

Applications in Research and Drug Development

The primary utility of 2-Bromopyridine-¹⁵N lies in its application as a tracer and an internal standard in studies where tracking the fate of a pyridine-containing molecule is crucial.

NMR Spectroscopic Analysis

The ¹⁵N label in 2-Bromopyridine-¹⁵N allows for the use of ¹⁵N NMR spectroscopy, which provides detailed information about the electronic environment of the nitrogen atom.[1] This is particularly useful for:

  • Reaction Mechanism Elucidation: By monitoring the changes in the ¹⁵N chemical shift, researchers can gain insights into reaction intermediates and transition states involving the pyridine (B92270) nitrogen.

  • Binding Studies: In drug development, ¹⁵N-labeled ligands can be used to study their binding to target proteins. Changes in the ¹⁵N NMR spectrum upon binding can reveal the binding site and conformational changes.[8]

  • Structural Characterization: ¹⁵N NMR data can aid in the unambiguous structural assignment of complex molecules containing a pyridine moiety.

Isotope Dilution Mass Spectrometry

2-Bromopyridine-¹⁵N serves as an excellent internal standard for quantitative analysis by mass spectrometry. By adding a known amount of the ¹⁵N-labeled compound to a sample, the concentration of the unlabeled analyte can be determined with high accuracy and precision. This is a common technique in pharmacokinetic and metabolic studies during drug development.[9]

Metabolic Fate and Tracer Studies

In drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical.[9] If the drug contains a pyridine ring, synthesizing a ¹⁵N-labeled version allows researchers to trace its path through a biological system. By analyzing samples (e.g., blood, urine, tissues) using mass spectrometry, the parent drug and its metabolites can be identified and quantified.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_activation Activation & Ring Opening cluster_labeling Isotopic Labeling cluster_purification Purification 2-Bromopyridine 2-Bromopyridine Activated_Pyridine N-Triflyl-2-bromopyridinium 2-Bromopyridine->Activated_Pyridine Tf2O, Collidine Zincke_Imine Zincke Imine Intermediate Activated_Pyridine->Zincke_Imine Dibenzylamine 2-Bromopyridine-15N This compound Zincke_Imine->this compound 15NH4Cl, NaOAc, EtOH 15NH4Cl 15NH4Cl Purified_Product Pure this compound This compound->Purified_Product Column Chromatography

Caption: Synthesis workflow for 2-Bromopyridine-¹⁵N.

Application in Tracer Studies

Tracer_Study Drug_Candidate Pyridine-Containing Drug Candidate Labeled_Drug Synthesize 15N-labeled Drug using This compound Drug_Candidate->Labeled_Drug Administration Administer to Biological System Labeled_Drug->Administration Sample_Collection Collect Samples (Blood, Urine, Tissue) Administration->Sample_Collection Analysis LC-MS/MS Analysis Sample_Collection->Analysis Results Identify & Quantify Parent Drug and Metabolites Analysis->Results

Caption: Workflow for a typical tracer study.

Conclusion

2-Bromopyridine-¹⁵N is a valuable tool for researchers engaged in the synthesis and analysis of pyridine-containing compounds. Its primary advantage lies in the presence of the ¹⁵N isotope, which facilitates detailed mechanistic investigations, high-precision quantitative analysis, and in-depth metabolic studies. The robust synthetic methodology via a Zincke imine intermediate ensures high isotopic incorporation, making it an accessible and powerful reagent for advancing research in medicinal chemistry, drug metabolism, and beyond.

References

Technical Guide: Physical Properties and Applications of 2-Bromopyridine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Bromopyridine-¹⁵N, detailed experimental protocols for their determination, and insights into its primary applications in research and development.

Core Physical Properties

2-Bromopyridine-¹⁵N is a stable isotope-labeled version of 2-bromopyridine (B144113), where the nitrogen atom is the heavy isotope ¹⁵N. While specific experimental data for the ¹⁵N-labeled compound is not extensively published, its physical properties are expected to be nearly identical to its unlabeled counterpart, 2-bromopyridine. The primary difference lies in its molecular weight.

Table 1: Physical Properties of 2-Bromopyridine-¹⁵N (and 2-Bromopyridine)

PropertyValueSource(s)
Molecular Formula C₅H₄Br¹⁵N[1]
Molecular Weight 158.99 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 192-194 °C (at 760 mmHg)[3][4]
Melting Point Not applicable (liquid at room temperature)-
Density 1.657 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.572[3]
Solubility Slightly miscible with water. Soluble in ethanol, ether, benzene, and pyridine (B92270).[4][5]
pKa 0.71 (for the conjugate acid)[6]

Experimental Protocols for Physical Property Determination

The following are detailed, standard laboratory procedures for determining the key physical properties of liquid organic compounds like 2-Bromopyridine-¹⁵N.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Materials:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or silicone oil

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount (0.5-1 mL) of 2-Bromopyridine-¹⁵N into the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.[2]

  • Gently heat the side arm of the Thiele tube.[2] Convection currents will ensure uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7]

Density Determination

Materials:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Water bath (for temperature control)

  • Thermometer

Procedure (using a graduated cylinder):

  • Measure the mass of a clean, dry 10 mL graduated cylinder on an analytical balance.[8]

  • Add a known volume (e.g., 5 mL) of 2-Bromopyridine-¹⁵N to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[9]

  • Measure the total mass of the graduated cylinder and the liquid.[8]

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

  • Calculate the density using the formula: Density = Mass / Volume.[10]

  • For higher accuracy, perform the measurement at a controlled temperature (e.g., 25 °C) using a water bath.

Solubility Determination

Procedure:

  • Place a small, measured amount (e.g., 0.1 g or 0.1 mL) of 2-Bromopyridine-¹⁵N into a test tube.[11]

  • Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, toluene) to the test tube.[12]

  • Vigorously shake the test tube for 1-2 minutes.[5]

  • Observe if the compound has completely dissolved. If not, add the solvent in small increments (e.g., 1 mL at a time) up to a total of 3 mL, shaking after each addition.[11]

  • Record the substance as "soluble," "sparingly soluble," or "insoluble" based on the observations. For quantitative solubility, more precise measurements of the amount of solute and solvent are required until saturation is reached.

Applications in Research and Drug Development

2-Bromopyridine-¹⁵N is a valuable tool in synthetic chemistry and analytical sciences, primarily utilized as a synthetic building block and an internal standard.

Synthesis of Pyridine Derivatives

2-Bromopyridine serves as a versatile precursor for the synthesis of more complex pyridine-containing molecules, which are common scaffolds in pharmaceuticals. The ¹⁵N label allows for the tracking of the pyridine nitrogen in subsequent reactions and biological assays. A common synthetic route is the Negishi cross-coupling reaction.

Synthesis_Workflow cluster_reagents Reactants & Catalysts cluster_process Reaction Process cluster_products Products & Purification 2_Bromopyridine_15N 2-Bromopyridine-¹⁵N Reaction Negishi Cross-Coupling 2_Bromopyridine_15N->Reaction Organozinc Organozinc Reagent (R-ZnX) Organozinc->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Product 2-Substituted Pyridine-¹⁵N Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure 2-Substituted Pyridine-¹⁵N Purification->Final_Product

Workflow for the synthesis of a 2-substituted pyridine-¹⁵N via Negishi cross-coupling.

A general protocol for a Negishi cross-coupling reaction involves reacting 2-bromopyridine with an organozinc reagent in the presence of a palladium catalyst. The ¹⁵N label remains in the pyridine ring of the final product.

Internal Standard in Quantitative Mass Spectrometry

Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry (LC-MS) assays.[10] 2-Bromopyridine-¹⁵N can be used as an internal standard for the quantification of unlabeled 2-bromopyridine or its derivatives. The SIL internal standard is chemically identical to the analyte, so it co-elutes during chromatography and experiences the same ionization effects, allowing for accurate correction of analytical variability.

LCMS_Workflow cluster_inputs Inputs Sample_Prep Sample Preparation (e.g., Extraction) IS_Spike Spike with 2-Bromopyridine-¹⁵N (IS) Sample_Prep->IS_Spike LC_Separation Liquid Chromatography (LC) Separation IS_Spike->LC_Separation MS_Detection Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Analyte Quantification Data_Analysis->Quantification Analyte Analyte in Matrix (e.g., 2-Bromopyridine) Analyte->Sample_Prep

Workflow for quantitative analysis using 2-Bromopyridine-¹⁵N as an internal standard.

Experimental Protocol Outline for LC-MS Quantification:

  • Preparation of Stock Solutions: Prepare a stock solution of the analyte (unlabeled 2-bromopyridine) and the internal standard (2-Bromopyridine-¹⁵N) in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the internal standard.

  • Sample Preparation: Extract the analyte from the unknown samples (e.g., plasma, tissue homogenate) using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Internal Standard Addition: Add a known amount of the 2-Bromopyridine-¹⁵N internal standard solution to all samples, calibration standards, and quality controls.[10]

  • LC-MS Analysis: Inject the prepared samples into the LC-MS system. The analyte and the internal standard will be separated chromatographically and detected by the mass spectrometer.

  • Data Processing: Integrate the peak areas for both the analyte and the internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples from this calibration curve.

References

A Comprehensive Technical Guide to 2-Bromopyridine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromopyridine-¹⁵N, a stable isotope-labeled compound crucial for advanced research and development. The document covers its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and drug discovery.

Core Properties and Specifications

2-Bromopyridine-¹⁵N is a specialized chemical reagent where the common ¹⁴N atom in the pyridine (B92270) ring is replaced by the stable, heavier isotope ¹⁵N. This isotopic enrichment makes it an invaluable tool for a variety of analytical and metabolic studies.

Quantitative Data Summary

The key chemical and physical properties of 2-Bromopyridine-¹⁵N are summarized below. It is important to note that while the molecular properties are specific to the ¹⁵N-labeled variant, the physical properties are based on its unlabeled analogue, 2-bromopyridine (B144113) (CAS No. 109-04-6), and are expected to be nearly identical.

PropertyValueReference
CAS Number 54267-53-7[1]
Molecular Formula C₅H₄Br¹⁵N[1]
Molecular Weight 158.99 g/mol [1]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 192-194 °C[4]
Density 1.657 g/mL at 25 °C[4]
Refractive Index n20/D 1.572
Solubility Miscible with ethanol, ether, benzene. Slightly miscible with water.[4]

Synthesis and Isotopic Labeling

The incorporation of the ¹⁵N isotope into the 2-bromopyridine structure is a critical process. While synthesis can begin with an already labeled precursor, a more general and modern approach involves a ring-opening and closing mechanism that allows for late-stage isotopic incorporation.

General Synthesis of Unlabeled 2-Bromopyridine

The standard industrial synthesis of 2-bromopyridine starts with 2-aminopyridine (B139424).[5] The process involves a diazotization reaction in the presence of hydrobromic acid, followed by bromination.[6][7][8] This method can be adapted if ¹⁵N-labeled 2-aminopyridine is used as the starting material.

¹⁵N Isotopic Labeling via Zincke Imine Intermediates

A versatile method for ¹⁵N labeling of pyridines involves a ring-opening/ring-closing sequence.[9] This approach is advantageous as it uses a common and commercially available source of the isotope, ¹⁵NH₄Cl, and is applicable to a wide range of substituted pyridines.[9]

The workflow for this labeling process is outlined below.

G cluster_start Step 1: Ring Activation & Opening cluster_close Step 2: Isotope Incorporation & Ring Closure start Substituted ¹⁴N-Pyridine (e.g., 2-Bromopyridine) intermediate NTf-Zincke Imine (Ring-Opened Intermediate) start->intermediate Activation reagent1 NTf-Anhydride reagent1->start reagent2 Dibenzylamine (B1670424) reagent2->intermediate Nucleophilic Attack product Final Product: ¹⁵N-Labeled Pyridine intermediate->product Ring Closure reagent3 ¹⁵NH₄Cl (Isotope Source) reagent3->intermediate reagent4 NaOAc reagent4->intermediate

A workflow for ¹⁵N labeling of pyridines via Zincke imine intermediates.

Applications in Research and Drug Development

The primary value of 2-Bromopyridine-¹⁵N lies in its utility as an analytical tracer and a building block for synthesizing more complex labeled molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nitrogen-15 (B135050) labeling is a transformative technique in NMR spectroscopy.[10] The ¹⁵N nucleus has a nuclear spin of 1/2, which is ideal for NMR studies, providing clearer signals and enabling advanced multi-dimensional experiments that are not feasible with the more abundant but quadrupolar ¹⁴N nucleus.[10] This allows researchers to gain detailed insights into molecular structure, dynamics, and intermolecular interactions.[11]

G cluster_problem Challenge with ¹⁴N cluster_solution Solution with ¹⁵N N14 ¹⁴N Isotope (99.6% Abundance) Prop14 Quadrupolar Nucleus (Spin = 1) N14->Prop14 Result14 Broad NMR Signals Poor Resolution Prop14->Result14 N15 ¹⁵N Isotope Labeling Prop15 Spin = 1/2 Nucleus N15->Prop15 Result15 Sharp NMR Signals High Resolution Enables Advanced NMR (e.g., HSQC) Prop15->Result15

The logical advantage of ¹⁵N labeling in NMR spectroscopy.
Drug Development and Metabolic Studies

In pharmaceutical development, stable isotope-labeled compounds are essential for studying pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[11] By incorporating 2-Bromopyridine-¹⁵N into a drug candidate, researchers can use techniques like mass spectrometry (MS) and NMR to accurately track the drug and its metabolites within a biological system.[10][11] This non-invasive tracing provides critical data on metabolic pathways, reaction rates, and drug efficacy.[10][12]

The general workflow for using a labeled building block like 2-Bromopyridine-¹⁵N in drug development is shown below.

G start 2-Bromopyridine-¹⁵N (Labeled Building Block) synthesis Multi-step Organic Synthesis start->synthesis product ¹⁵N-Labeled Drug Candidate synthesis->product admin Administration to In Vivo / In Vitro Model product->admin Pre-clinical Testing analysis Sample Analysis (LC-MS, NMR) admin->analysis data Pharmacokinetic Data (ADME Profile, Metabolite ID) analysis->data

Workflow for utilizing ¹⁵N-labeled compounds in ADME studies.
Intermediate in Organic Synthesis

Beyond its role in labeling, 2-bromopyridine is a versatile intermediate. It readily participates in various cross-coupling reactions, such as Negishi and Suzuki couplings, to form C-C or C-N bonds.[13] Furthermore, it can be converted to 2-lithiopyridine, a potent nucleophile for introducing the pyridyl group into other molecules.[6][13] Using the ¹⁵N-labeled version allows for the precise introduction of an isotopic label into complex target molecules.

Experimental Protocols

The following are detailed methodologies for the synthesis of 2-bromopyridine.

Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine (Unlabeled)

This protocol is for the unlabeled compound but can be adapted for a ¹⁵N-labeled precursor.

Materials:

  • 2-Aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Ether

  • Solid Potassium hydroxide (KOH)

  • 5-L three-necked flask with mechanical stirrer, dropping funnel, and thermometer

Procedure: [8]

  • Preparation: Cool 790 mL (7 moles) of 48% HBr in a 5-L flask to 10-20°C using an ice-salt bath.

  • Addition of Amine: Add 150 g (1.59 moles) of 2-aminopyridine to the cooled HBr over approximately 10 minutes.

  • Bromination: While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.

  • Diazotization: Prepare a solution of 275 g (4 moles) of NaNO₂ in 400 mL of water. Add this solution dropwise to the reaction mixture over 2 hours, ensuring the temperature remains at 0°C or below. Stir for an additional 30 minutes.

  • Neutralization: Prepare a solution of 600 g (15 moles) of NaOH in 600 mL of water. Add this alkaline solution to the mixture at a rate that keeps the temperature below 20-25°C.

  • Extraction: Extract the reaction mixture with four 250-mL portions of ether.

  • Drying and Distillation: Dry the combined ether extracts over 100 g of solid KOH for 1 hour. Distill the dried extract to yield 2-bromopyridine (boiling point: 74–75°C at 13 mm Hg).[8]

Protocol: ¹⁵N-Labeling of Pyridines via Zincke Intermediates

This is a general protocol based on modern synthetic methods.[9]

Materials:

  • Substituted ¹⁴N-pyridine (e.g., 2-bromopyridine)

  • NTf-Anhydride (Tf₂O)

  • Dibenzylamine

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Sodium acetate (B1210297) (NaOAc)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Ring Activation: In a suitable reaction vessel under an inert atmosphere, dissolve the starting ¹⁴N-pyridine in a dry solvent. Cool the solution and add NTf-Anhydride to activate the pyridine ring.

  • Ring Opening: Add dibenzylamine to the activated pyridine solution. This will induce a nucleophilic attack and ring-opening to form the corresponding Zincke imine intermediate. The intermediate can often be isolated via precipitation.

  • Ring Closure and Isotope Incorporation: To the isolated Zincke imine, add 2 equivalents of ¹⁵NH₄Cl (the ¹⁵N source) and sodium acetate.

  • Workup and Purification: Stir the reaction until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the final ¹⁵N-labeled pyridine with high isotopic incorporation (>95%).[9]

Safety and Handling

2-Bromopyridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Toxic if swallowed or in contact with skin.[2] Causes skin and eye irritation. May cause respiratory irritation. Flammable liquid and vapor.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat. Use a suitable respirator if ventilation is inadequate.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[4]

Conclusion

2-Bromopyridine-¹⁵N is a powerful and versatile tool for the scientific community. Its role as a stable isotope-labeled building block enables precise investigations into molecular structure, metabolic pathways, and drug pharmacokinetics. The availability of robust synthetic methods for its preparation ensures its continued application in advancing chemical, biological, and pharmaceutical research.

References

In-Depth Technical Guide to 2-Bromopyridine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromopyridine-¹⁵N, a stable isotope-labeled compound with significant applications in metabolic research, drug development, and structural biology. This document details its molecular properties, a potential synthetic route, and its application in tracing metabolic pathways.

Core Data: Molecular Weight

The precise molecular weight of 2-Bromopyridine-¹⁵N is crucial for mass spectrometry-based quantitative studies. As bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, the monoisotopic molecular weight of 2-Bromopyridine-¹⁵N will differ depending on the bromine isotope present. The molecular formula for 2-Bromopyridine-¹⁵N is C₅H₄Br¹⁵N[1]. The calculated monoisotopic molecular weights are presented in Table 1.

Component ElementIsotopeMonoisotopic Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825[2]
Bromine⁷⁹Br78.918337[3][4][5]
Bromine⁸¹Br80.916291[6][7][8]
Nitrogen¹⁵N15.000109[9][10]

Table 1: Monoisotopic Masses of Constituent Isotopes

Based on these values, the monoisotopic molecular weights of the two isotopic forms of 2-Bromopyridine-¹⁵N are calculated and summarized in Table 2.

Molecular FormulaBromine IsotopeCalculated Monoisotopic Molecular Weight (Da)
C₅H₄⁷⁹Br¹⁵N⁷⁹Br157.953031
C₅H₄⁸¹Br¹⁵N⁸¹Br159.951033

Table 2: Calculated Monoisotopic Molecular Weights of 2-Bromopyridine-¹⁵N

Experimental Protocols: Synthesis of 2-Bromopyridine-¹⁵N

A general and effective method for the synthesis of ¹⁵N-labeled pyridines involves the use of Zincke imine intermediates. This approach allows for the incorporation of the ¹⁵N isotope from a commercially available source like ¹⁵NH₄Cl with high efficiency. The following is a plausible experimental protocol for the synthesis of 2-Bromopyridine-¹⁵N, adapted from established methods for producing ¹⁵N-labeled pyridine (B92270) derivatives.

Protocol: Synthesis of 2-Bromo-[¹⁵N]pyridine via Zincke Imine Intermediate

This protocol is adapted from the synthesis of ¹⁵N-labeled 3-bromopyridine (B30812) and can be applied to the 2-bromo isomer.

Step 1: Ring Opening to form the Zincke Imine Intermediate

  • In a suitable reaction vessel, dissolve 2-bromopyridine (B144113) in an appropriate solvent.

  • Activate the pyridine ring using a suitable reagent, such as 2,4-dinitrochlorobenzene, to form the N-(2,4-dinitrophenyl)-2-bromopyridinium salt (Zincke salt).

  • React the Zincke salt with a secondary amine, such as dibenzylamine, to induce ring opening and form the corresponding Zincke imine intermediate.

  • Isolate the Zincke imine intermediate by precipitation and filtration.

Step 2: Ring Closure with ¹⁵N-Ammonium Chloride

  • Dissolve the isolated Zincke imine intermediate in a suitable solvent, such as ethanol.

  • Add ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) and a base, such as sodium acetate (B1210297) (NaOAc), to the solution. The use of NaOAc improves the yield of the ¹⁵N-pyridine.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60 °C) to facilitate the ring-closure reaction, incorporating the ¹⁵N isotope into the pyridine ring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, purify the resulting 2-Bromo-[¹⁵N]pyridine using standard laboratory techniques, such as column chromatography or distillation, to obtain the final product with high isotopic incorporation.

Application in Metabolic Pathway Tracing

¹⁵N-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. 2-Bromopyridine-¹⁵N can be used as a tracer to study the biotransformation of brominated pyridine-containing xenobiotics. The workflow for such a study is outlined below.

metabolic_tracing_workflow cluster_0 In Vitro / In Vivo Model cluster_1 Analytical Phase cluster_2 Pathway Elucidation A Administration of 2-Bromopyridine-¹⁵N B Incubation / Dosing A->B Introduction into biological system C Sample Collection (e.g., cells, tissues, urine) B->C Metabolic processing D Metabolite Extraction C->D E LC-MS/MS or NMR Analysis D->E Separation and Detection F Data Analysis E->F Identification of ¹⁵N-labeled metabolites G Structure Elucidation of Metabolites F->G H Metabolic Pathway Mapping G->H Connecting metabolites to enzymatic reactions

Caption: Workflow for tracing the metabolic fate of 2-Bromopyridine-¹⁵N.

References

A Technical Guide to the Synthesis of ¹⁵N-Labeled Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ¹⁵N-labeled pyridine (B92270) derivatives, invaluable tools in pharmaceutical and agrochemical development. The incorporation of stable isotopes is crucial for a variety of studies, including absorption, distribution, metabolism, and excretion (ADMET), as well as for use as internal standards in quantitative mass spectrometry. This document details the leading methodologies, presents quantitative data, and provides experimental protocols for the synthesis of these critical compounds.

Introduction

The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The ability to introduce a ¹⁵N label into the pyridine ring offers a powerful handle for researchers to trace the fate of these molecules in biological systems and to enhance analytical sensitivity. Historically, the synthesis of ¹⁵N-labeled pyridines has been challenging, often requiring multi-step de novo syntheses. However, recent advancements have led to more direct and efficient methods for nitrogen isotope exchange, making these valuable compounds more accessible.

Core Synthetic Methodologies

Two primary strategies dominate the synthesis of ¹⁵N-labeled pyridine derivatives: de novo synthesis and nitrogen isotope exchange. While de novo methods build the labeled ring from acyclic precursors, isotope exchange reactions replace the existing ¹⁴N atom in a pre-formed pyridine ring with a ¹⁵N atom.

Nitrogen Isotope Exchange via Zincke Imine Intermediates

A recent and highly effective method for ¹⁵N-labeling involves a ring-opening and ring-closing sequence via Zincke imine intermediates.[1][2][3][4][5] This approach offers a broad substrate scope, including the late-stage functionalization of complex drug molecules, and consistently provides high levels of isotopic incorporation (>95% in most cases).[1][2][3][4][5] The general strategy involves the activation of the pyridine nitrogen, followed by nucleophilic attack and ring opening to form a Zincke imine. This intermediate then undergoes a ring-closing reaction with a ¹⁵N-labeled ammonium (B1175870) salt, typically ¹⁵NH₄Cl, to yield the desired ¹⁵N-labeled pyridine.[1][2]

This method is advantageous due to its use of readily available and relatively inexpensive ¹⁵N sources like ¹⁵NH₄Cl.[1][6] Furthermore, the reactivity of the Zincke imine intermediate can be harnessed to introduce other isotopes, such as deuterium (B1214612) at the C3 and C5 positions, to generate higher mass isotopologs required for certain mass spectrometry-based studies.[1][2][3][4][5]

Zincke_Imine_Pathway cluster_caption reactant reactant intermediate intermediate product product reagent reagent pyridine Pyridine (¹⁴N) activated_pyridine N-Activated Pyridinium Salt pyridine->activated_pyridine Activation (e.g., Tf₂O) zincke_imine Zincke Imine Intermediate activated_pyridine->zincke_imine Ring Opening (e.g., Dibenzylamine) labeled_pyridine ¹⁵N-Labeled Pyridine zincke_imine->labeled_pyridine Ring Closure inv1 inv2 inv3 reagent1 ¹⁵NH₄Cl, NaOAc reagent1->inv2 caption Zincke Imine Pathway for ¹⁵N-Labeling

Zincke Imine Pathway for ¹⁵N-Labeling
De Novo Synthesis from Acyclic Precursors

An older, yet still relevant, method involves the construction of the pyridine ring from acyclic precursors. One such method is the reaction of 2-ethoxy-3,4-dihydro-2H-pyran with ¹⁵N-labeled ammonium chloride in the presence of an oxidizing agent like methylene (B1212753) blue.[6] This approach can provide good yields but may be limited by the availability of the substituted dihydropyran starting materials, making it less suitable for the late-stage labeling of complex molecules.[6]

De_Novo_Synthesis cluster_caption reactant reactant product product reagent reagent dihydropyran 2-Ethoxy-3,4-dihydro-2H-pyran labeled_pyridine ¹⁵N-Labeled Pyridine dihydropyran->labeled_pyridine Ring Formation & Oxidation inv1 reagent1 ¹⁵NH₄Cl Methylene Blue reagent1->labeled_pyridine caption De Novo Synthesis of ¹⁵N-Pyridine

De Novo Synthesis of ¹⁵N-Pyridine

Quantitative Data Summary

The following tables summarize the yields and isotopic enrichment for the synthesis of various ¹⁵N-labeled pyridine derivatives via the Zincke imine pathway.

Table 1: ¹⁵N-Labeling of Building-Block Pyridines [1]

EntrySubstrateProductYield (%)¹⁵N Incorporation (%)
12-Phenylpyridine¹⁵N-2-Phenylpyridine75>99
23-Bromopyridine¹⁵N-3-Bromopyridine6898
34-tert-Butylpyridine¹⁵N-4-tert-Butylpyridine81>99
42,5-Dibromopyridine¹⁵N-2,5-Dibromopyridine7097
53-Fluoropyridine¹⁵N-3-Fluoropyridine55>99

Yields are isolated yields over two steps (ring-opening and ring-closing). Isotopic incorporation determined by mass spectrometry.

Table 2: Late-Stage ¹⁵N-Labeling of Complex Molecules [2]

EntryParent Molecule¹⁵N-Labeled ProductYield (%)¹⁵N Incorporation (%)
1Nicotine Derivative¹⁵N-Nicotine Derivative6598
2Bepotastine Derivative¹⁵N-Bepotastine Derivative58>95
32-Arylpyridine Drug Fragment¹⁵N-2-Arylpyridine Drug Fragment72>95

Yields are isolated yields. Isotopic incorporation determined by mass spectrometry.

Experimental Protocols

General Procedure for ¹⁵N-Labeling via Zincke Imine Intermediate

Step 1: Formation of the NTf-Zincke Imine [1][7]

To a solution of the pyridine derivative (1.0 equiv) in a suitable solvent (e.g., ethyl acetate) at -78 °C is added trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.0-1.2 equiv) and a non-nucleophilic base such as 2,4,6-collidine (1.0 equiv). The reaction is stirred for 30 minutes, after which dibenzylamine (B1670424) (1.2 equiv) is added. The reaction mixture is then warmed to 60 °C and stirred for 1 hour. The resulting Zincke imine can often be isolated by precipitation with a non-polar solvent like hexanes and used in the next step without further purification.

Step 2: Ring-Closure with ¹⁵NH₄Cl [1][7]

The crude Zincke imine intermediate is dissolved in ethanol. To this solution is added ¹⁵NH₄Cl (2.0-4.0 equiv) and sodium acetate (B1210297) (NaOAc, 2.0-4.0 equiv). The mixture is heated to 60 °C and stirred for 1-48 hours, depending on the substrate. After cooling to room temperature, the reaction mixture is worked up using standard extraction procedures. The desired ¹⁵N-labeled pyridine is then purified by column chromatography.

Procedure for De Novo Synthesis of ¹⁵N-Pyridine

To a solution of 2-ethoxy-3,4-dihydro-2H-pyran (1.0 equiv) in a suitable solvent is added ¹⁵NH₄Cl (1.0 equiv) and a catalytic amount of methylene blue.[6] The reaction mixture is heated under an air atmosphere. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is worked up, and the ¹⁵N-pyridine is purified by distillation or chromatography. An overall yield of approximately 33% with over 81% ¹⁵N enrichment can be achieved.[6]

Applications in Research and Drug Development

The primary application of ¹⁵N-labeled pyridine derivatives is in tracer studies for drug metabolism and pharmacokinetics. The distinct mass of the ¹⁵N isotope allows for the unambiguous detection and quantification of the parent compound and its metabolites by mass spectrometry.

Furthermore, these labeled compounds are finding increasing use in advanced NMR techniques such as Signal Amplification By Reversible Exchange (SABRE).[6] SABRE can hyperpolarize the ¹⁵N nucleus, dramatically increasing NMR signal intensity and enabling novel bioimaging applications.[1][6]

SABRE_Workflow cluster_caption start_material start_material process_step process_step hyperpolarized_product hyperpolarized_product application application labeled_pyridine ¹⁵N-Labeled Pyridine sabre_catalyst Iridium Catalyst + Parahydrogen labeled_pyridine->sabre_catalyst SABRE-SHEATH hyperpolarized_pyridine Hyperpolarized ¹⁵N-Pyridine sabre_catalyst->hyperpolarized_pyridine mri Enhanced MRI/ Bioimaging hyperpolarized_pyridine->mri caption Application Workflow: SABRE Hyperpolarization

Application Workflow: SABRE Hyperpolarization

Conclusion

The development of efficient and versatile methods for the synthesis of ¹⁵N-labeled pyridine derivatives, particularly through the Zincke imine pathway, has significantly advanced the accessibility of these crucial research tools. The ability to perform late-stage isotopic labeling on complex molecules opens up new avenues for detailed mechanistic studies and accelerates the drug development pipeline. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to incorporate ¹⁵N-labeling strategies into their workflows.

References

commercial suppliers of 2-Bromopyridine-15N

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromopyridine-¹⁵N for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are fundamental tools in modern research and development, playing a pivotal role in drug discovery, pharmacokinetic studies, and metabolic profiling.[1][2] The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into biologically active molecules allows for their precise detection and quantification in complex biological matrices.[3] 2-Bromopyridine-¹⁵N, a labeled derivative of the versatile pyridine (B92270) scaffold, serves as a crucial building block and internal standard for a wide range of applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide provides a comprehensive overview of the commercial suppliers, synthesis protocols, and key applications of 2-Bromopyridine-¹⁵N for professionals in the scientific community.

Commercial Suppliers of 2-Bromopyridine-¹⁵N

The availability of well-characterized isotopically labeled reagents is critical for reproducible research. While the number of direct commercial suppliers for 2-Bromopyridine-¹⁵N is limited, several companies in the fine chemical and isotopic labeling space can provide this compound. Additionally, numerous suppliers offer the unlabeled analogue, which can often be used as a starting point for custom ¹⁵N-labeling synthesis.

Table 1: Commercial Suppliers of 2-Bromopyridine-¹⁵N and Unlabeled 2-Bromopyridine (B144113)

SupplierProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Santa Cruz Biotechnology, Inc. 2-Bromopyridine-¹⁵N54267-53-7C₅H₄Br¹⁵N158.99Direct supplier of the ¹⁵N-labeled compound.[5]
Apollo Scientific 2-Bromopyridine109-04-6C₅H₄BrN157.99Supplier of the unlabeled compound.[6]
BLD Pharmatech 2-Bromopyridine109-04-6C₅H₄BrN158.00Supplier of the unlabeled compound.[7]
ChemicalBook 2-Bromopyridine109-04-6C₅H₄BrN158.00Lists multiple suppliers for the unlabeled compound.[8]
BuyersGuideChem 2-Bromopyridine109-04-6C₅H₄BrN158.00Lists multiple international suppliers for the unlabeled compound.[9]

Synthesis of 2-Bromopyridine and ¹⁵N-Labeling Strategies

The synthesis of 2-Bromopyridine and its subsequent ¹⁵N-labeling can be achieved through various chemical routes. Understanding these methodologies is crucial for researchers who may need to synthesize custom-labeled analogues or troubleshoot experimental procedures.

Synthesis of Unlabeled 2-Bromopyridine

A common and well-established method for synthesizing 2-bromopyridine is through the diazotization of 2-aminopyridine (B139424) followed by a Sandmeyer-type reaction.[10][11]

Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine [10][11][12]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 48% hydrobromic acid.

  • Addition of 2-Aminopyridine: Cool the hydrobromic acid to between -5°C and 0°C using an ice-salt bath. Slowly add 2-aminopyridine to the cooled acid while maintaining the temperature.

  • Bromination: While keeping the temperature at 0°C or lower, add liquid bromine dropwise. The reaction mixture may thicken as a yellow-orange perbromide forms.

  • Diazotization: Prepare a solution of sodium nitrite (B80452) in water. Add this solution dropwise to the reaction mixture over a period of approximately 2 hours, ensuring the temperature remains at or below 0°C.

  • Neutralization: After stirring for an additional 30 minutes, slowly add a solution of sodium hydroxide (B78521) to neutralize the reaction mixture. The temperature should be kept below 20-25°C during this step.

  • Extraction and Purification: Extract the nearly colorless reaction mixture with diethyl ether. Dry the combined ether extracts over solid potassium hydroxide and then distill under reduced pressure to obtain 2-bromopyridine.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Cooling (-5°C to 0°C) Cooling (-5°C to 0°C) 2-Aminopyridine->Cooling (-5°C to 0°C) Hydrobromic Acid Hydrobromic Acid Hydrobromic Acid->Cooling (-5°C to 0°C) Bromine Bromine Bromine->Cooling (-5°C to 0°C) Sodium Nitrite Sodium Nitrite Diazotization Diazotization Sodium Nitrite->Diazotization Cooling (-5°C to 0°C)->Diazotization Add Sodium Nitrite Neutralization Neutralization Diazotization->Neutralization Add Sodium Hydroxide Extraction with Ether Extraction with Ether Neutralization->Extraction with Ether Drying Drying Extraction with Ether->Drying Distillation Distillation Drying->Distillation 2-Bromopyridine 2-Bromopyridine Distillation->2-Bromopyridine

Synthesis workflow for unlabeled 2-bromopyridine.

¹⁵N-Labeling of Pyridines via Zincke Activation

A significant advancement in the ¹⁵N-labeling of pyridines is the use of a Zincke activation strategy.[1][2][13] This method allows for the direct exchange of the ¹⁴N atom in a pre-formed pyridine ring with a ¹⁵N atom from a labeled source, such as ¹⁵NH₄Cl.

Experimental Protocol: ¹⁵N-Labeling of Pyridines via Zincke Activation (General Procedure) [3][13]

  • Pyridine Activation: To a solution of the pyridine substrate (e.g., 2-bromopyridine) in a suitable solvent (e.g., ethyl acetate) at -78°C, add triflic anhydride (B1165640) (Tf₂O). This forms a highly reactive N-activated pyridinium (B92312) salt.

  • Ring Opening: The activated pyridine undergoes nucleophilic attack and ring-opening to form a Zincke imine intermediate. In some cases, a mixture of the Zincke imine and an iminium salt may form.

  • Ring Closure with ¹⁵N Source: The Zincke imine intermediate is then treated with a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl, in the presence of a base like sodium acetate. This facilitates the ring-closure step, incorporating the ¹⁵N atom into the pyridine ring.

  • Isolation: The resulting ¹⁵N-labeled pyridine is then isolated and purified using standard chromatographic techniques.

G Pyridine Substrate Pyridine Substrate Activation Activation Pyridine Substrate->Activation Triflic Anhydride Triflic Anhydride Triflic Anhydride->Activation N-Activated Pyridinium Salt N-Activated Pyridinium Salt Activation->N-Activated Pyridinium Salt Ring Opening Ring Opening N-Activated Pyridinium Salt->Ring Opening Zincke Imine Intermediate Zincke Imine Intermediate Ring Opening->Zincke Imine Intermediate Ring Closure Ring Closure Zincke Imine Intermediate->Ring Closure ¹⁵NH₄Cl ¹⁵NH₄Cl ¹⁵NH₄Cl->Ring Closure ¹⁵N-Labeled Pyridine ¹⁵N-Labeled Pyridine Ring Closure->¹⁵N-Labeled Pyridine

Reaction pathway for ¹⁵N-labeling via Zincke activation.

Applications in Research and Drug Development

2-Bromopyridine-¹⁵N is a valuable tool with diverse applications in the pharmaceutical and life sciences sectors.

Quantitative Mass Spectrometry

Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry-based assays.[3] 2-Bromopyridine-¹⁵N can serve as an ideal internal standard for the analysis of pyridine-containing drug candidates or their metabolites. The mass shift due to the ¹⁵N isotope allows for clear differentiation from the unlabeled analyte, enabling precise and accurate quantification.

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_quantification Quantification Biological Sample Biological Sample Spike with ¹⁵N-Internal Standard Spike with ¹⁵N-Internal Standard Biological Sample->Spike with ¹⁵N-Internal Standard Extraction and Cleanup Extraction and Cleanup Spike with ¹⁵N-Internal Standard->Extraction and Cleanup LC-MS/MS LC-MS/MS Extraction and Cleanup->LC-MS/MS Data Acquisition Data Acquisition LC-MS/MS->Data Acquisition Peak Area Ratio (Analyte/Standard) Peak Area Ratio (Analyte/Standard) Data Acquisition->Peak Area Ratio (Analyte/Standard) Calibration Curve Calibration Curve Peak Area Ratio (Analyte/Standard)->Calibration Curve Concentration Determination Concentration Determination Calibration Curve->Concentration Determination

References

A Technical Guide to 2-Bromopyridine-¹⁵N: Cost, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of stable isotopes is a critical tool for elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards in quantitative mass spectrometry. 2-Bromopyridine-¹⁵N, a pyridyl building block containing the heavy isotope of nitrogen, is a valuable reagent in the synthesis of labeled bioactive molecules. This guide provides an in-depth overview of its procurement, technical specifications, and a representative synthetic protocol.

Cost and Procurement

The procurement of highly specialized isotopic compounds such as 2-Bromopyridine-¹⁵N typically involves direct inquiry with specialized chemical suppliers. Unlike common reagents, the price is not always publicly listed and is subject to factors including the quantity required, desired isotopic purity, and current stock levels. Researchers are advised to request quotes from reputable suppliers for the most accurate and up-to-date pricing.

Table 1: Supplier and Cost Information for 2-Bromopyridine-¹⁵N

SupplierCAS NumberTypical AvailabilityPrice
Santa Cruz Biotechnology54267-53-7InquirePrice on Request[1]
Cambridge Isotope Laboratories, Inc.54267-53-7InquirePrice on Request
BLD Pharm54267-53-7InquirePrice on Request
MedChemExpress54267-53-7InquirePrice on Request

Technical Data

The essential technical specifications for 2-Bromopyridine-¹⁵N are summarized below. The isotopic enrichment is a critical parameter, and researchers should verify the value on the certificate of analysis provided by the supplier for their specific lot.

Table 2: Technical Specifications of 2-Bromopyridine-¹⁵N

PropertyValueReference
CAS Number 54267-53-7[1]
Molecular Formula C₅H₄Br¹⁵N[1]
Molecular Weight 158.99 g/mol [1]
Typical Chemical Purity ≥98%
Typical Isotopic Purity >95% to >99%[2]
Appearance Colorless to pale yellow liquid

Experimental Protocol: Synthesis of ¹⁵N-Labeled Bromopyridines

The following is a representative experimental protocol for the synthesis of ¹⁵N-labeled bromopyridines, adapted from methodologies for similar compounds. This method involves a ring-opening and ring-closing sequence to incorporate the ¹⁵N isotope from a labeled source, such as ¹⁵NH₄Cl.[2]

Materials:

Procedure:

  • Activation and Ring Opening:

    • Dissolve 2-bromopyridine in a suitable anhydrous solvent like dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).

    • Add trifluoromethanesulfonic anhydride, dibenzylamine, and collidine to the solution. This reaction forms an NTf-activated pyridine (B92270) intermediate which then undergoes ring-opening with dibenzylamine to form a Zincke imine.

    • After the reaction is complete, wash the mixture with an aqueous solution of CuSO₄ to remove excess dibenzylamine.

    • The Zincke imine intermediate can often be precipitated by adding the organic extract to hexanes, allowing for its isolation and purification.

  • Ring Closing with ¹⁵N Incorporation:

    • Dissolve the isolated Zincke imine intermediate in a solvent such as ethanol.

    • Add ¹⁵N-ammonium chloride (¹⁵NH₄Cl) and sodium acetate (NaOAc) to the solution. The ¹⁵NH₄Cl serves as the source of the heavy nitrogen isotope.

    • Heat the reaction mixture (e.g., to 60 °C) to facilitate the ring-closing reaction, which incorporates the ¹⁵N atom into the pyridine ring, yielding 2-Bromopyridine-¹⁵N.[2]

    • The final product can be purified using standard techniques such as column chromatography or distillation.

Isotopic Incorporation:

  • This method has been reported to achieve high levels of ¹⁵N-incorporation, often greater than 95%.[2] The precise isotopic purity should be confirmed by mass spectrometry.

Visualized Workflows

To aid in the conceptualization of the processes involved in utilizing 2-Bromopyridine-¹⁵N, the following diagrams illustrate the procurement and a generalized experimental workflow.

cluster_procurement Procurement Workflow A Identify Need for 2-Bromopyridine-¹⁵N B Search for Suppliers (e.g., Santa Cruz, CIL) A->B C Request Quotation (Specify Quantity & Purity) B->C D Receive and Evaluate Quotes C->D E Place Purchase Order D->E F Receive Compound and Certificate of Analysis E->F

Caption: A typical workflow for the procurement of 2-Bromopyridine-¹⁵N.

cluster_experimental Generalized Experimental Workflow Start Start with 2-Bromopyridine-¹⁵N Step1 Reaction Setup (e.g., Suzuki, Buchwald Coupling) Start->Step1 Step2 Reaction Monitoring (TLC, LC-MS) Step1->Step2 Step3 Work-up and Extraction Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Step5 Characterization (NMR, MS) Step4->Step5 End ¹⁵N-Labeled Final Product Step5->End

Caption: A generalized workflow for the use of 2-Bromopyridine-¹⁵N in a synthetic reaction.

References

An In-depth Technical Guide to the Stability and Storage of 2-Bromopyridine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the stability and storage of 2-Bromopyridine-¹⁵N, a critical isotopically labeled building block in pharmaceutical research and development. Ensuring the chemical and isotopic integrity of this compound is paramount for its effective use in synthesizing ¹⁵N-labeled drug candidates and for metabolic studies. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment.

Introduction to 2-Bromopyridine-¹⁵N Stability

2-Bromopyridine-¹⁵N is a synthetic, non-radioactive, stable isotope-labeled compound. The incorporation of the ¹⁵N isotope provides a valuable tool for tracing the metabolism and fate of pyridine-containing molecules in biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The inherent stability of the ¹⁵N isotope means it does not undergo radioactive decay, and its stability is primarily governed by the chemical stability of the 2-bromopyridine (B144113) molecule itself.[1]

Under recommended storage conditions, 2-bromopyridine is a stable compound.[2][3] However, like many halogenated heterocyclic compounds, it can be susceptible to degradation under certain environmental conditions. Factors that can influence its stability include temperature, light, humidity, and exposure to incompatible materials.

Recommended Storage and Handling

To ensure the long-term integrity of 2-Bromopyridine-¹⁵N, the following storage and handling procedures are recommended:

Storage Conditions:

  • Temperature: Store in a cool, dry, and well-ventilated area.[4][5][6][7] A controlled room temperature between 15°C and 25°C is ideal for pyridine (B92270) and its derivatives.[8] For long-term storage, refrigeration (2-8°C) is also a suitable option, as indicated by some suppliers.[9]

  • Light: Protect from light. Amber glass vials or opaque containers should be used to prevent photodegradation.

  • Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which could lead to hydrolysis. Storage in a desiccator can provide additional protection against moisture.[1]

  • Inert Atmosphere: For optimal long-term stability, especially for high-purity material intended for sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Handling:

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Keep away from sources of ignition as 2-bromopyridine is flammable.[2][3]

  • Ground and bond containers when transferring material to prevent static discharge.

Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[10][11][12] Based on the chemical structure of 2-bromopyridine, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: Under acidic or basic conditions, the bromine atom may be susceptible to nucleophilic substitution by a hydroxyl group, leading to the formation of 2-hydroxypyridine-¹⁵N.

  • Oxidation: Exposure to oxidizing agents can lead to the formation of 2-Bromopyridine-¹⁵N-N-oxide. The pyridine ring itself is relatively stable to oxidation, but N-oxidation is a known reaction for pyridines.[13]

  • Photodegradation: Exposure to UV or visible light can induce the cleavage of the carbon-bromine bond, potentially leading to debromination and the formation of pyridine-¹⁵N or other photoproducts. Photodegradation of brominated compounds often involves debromination.

  • Thermal Degradation: At elevated temperatures, decomposition may occur. Thermal degradation of brominated compounds can lead to the formation of various brominated and non-brominated aromatic products.[14][15]

Logical Flow for Handling and Storage

G Workflow for Maintaining 2-Bromopyridine-¹⁵N Stability reception Receipt of 2-Bromopyridine-¹⁵N inspection Inspect Container Seal and Integrity reception->inspection storage Store in a Cool, Dry, Dark, and Well-Ventilated Area (15-25°C or 2-8°C) inspection->storage inert_atm Consider Storage Under Inert Atmosphere storage->inert_atm handling Handle in a Fume Hood with Appropriate PPE storage->handling dispensing Dispense Material handling->dispensing reseal Tightly Reseal Container dispensing->reseal return_storage Return to Proper Storage Conditions reseal->return_storage

Caption: Workflow for Maintaining 2-Bromopyridine-¹⁵N Stability.

Stability Study Protocol

A comprehensive stability study for 2-Bromopyridine-¹⁵N should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing of new drug substances.[1][4][5]

Experimental Design

A long-term stability study should be performed to establish the re-test period. Accelerated and intermediate studies can be used to predict the stability under long-term conditions. A forced degradation study is also crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[11]

Table 1: Proposed Stability Study Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
PhotostabilityICH Q1B conditionsAs per guideline
Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Table 2: Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24 hours at 60°C
Base Hydrolysis0.1 M NaOH24 hours at 60°C
Oxidation3% H₂O₂24 hours at room temperature
Thermal80°C48 hours
PhotolyticICH Q1B light exposureAs per guideline
Analytical Methodology

A stability-indicating analytical method must be developed and validated to separate and quantify 2-Bromopyridine-¹⁵N from its potential degradation products and impurities.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. Mass Spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products. ¹⁵N NMR spectroscopy can be used to confirm the integrity of the isotopic label.[16][17]

Proposed HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a suitable buffer like ammonium (B1175870) formate)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Experimental Workflow for Stability Testing

G Stability Testing Experimental Workflow start Obtain Batch of 2-Bromopyridine-¹⁵N method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev stability_studies Initiate Long-Term, Intermediate, & Accelerated Stability Studies start->stability_studies forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation analysis Analyze Samples by HPLC-UV/MS and ¹⁵N NMR forced_degradation->analysis sampling Sample at Pre-defined Time Points stability_studies->sampling sampling->analysis data_eval Evaluate Data for Degradation Products, Purity, and Assay analysis->data_eval retest_period Establish Re-test Period and Recommended Storage Conditions data_eval->retest_period

Caption: Stability Testing Experimental Workflow.

Data Presentation and Evaluation

All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 3: Template for Long-Term Stability Data

Test ParameterSpecificationInitial3 Months6 Months9 Months12 Months
AppearanceColorless to pale yellow liquid
Assay (%)98.0 - 102.0
Isotopic Purity (% ¹⁵N)≥ 98
Total Impurities (%)NMT 1.0
Specific Degradation Product 1 (%)NMT 0.2
Specific Degradation Product 2 (%)NMT 0.2
Water Content (%)NMT 0.5

(NMT = Not More Than)

The evaluation of the stability data should include an assessment of the change in assay value, the formation of degradation products, and any changes in physical appearance. This data will be used to establish a re-test period for 2-Bromopyridine-¹⁵N, which is the period during which the material is expected to remain within its specifications when stored under the defined conditions.

Conclusion

The stability of 2-Bromopyridine-¹⁵N is crucial for its successful application in research and drug development. By adhering to the recommended storage and handling procedures, and by conducting thorough stability studies as outlined in this guide, researchers can ensure the integrity and quality of this important isotopically labeled compound. A systematic approach to stability testing, in line with ICH guidelines, will provide the necessary data to establish a reliable re-test period and appropriate storage conditions, thereby supporting the generation of high-quality and reproducible scientific data.

References

In-Depth Technical Guide to the Safety Data Sheet for 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data for 2-Bromopyridine, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.

Chemical and Physical Properties

2-Bromopyridine is a flammable and toxic liquid that requires careful handling. Below is a summary of its key physical and chemical properties.

PropertyValueSource
Appearance Clear, slightly brown or colorless oily liquid[1][2][3]
Molecular Formula C5H4BrN[4][5]
Molecular Weight 158.00 g/mol [2][6]
Boiling Point 192 - 194 °C[6][7]
Melting Point 193°C[5][7]
Flash Point 54 °C / 129.2 °F[1][8]
Autoignition Temperature 400 °C / 752 °F[8][9]
Density 1.657 g/mL at 25 °C[6][7]
Vapor Pressure 0.8 ± 0.3 mmHg at 25°C[5]
Solubility in Water Slightly soluble/miscible[3][10]
Refractive Index n20/D 1.572[6]

Toxicological Information

2-Bromopyridine is classified as toxic if swallowed and fatal in contact with skin.[11] It also causes skin and serious eye irritation.[11]

Toxicity MetricValueSpeciesRouteSource
LD50 (Lethal Dose, 50%) 92 mg/kgRatOral[7]
LD50 (Lethal Dose, 50%) 82 mg/kgRabbitDermal[7]
LDLo (Lowest published lethal dose) 31300 ug/kgMouseIntraperitoneal[5]
LC50 (Lethal Concentration, 50%) < 200,000 mg/m3/1hrRatInhalation[2]

Exposure Controls and Personal Protection

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

Control ParameterSpecificationSource
Engineering Controls Work in a well-ventilated area. Use a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. Use explosion-proof electrical, ventilating, and lighting equipment.[4][8]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is also recommended.[4][11]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.[8][11]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[4]

Experimental Protocols

First-Aid Measures

In the event of exposure to 2-Bromopyridine, the following first-aid protocols should be immediately initiated.

FirstAidMeasures cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Start Exposure Occurs cluster_Inhalation cluster_Inhalation cluster_Skin cluster_Skin cluster_Eye cluster_Eye cluster_Ingestion cluster_Ingestion Inhalation_Action1 Move victim to fresh air. Inhalation_Action2 Keep at rest in a comfortable breathing position. Inhalation_Action1->Inhalation_Action2 Inhalation_Breathing_Check Is the victim breathing? Inhalation_Action2->Inhalation_Breathing_Check Inhalation_Action3 Give artificial respiration. Do not use mouth-to-mouth. Inhalation_Breathing_Check->Inhalation_Action3 No Inhalation_Action4 Call a POISON CENTER or doctor if unwell. Inhalation_Breathing_Check->Inhalation_Action4 Yes Inhalation_Action3->Inhalation_Action4 Skin_Action1 Immediately take off all contaminated clothing. Skin_Action2 Rinse skin with water/shower for at least 15 minutes. Skin_Action1->Skin_Action2 Skin_Action3 Immediately call a POISON CENTER or doctor. Skin_Action2->Skin_Action3 Skin_Action4 Wash contaminated clothing before reuse. Skin_Action2->Skin_Action4 Eye_Action1 Rinse cautiously with water for several minutes. Eye_Action2 Remove contact lenses, if present and easy to do. Eye_Action1->Eye_Action2 Eye_Action3 Continue rinsing. Eye_Action2->Eye_Action3 Eye_Irritation_Check Does irritation persist? Eye_Action3->Eye_Irritation_Check Eye_Action4 Get medical advice/attention. Eye_Irritation_Check->Eye_Action4 Yes Ingestion_Action1 Immediately call a POISON CENTER or doctor. Ingestion_Action2 Rinse mouth. Ingestion_Action1->Ingestion_Action2 Ingestion_Action3 Do NOT induce vomiting. Ingestion_Action2->Ingestion_Action3

Caption: First-aid workflow for 2-Bromopyridine exposure.

Fire-Fighting Measures

In case of a fire involving 2-Bromopyridine, the following measures should be taken.

FireFightingMeasures Start Fire Involving 2-Bromopyridine Extinguishing_Media Suitable Extinguishing Media Start->Extinguishing_Media Protective_Equipment Firefighter Protection Start->Protective_Equipment Fire_Actions Fire-Fighting Actions Start->Fire_Actions Hazards Specific Hazards Start->Hazards Media_Types - Water spray - Carbon dioxide (CO2) - Dry chemical - Alcohol-resistant foam Extinguishing_Media->Media_Types PPE_Details Wear self-contained breathing apparatus (SCBA) and full protective gear. Protective_Equipment->PPE_Details Action_Details - Use water spray to cool closed containers. - Prevent fire extinguishing water from contaminating surface water or ground water. Fire_Actions->Action_Details Hazard_Details - Flammable liquid and vapor. - Containers may explode when heated. - Vapors are heavier than air and may spread along floors. - Forms explosive mixtures with air on intense heating. Hazards->Hazard_Details

Caption: Fire-fighting protocol for 2-Bromopyridine.

Accidental Release Measures

For accidental spills of 2-Bromopyridine, the following containment and cleanup protocol should be followed.

AccidentalRelease Start Accidental Release Occurs Personal_Precautions 1. Personal Precautions Start->Personal_Precautions Environmental_Precautions 2. Environmental Precautions Start->Environmental_Precautions Containment_Cleanup 3. Containment and Cleanup Start->Containment_Cleanup Personal_Details - Do not breathe vapors. - Avoid substance contact. - Ensure adequate ventilation. - Evacuate the danger area. - Wear personal protective equipment. Personal_Precautions->Personal_Details Environmental_Details - Prevent further leakage if safe to do so. - Do not let product enter drains. - Cover drains. Environmental_Precautions->Environmental_Details Containment_Details - Remove all sources of ignition. - Use spark-proof tools and explosion-proof equipment. - Soak up with inert absorbent material. - Collect with an electrically protected vacuum cleaner or by wet-brushing. Containment_Cleanup->Containment_Details Disposal 4. Disposal Containment_Cleanup->Disposal Disposal_Details - Place in a suitable, closed container for disposal. - Dispose of contents/container to an approved waste disposal plant. Disposal->Disposal_Details

Caption: Spill response workflow for 2-Bromopyridine.

References

A Technical Guide to the Natural Abundance of Nitrogen-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural abundance of the nitrogen-15 (B135050) (¹⁵N) isotope, its measurement, and its application in research and drug development. The document details the natural variation of ¹⁵N abundance, outlines the experimental protocols for its determination, and illustrates its utility in tracing metabolic pathways.

Natural Abundance of Nitrogen-15

Nitrogen, an essential element for life, is composed of two stable isotopes: ¹⁴N and ¹⁵N. The lighter isotope, ¹⁴N, is far more common, while ¹⁵N is a rare stable isotope.[1] The natural abundance of these isotopes can vary slightly in different materials due to isotopic fractionation during biogeochemical processes.[2][3] This natural variation provides a powerful tool for tracing nitrogen sources and transformations in various systems.[4]

Quantitative Data on Nitrogen-15 Abundance

The abundance of ¹⁵N is typically expressed in terms of atom percent or as a delta (δ¹⁵N) value in parts per thousand (‰), relative to a standard.[5] The international standard for δ¹⁵N is atmospheric nitrogen (N₂).[5][6]

ParameterValueReference
Natural Abundance of ¹⁴N ~99.6%[7][8]
Natural Abundance of ¹⁵N ~0.365% - 0.4%[7][8][9]
¹⁵N/¹⁴N Ratio of Atmospheric N₂ (Standard) 0.003676[5]

The δ¹⁵N values in various natural materials can differ significantly from the atmospheric standard, reflecting the nitrogen sources and the processes they have undergone.

MaterialTypical δ¹⁵N Range (‰)Factors Influencing Variation
Plant Tissues -15 to +20Nitrogen source (e.g., atmospheric N₂ fixation vs. soil uptake), discrimination during uptake.[2][7]
Soils -10 to +10 (can be wider)N mineralization, nitrification, denitrification, organic matter content.[2][3]
Fertilizers (Synthetic) -1.4 to +2.6Production process from atmospheric N₂.[2]
Manure and Compost +3.5 to +16.2Ammonia volatilization and denitrification during decomposition.[2][10]
Groundwater -2 to +8 (from fertilizer), >+10 (from animal waste)Source of nitrate (B79036) contamination, denitrification.[11]
Human Plasma Free Amino Acids -12 (Phenylalanine) to +15 (Alanine)Metabolic pathways and dietary intake.[12]

Experimental Protocols for Nitrogen-15 Analysis

The determination of ¹⁵N abundance is primarily achieved through Isotope Ratio Mass Spectrometry (IRMS), often coupled with an Elemental Analyzer (EA-IRMS) for bulk sample analysis or a Gas Chromatograph (GC-IRMS) for compound-specific analysis.[5][13]

Sample Preparation for Biological Tissues

Accurate and reproducible sample preparation is critical to avoid isotopic fractionation.[2][10]

Protocol for Plant and Animal Tissues:

  • Drying: Samples must be thoroughly dried to a constant weight. This can be achieved by freeze-drying or oven-drying at 60-80°C for 24-48 hours.[5][11]

  • Homogenization: The dried sample is ground into a fine, homogeneous powder using a mortar and pestle or a ball mill. This ensures that the small subsample analyzed is representative of the entire sample.[5][11]

  • Lipid Removal (if necessary): For tissues with high lipid content, lipids may be removed using accelerated solvent extraction as they are depleted in ¹⁵N relative to proteins and can affect the bulk isotopic signature.[3]

  • Encapsulation: A precise amount of the powdered sample (typically 1-5 mg for ¹⁵N analysis) is weighed into a small tin or silver capsule.[10][14]

Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)

This is the most common method for determining the bulk δ¹⁵N of a solid sample.

Methodology:

  • Combustion: The encapsulated sample is dropped into a high-temperature (around 1000°C) combustion furnace within the elemental analyzer. The sample is combusted in the presence of oxygen, converting all nitrogen in the sample to N₂ gas.[13][15]

  • Reduction and Water Removal: The combustion products then pass through a reduction furnace containing copper to reduce nitrogen oxides (NOx) to N₂ and remove excess oxygen. Water is removed by a chemical trap.[13]

  • Gas Chromatography: The resulting gases (N₂ and CO₂) are separated by a gas chromatography column.[13]

  • Mass Spectrometry: The purified N₂ gas is introduced into the isotope ratio mass spectrometer. The IRMS measures the ratio of the two main isotopologues of nitrogen gas, ²⁸N₂ (¹⁴N¹⁴N) and ²⁹N₂ (¹⁴N¹⁵N), to determine the ¹⁵N/¹⁴N ratio of the sample.[13][15]

  • Data Analysis: The measured isotope ratio of the sample is compared to that of a calibrated reference standard to calculate the δ¹⁵N value.[13]

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This technique is used for compound-specific isotope analysis, such as determining the δ¹⁵N of individual amino acids.

Methodology:

  • Derivatization: Complex molecules like amino acids are chemically modified (derivatized) to make them volatile for gas chromatography. Common derivatization methods include esterification followed by trifluoroacetylation.[6]

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, which separates the individual compounds based on their chemical properties.[16]

  • Combustion: As each compound elutes from the GC column, it is passed through a combustion furnace, converting it to N₂ and other gases.[16]

  • Mass Spectrometry: The N₂ gas is then analyzed by the IRMS to determine its isotopic ratio.[16]

Applications in Research and Drug Development

The ability to trace the fate of nitrogen using ¹⁵N makes it an invaluable tool in biological and pharmaceutical research.

Metabolic Flux Analysis

Stable isotope labeling, including with ¹⁵N, is a powerful technique for elucidating metabolic pathways and quantifying the rates of metabolic reactions (fluxes).[1][7][9] In these experiments, cells or organisms are supplied with a substrate enriched in ¹⁵N, and the incorporation of the isotope into downstream metabolites is monitored.[17] This approach is crucial for understanding how metabolic networks are altered in disease states and in response to drug treatment.[18][19]

Drug Metabolism and Pharmacokinetics

¹⁵N labeling is used to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[18] By incorporating ¹⁵N into a drug molecule, researchers can track its metabolic fate and identify its metabolites using mass spectrometry.[20][21] This provides critical information for assessing the safety and efficacy of new therapeutic agents.[18]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and metabolic pathways.

EA_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis EA-IRMS Analysis cluster_output Data Output Drying Drying (Freeze-drying or Oven) Grinding Homogenization (Grinding) Drying->Grinding Weighing Encapsulation (Weighing) Grinding->Weighing Combustion Combustion (~1000°C) Weighing->Combustion Reduction Reduction & Purification Combustion->Reduction GC Gas Chromatography (N2/CO2 Separation) Reduction->GC IRMS Isotope Ratio Mass Spectrometry GC->IRMS Data δ15N Value IRMS->Data

Caption: Experimental workflow for bulk ¹⁵N analysis using EA-IRMS.

Nitrogen_Metabolism cluster_input Nitrogen Input cluster_central_metabolism Central Metabolism cluster_biosynthesis Biosynthesis NH4 15N-Ammonium Glutamine 15N-Glutamine NH4->Glutamine Glutamate 15N-Glutamate Glutamine->Glutamate Nucleotides 15N-Nucleotides Glutamine->Nucleotides AminoAcids Other 15N-Amino Acids Glutamate->AminoAcids Proteins 15N-Proteins AminoAcids->Proteins

References

basic principles of 15N NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Principles of 15N NMR Spectroscopy

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in modern chemistry, biology, and medicine, providing unparalleled insights into molecular structure, dynamics, and interactions at an atomic level.[1][2] Among the various NMR-active nuclei, the stable nitrogen isotope, ¹⁵N, holds a unique and pivotal role, particularly in the study of biomolecules and nitrogen-containing compounds.[3][4] This guide delves into the fundamental principles of ¹⁵N NMR spectroscopy, offering a comprehensive resource for researchers, scientists, and drug development professionals.

While nitrogen is a key constituent of life, the most abundant isotope, ¹⁴N (99.63% natural abundance), is often challenging for high-resolution NMR.[5][6] Its nuclear spin of I=1 results in a quadrupole moment, which leads to rapid relaxation and consequently very broad NMR signals, often rendering them unobservable.[7] In contrast, the ¹⁵N isotope possesses a nuclear spin of I=1/2.[3][5] This property eliminates quadrupolar broadening, resulting in sharp, well-resolved peaks ideal for detailed molecular structure analysis.[3] The primary challenges of ¹⁵N NMR are its low natural abundance (0.37%) and low gyromagnetic ratio, which lead to inherently low sensitivity.[5][6] However, techniques such as isotopic labeling and advanced pulse sequences have largely overcome these limitations, establishing ¹⁵N NMR as a powerful technique.[3][8]

Core Principles of ¹⁵N NMR Spectroscopy

The ¹⁵N Nucleus: Fundamental Properties

The utility of ¹⁵N in NMR spectroscopy stems directly from its intrinsic nuclear properties. As a spin-1/2 nucleus, it behaves predictably in an external magnetic field, aligning either with (low energy state) or against (high energy state) the field. The transition between these states upon absorption of radiofrequency energy is the phenomenon that NMR spectroscopy detects.[3][9]

A key characteristic of the ¹⁵N nucleus is its negative gyromagnetic ratio (γ), which is unusual as most common nuclei like ¹H and ¹³C have positive ratios.[5] This property influences the precession direction of the nucleus in the magnetic field and must be accounted for in designing NMR experiments, particularly those involving polarization transfer.[4][5]

Table 1: Comparison of NMR Properties for Key Nuclei

Property¹⁵N¹⁴N¹H¹³C
Natural Abundance (%) 0.368[4]99.632[4]99.9851.108
Nuclear Spin (I) 1/2[3][4][5]1[4]1/21/2
**Gyromagnetic Ratio (10⁷ rad T⁻¹s⁻¹) **-2.7126[4]1.9338[4]26.75226.7283
Resonance Frequency (MHz) at 11.74 T 50.664[4]36.118[4]500.00125.76
Relative Sensitivity (vs. ¹H) 1.04 x 10⁻³[4]1.01 x 10⁻³[4]1.001.59 x 10⁻²
Absolute Sensitivity (vs. ¹H) 3.85 x 10⁻⁶[4]1.01 x 10⁻³[4]1.001.76 x 10⁻⁴
Quadrupole Moment (10⁻²⁸ m²) 0[4]2.044 x 10⁻²[4]00
Chemical Shift

The ¹⁵N chemical shift is highly sensitive to the local electronic environment, making it a powerful probe of molecular structure.[10] Nitrogen atoms in different functional groups (e.g., amines, amides, nitrates) experience different levels of shielding from the external magnetic field, causing them to resonate at distinct frequencies. This results in a very wide chemical shift range, typically spanning over 1000 ppm, which provides excellent signal dispersion and reduces spectral overlap.[3][4]

The International Union of Pure and Applied Chemistry (IUPAC) recommends nitromethane (B149229) (CH₃NO₂) as the standard reference (0 ppm) for ¹⁵N chemical shifts.[4][5][7] However, liquid ammonia (B1221849) (NH₃) is also widely used, especially in biochemical applications.[5][7][11] The chemical shifts referenced to liquid NH₃ are approximately 380.5 ppm upfield from those referenced to nitromethane.[5]

Table 2: Typical ¹⁵N Chemical Shift Ranges for Common Functional Groups (Referenced to Liquid NH₃ at 0 ppm)

Functional GroupChemical Shift Range (ppm)
Amines (Alkyl)0 - 50
Amino Acids (α-NH₂)20 - 40
Amides (Primary)110 - 120[12]
Amides (Secondary)110 - 160[12]
Amides (Tertiary)95 - 140[12]
Ureas, Carbamates, Lactams60 - 130[12]
Imines280 - 380
Nitriles250 - 280
Nitro Compounds350 - 400
Pyridines300 - 350
Pyrroles200 - 250

Source: Data compiled from multiple sources.[5][12]

G cluster_0 Basic NMR Principle B0 External Magnetic Field (B₀) SpinStates Nucleus with Spin I=1/2 (e.g., ¹⁵N) B0->SpinStates SpinUp Spin α (Low Energy) SpinDown Spin β (High Energy) SpinUp->SpinDown SpinDown->SpinUp

Diagram 1: The fundamental principle of nuclear spin states in an external magnetic field.
Spin-Spin (J) Coupling

J-coupling, or scalar coupling, arises from the interaction between nuclear spins transmitted through the bonding electrons. In ¹⁵N NMR, couplings to protons (¹H) are particularly important. One-bond couplings (¹JNH) are typically in the range of 90-100 Hz and provide direct evidence of a nitrogen-hydrogen bond.[3] Longer-range couplings (ⁿJNH, where n > 1) are smaller but offer valuable information for establishing molecular connectivity and stereochemistry.[13][14] These coupling constants are crucial for many multidimensional NMR experiments that transfer magnetization between ¹H and ¹⁵N nuclei.

Table 3: Typical ¹H-¹⁵N J-Coupling Constants

Coupling TypeTypical Value (Hz)Structural Information
¹J(¹⁵N, ¹H)~90 - 100Direct N-H bond
²J(¹⁵N, ¹H)0 - 15Connectivity over two bonds (e.g., N-C-H)
³J(¹⁵N, ¹H)< 10Connectivity over three bonds; conformation-dependent

Source: Data compiled from multiple sources.[3][13]

Sensitivity Challenges and Enhancement Strategies

The primary drawback of ¹⁵N NMR is its low sensitivity, a consequence of both its low natural abundance and its small gyromagnetic ratio.[5][6] A ¹H nucleus provides a signal approximately 300 times stronger than a ¹⁵N nucleus at the same magnetic field strength.[5] To overcome this, several strategies are employed:

  • Isotopic Labeling: This is the most common and effective method, especially in biomolecular NMR. Proteins or other molecules are produced in systems (e.g., E. coli, mammalian cells) where the sole nitrogen source is enriched with ¹⁵N (e.g., ¹⁵NH₄Cl).[5][15] This increases the concentration of the ¹⁵N isotope from 0.37% to >95%, dramatically boosting the signal.[3][16] Uniform or selective labeling schemes can be used to simplify complex spectra or probe specific sites.[17][18]

  • Polarization Transfer: Techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer) significantly improve sensitivity.[4][5] These pulse sequences transfer the high spin polarization of abundant, high-γ nuclei (like ¹H) to the low-γ ¹⁵N nucleus via J-coupling, resulting in a much stronger ¹⁵N signal than would be obtained by direct excitation.[19]

  • Inverse-Detected Experiments: Modern ¹⁵N NMR heavily relies on 2D inverse-detected experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[3][8] In these experiments, magnetization is transferred from ¹H to ¹⁵N, evolves with the ¹⁵N chemical shift, and is then transferred back to ¹H for detection.[20][21] Since the highly sensitive ¹H nucleus is detected rather than the insensitive ¹⁵N nucleus, there is a substantial gain in signal-to-noise.[8]

  • Hyperpolarization: Advanced techniques like Dynamic Nuclear Polarization (DNP) can enhance ¹⁵N signals by factors of thousands, although they require specialized equipment.[3][22]

Key Experimental Protocols

For the intended audience, two-dimensional correlation experiments are the most relevant and powerful tools. Below are generalized protocols for the two most common ¹⁵N NMR experiments.

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is the cornerstone of biomolecular NMR, producing a 2D spectrum that correlates each nitrogen atom with its directly attached proton.[16][21] It serves as a "fingerprint" of a protein, with each backbone amide group (and some side chains) giving a distinct peak.[20]

Methodology:

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein or molecule in a suitable deuterated buffer. For proteins, a common choice is 90% H₂O / 10% D₂O to ensure amide protons are not exchanged with deuterium (B1214612).[7] The concentration should be optimized, but with isotopic labeling, concentrations around 20-500 µM are feasible.[16]

  • Spectrometer Setup:

    • Insert the sample, lock on the deuterium signal, and tune/match the probe for ¹H and ¹⁵N frequencies.[23]

    • Perform shimming to optimize the magnetic field homogeneity.[23]

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.[23]

  • Parameter Acquisition:

    • Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetfpgpsi on Bruker systems).[23]

    • Set the spectral widths. For the ¹H dimension (F2), this is typically ~12-16 ppm centered around the water resonance (~4.7 ppm). For the ¹⁵N dimension (F1), a width of ~35-40 ppm centered around 118 ppm is common for proteins.

    • Set the number of data points in both dimensions (e.g., 2048 in F2, 256 in F1).

    • Set the number of scans per increment based on sample concentration to achieve adequate signal-to-noise.

    • Set the inter-scan delay (d1) based on the T1 relaxation time of the protons.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) to both dimensions.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

    • The resulting 2D plot will show proton chemical shifts on the x-axis and nitrogen chemical shifts on the y-axis.

G cluster_workflow ¹⁵N HSQC Experimental Workflow Prep 1. Sample Preparation (¹⁵N-labeled molecule in deuterated buffer) Setup 2. Spectrometer Setup (Lock, Tune, Shim, Calibrate) Prep->Setup Acquire 3. Data Acquisition (Load HSQC Pulse Sequence, Set Parameters, Run) Setup->Acquire Process 4. Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze 5. Spectral Analysis (Peak Picking, Assignment, Structural Interpretation) Process->Analyze

Diagram 2: A generalized workflow for a 2D ¹H-¹⁵N HSQC experiment.
2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects correlations between protons and nitrogens that are separated by two or three bonds (²JNH, ³JNH). It is invaluable for establishing the connectivity within a molecule, piecing together molecular fragments, and assigning quaternary nitrogens (those with no attached protons).[4][24]

Methodology:

  • Sample Preparation: Similar to HSQC, though isotopic labeling is beneficial but not always mandatory for small molecules with sufficient concentration, as the experiment detects correlations from protons.

  • Spectrometer Setup: The initial setup (lock, tune, shim, pulse calibration) is identical to the HSQC experiment.[25]

  • Parameter Acquisition:

    • Load a standard gradient-enhanced HMBC pulse program.[25]

    • Set the spectral widths for ¹H and ¹⁵N dimensions, similar to HSQC, but the ¹⁵N width may need to be larger to encompass a wider variety of nitrogen types.

    • A key parameter is the long-range coupling delay (d6 on Bruker systems), which is optimized for the expected ⁿJHN coupling constant. A typical optimization is for 5-8 Hz, which corresponds to a delay of 60-100 ms.[25][26]

    • Set the number of data points and scans as required for the sample.

  • Data Processing:

    • Processing is similar to HSQC, often using a magnitude calculation which eliminates the need for phasing in the indirect dimension.[25]

    • The resulting spectrum shows cross-peaks connecting protons to nitrogens two or three bonds away.

Applications in Research and Drug Development

The rich, specific information provided by ¹⁵N NMR makes it a powerful tool for scientists in academic and industrial research.

  • Protein Structure and Dynamics: In structural biology, ¹⁵N-edited experiments are fundamental for assigning the backbone resonances of proteins, a critical first step in determining their 3D structure and studying their dynamics.[3]

  • Drug Discovery and Ligand Binding: ¹⁵N NMR is widely used in fragment-based and high-throughput screening to identify molecules that bind to a protein target.[1][27] By recording a ¹⁵N HSQC spectrum of a labeled protein in the presence and absence of a compound, binding can be detected by observing changes in the chemical shifts (Chemical Shift Perturbations, CSPs) of specific amide peaks.[3][28] This "chemical shift mapping" not only confirms binding but can also identify the binding site on the protein surface.[27]

  • Characterization of Heterocycles: For organic chemists, ¹⁵N NMR is highly effective for elucidating the structure of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.[4][5] It can be used to distinguish between isomers, investigate tautomeric equilibria, and confirm reaction pathways.[5][14]

G cluster_info Information Derived from ¹⁵N NMR Parameters CS Chemical Shift (δ) Env Local Electronic Environment, Functional Group CS->Env JC J-Coupling (J) Connect Through-Bond Connectivity JC->Connect NOE NOE / Relaxation SpatProx Through-Space Proximity, Dynamics NOE->SpatProx Struct Molecular Structure & Conformation Env->Struct Connect->Struct SpatProx->Struct

Diagram 3: Relationship between key NMR parameters and the structural information they provide.

Conclusion

Despite its inherent sensitivity challenges, ¹⁵N NMR spectroscopy has matured into a robust and indispensable technique. Through isotopic enrichment and sophisticated pulse sequences, it provides high-resolution atomic-level information that is often inaccessible by other methods. For researchers in drug discovery and the broader scientific community, a solid understanding of its core principles—from the unique properties of the ¹⁵N nucleus to the practical application of key experiments like HSQC and HMBC—is essential for leveraging its full potential to unravel complex structural problems and accelerate molecular innovation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromopyridine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly crucial in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl compounds.[2] The 2-arylpyridine structural motif is a common feature in many biologically active molecules.[2] The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into drug candidates and biologically active molecules is a powerful strategy for elucidating metabolic pathways, reaction mechanisms, and pharmacokinetic profiles (DMPK).[2][3] ¹⁵N-labeling offers a non-invasive method for tracing molecules in biological systems, enhancing analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

These application notes provide a detailed guide for utilizing 2-Bromopyridine-¹⁵N in Suzuki coupling reactions to synthesize ¹⁵N-labeled 2-arylpyridines. This document offers experimental protocols, data presentation guidelines, and visual aids to assist researchers in this specialized area of synthetic chemistry.

Advantages of Using 2-Bromopyridine-¹⁵N in Drug Development

The use of ¹⁵N-labeled compounds offers significant advantages in various stages of drug discovery and development:

  • Metabolic Studies: Tracing the metabolic fate of drug candidates is crucial for understanding their efficacy and potential toxicity. ¹⁵N-labeling allows for the unambiguous identification of metabolites by mass spectrometry.[3]

  • Mechanism of Action Studies: ¹⁵N-labeled molecules can be used in NMR studies to investigate drug-target interactions at the atomic level, providing insights into the mechanism of action.[3]

  • Pharmacokinetics (PK): Stable isotope labeling enables accurate quantification of drug absorption, distribution, metabolism, and excretion (ADME) properties, which is essential for determining dosing regimens.[4]

  • Quantitative Analysis: ¹⁵N-labeled compounds serve as ideal internal standards for quantitative mass spectrometry assays, leading to more accurate and reliable data in bioanalytical studies.[3]

Suzuki Coupling Reaction with 2-Bromopyridine-¹⁵N: An Overview

The Suzuki coupling of 2-Bromopyridine-¹⁵N with an arylboronic acid or ester proceeds via a palladium-catalyzed cycle to form the corresponding ¹⁵N-labeled 2-arylpyridine. The general reaction scheme is presented below:

Scheme 1: General Suzuki Coupling Reaction of 2-Bromopyridine-¹⁵N

Where [¹⁵N]Py represents the ¹⁵N-labeled pyridine (B92270) ring and Ar represents an aryl group.

Challenges in the Suzuki coupling of 2-bromopyridines include the potential for low yields due to catalyst deactivation by the pyridine nitrogen and the electron-deficient nature of the pyridine ring.[5] Careful selection of the catalyst, ligand, base, and solvent is therefore critical for a successful reaction.[6]

Experimental Protocols

Below are two detailed protocols for the Suzuki coupling of 2-Bromopyridine-¹⁵N with arylboronic acids, adaptable for various substrates.

Protocol 1: Suzuki Coupling Using Pd(PPh₃)₄

This protocol is a general method suitable for a wide range of arylboronic acids.

Materials:

  • 2-Bromopyridine-¹⁵N (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)/Water (4:1 mixture, degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Bromopyridine-¹⁵N (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol). Then, add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ¹⁵N-labeled 2-arylpyridine.

Protocol 2: Suzuki Coupling Using a Buchwald Ligand System

This protocol is particularly useful for more challenging substrates or when higher yields are desired. Buchwald ligands are known to be highly effective for cross-coupling reactions.

Materials:

  • 2-Bromopyridine-¹⁵N (1.0 equiv)

  • Arylboronic acid pinacol (B44631) ester (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (4.5 mol%)

  • Potassium Fluoride (KF) (3.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

  • Ethyl Acetate

  • Celite

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add KF (3.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(t-Bu)₃ (0.045 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-Bromopyridine-¹⁵N (1.0 mmol) and the arylboronic acid pinacol ester (1.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired ¹⁵N-labeled 2-arylpyridine.

Data Presentation

Summarizing quantitative data in a structured table allows for easy comparison of reaction conditions and outcomes. Below is a template for presenting such data.

Table 1: Suzuki Coupling of 2-Bromopyridine-¹⁵N with Various Arylboronic Acids

EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9012e.g., 85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9016e.g., 82
33-Tolylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)Dioxane10018e.g., 91
42-Naphthylboronic acid pinacol esterPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)Dioxane10024e.g., 88
54-Formylphenylboronic acidPd(dppf)Cl₂ (3)dppfCs₂CO₃ (2)Toluene/H₂O11010e.g., 75

Note: The yields presented are representative and will vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX 2-Bromopyridine-¹⁵N (Ar-X) ArX->OxAdd ArB Ar'B(OR)₂ ArB->Transmetal Base Base Base->Transmetal Workflow cluster_synthesis Synthesis cluster_application Application in Drug Discovery start 2-Bromopyridine-¹⁵N + Arylboronic Acid reaction Suzuki Coupling Reaction start->reaction purification Work-up & Purification reaction->purification product ¹⁵N-Labeled 2-Arylpyridine purification->product ms_analysis Mass Spectrometry (Metabolite ID) product->ms_analysis nmr_analysis NMR Spectroscopy (Target Binding) product->nmr_analysis pk_studies Pharmacokinetic Studies (ADME) product->pk_studies

References

Application Notes and Protocols: 2-Bromopyridine-¹⁵N as a Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern pharmaceutical research and development. The incorporation of ¹⁵N, a non-radioactive isotope of nitrogen, into drug candidates allows for precise tracking and quantification in various biological studies. This is particularly crucial for elucidating metabolic pathways, determining pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and in quantitative mass spectrometry-based assays.[1] 2-Bromopyridine (B144113), a versatile building block in organic synthesis, becomes an even more powerful precursor when labeled with ¹⁵N at the nitrogen position (2-Bromopyridine-¹⁵N). This application note provides a detailed overview of the use of 2-Bromopyridine-¹⁵N in the synthesis of pharmaceutical compounds, focusing on key synthetic methodologies and providing exemplary protocols.

The pyridine (B92270) moiety is a common scaffold in a vast array of biologically active molecules. The ability to introduce a ¹⁵N-labeled pyridine ring into a potential drug molecule at a late stage of synthesis is highly advantageous, saving time and resources. 2-Bromopyridine-¹⁵N serves as a key starting material for introducing this labeled heterocycle via robust and widely used cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Applications in Pharmaceutical Synthesis

The primary application of 2-Bromopyridine-¹⁵N is to serve as a precursor for the synthesis of ¹⁵N-labeled pharmaceutical ingredients. The ¹⁵N label acts as a spectroscopic probe, enabling researchers to:

  • Elucidate Drug Metabolism: By tracking the fate of the ¹⁵N atom, researchers can identify metabolites and understand the metabolic pathways of a drug candidate.

  • Conduct Pharmacokinetic Studies: ¹⁵N-labeled compounds allow for accurate measurement of drug concentration in biological fluids and tissues over time, providing critical data on absorption, distribution, and excretion.[1]

  • Act as Internal Standards: ¹⁵N-labeled versions of a drug are ideal internal standards for quantitative bioanalytical assays using mass spectrometry, ensuring high accuracy and precision.

  • Enable Mechanistic Studies: The ¹⁵N label can be used in NMR spectroscopy to study drug-target interactions and enzyme mechanisms.

Synthesis of 2-Bromopyridine-¹⁵N

A versatile and increasingly popular method for the synthesis of ¹⁵N-labeled pyridines is the Zincke reaction, which involves the ring-opening of a pyridinium (B92312) salt (Zincke salt) followed by ring-closure with a ¹⁵N-labeled amine source, typically ¹⁵NH₄Cl. This method is advantageous as it can be applied to the unlabeled pyridine precursor, allowing for late-stage isotope incorporation.

General Protocol for the Synthesis of 2-Bromopyridine-¹⁵N via Zincke Reaction

This protocol is adapted from established methods for the synthesis of ¹⁵N-labeled pyridines.

Materials:

Procedure:

  • Formation of the Zincke Salt:

    • In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq) in acetone.

    • Add 1-chloro-2,4-dinitrobenzene (1.05 eq) to the solution.

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the N-(2,4-dinitrophenyl)-2-bromopyridinium chloride (Zincke salt).

    • Collect the precipitate by filtration, wash with cold acetone and diethyl ether, and dry under vacuum.

  • ¹⁵N-Labeling Reaction:

    • In a separate flask under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal (1.05 eq) to methanol at 0 °C.

    • Once the sodium has fully reacted, add ¹⁵NH₄Cl (1.0 eq) and stir until dissolved.

    • Add the prepared Zincke salt (1.0 eq) to the methanolic ¹⁵NH₄Cl solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-Bromopyridine-¹⁵N.

Application in Cross-Coupling Reactions

2-Bromopyridine-¹⁵N is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Using 2-Bromopyridine-¹⁵N, ¹⁵N-labeled 2-arylpyridines can be synthesized. These structures are prevalent in many pharmaceuticals.

Representative Quantitative Data for Suzuki Coupling of 2-Bromopyridine

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of non-labeled 2-bromopyridine with various arylboronic acids. The reactivity of 2-Bromopyridine-¹⁵N is expected to be very similar.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane1001892
33-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O801688
44-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1102485

General Protocol for Suzuki-Miyaura Coupling:

  • In an oven-dried Schlenk tube, add the arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., PPh₃, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add 2-Bromopyridine-¹⁵N (1.0 eq) and degassed solvent (e.g., Toluene/H₂O 4:1).

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing ¹⁵N-labeled 2-aminopyridine (B139424) derivatives from 2-Bromopyridine-¹⁵N, which are common substructures in pharmaceuticals.

Representative Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridine

The following table provides examples of reaction conditions and yields for the Buchwald-Hartwig amination of non-labeled 2-bromopyridine with various amines. Similar results are expected for 2-Bromopyridine-¹⁵N.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene801695
2Piperidine (B6355638)Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1002091
3AnilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1001888
4n-ButylaminePd(OAc)₂ (2)dppf (3)NaOtBuToluene902485

General Protocol for Buchwald-Hartwig Amination:

  • To a dry Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., BINAP, 1.5 mol%), and base (e.g., NaOtBu, 1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add 2-Bromopyridine-¹⁵N (1.0 eq), the amine (1.2 eq), and anhydrous solvent (e.g., Toluene).

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Exemplary Pharmaceutical Synthesis: ¹⁵N-Labeled Bepotastine (B66143) Derivative

Bepotastine is a second-generation antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis.[2][3][4][5] Its synthesis involves the coupling of a pyridine-containing fragment with a piperidine moiety. A ¹⁵N-labeled version of bepotastine can be synthesized using 2-Bromopyridine-¹⁵N as a starting material, which would be invaluable for detailed pharmacokinetic and metabolism studies.

Bepotastine Mechanism of Action and Signaling Pathway

Bepotastine is a selective histamine (B1213489) H1 receptor antagonist.[2][6] It inhibits the degranulation of mast cells, preventing the release of histamine and other inflammatory mediators.[3][4][5] The binding of histamine to the H1 receptor, a G-protein coupled receptor, activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), culminating in the allergic inflammatory response. Bepotastine blocks the initial step of this cascade by competitively inhibiting the binding of histamine to the H1 receptor.[7]

Bepotastine_Signaling_Pathway cluster_0 Mast Cell cluster_1 Target Cell (e.g., vascular endothelial cell) Allergen Allergen IgE IgE Receptor Allergen->IgE Binds Histamine_Vesicle Histamine Vesicle IgE->Histamine_Vesicle Triggers Degranulation Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Releases H1R Histamine H1 Receptor (GPCR) Histamine_Released->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response Allergic Response (e.g., itching, vasodilation) Ca_Release->Response PKC->Response Bepotastine Bepotastine-¹⁵N Bepotastine->H1R Antagonizes

Bepotastine's antagonistic action on the H1 receptor signaling pathway.
Synthetic Workflow for a ¹⁵N-Labeled Bepotastine Analog

The synthesis of bepotastine typically starts from 2-cyanopyridine (B140075) or a 2-halopyridine. The following workflow outlines a plausible synthesis of a ¹⁵N-labeled bepotastine analog starting from 2-Bromopyridine-¹⁵N.

Bepotastine_Synthesis_Workflow Start 2-Bromopyridine-¹⁵N Intermediate1 (4-Chlorophenyl)(pyridin-2-yl-¹⁵N)methanol Start->Intermediate1 Grignard Reaction & Reduction Grignard_Reagent 4-Chlorophenylmagnesium bromide Grignard_Reagent->Intermediate1 Intermediate2 2-¹⁵N-(Chloro(4-chlorophenyl)methyl)pyridine Intermediate1->Intermediate2 Chlorination Intermediate3 2-¹⁵N-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine Intermediate2->Intermediate3 Williamson Ether Synthesis Piperidine 4-Hydroxypiperidine Piperidine->Intermediate3 Intermediate4 Ethyl 4-(4-((4-chlorophenyl)(pyridin-2-¹⁵N-yl)methoxy)piperidin-1-yl)butanoate Intermediate3->Intermediate4 N-Alkylation Alkylating_Agent Ethyl 4-bromobutanoate Alkylating_Agent->Intermediate4 Final_Product Bepotastine-¹⁵N Analog Intermediate4->Final_Product Hydrolysis

Synthetic workflow for a ¹⁵N-labeled bepotastine analog.

References

Unraveling Reaction Mechanisms: 15N-Labeling in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The elucidation of organic reaction mechanisms is a cornerstone of chemical research and development, providing the fundamental understanding necessary to optimize reaction conditions, control product selectivity, and design novel synthetic methodologies. Among the powerful tools available to mechanistic chemists, isotopic labeling, particularly with the stable isotope ¹⁵N, offers a precise and unambiguous method for tracking the fate of nitrogen atoms throughout a chemical transformation. Due to its low natural abundance (0.37%), the incorporation of ¹⁵N introduces a unique spectroscopic handle that can be monitored by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing invaluable insights into bond-forming and bond-breaking events, the nature of reaction intermediates, and the kinetic parameters of a reaction.

These application notes provide detailed protocols and data interpretation guidelines for the use of ¹⁵N-labeling in mechanistic studies of three distinct classes of organic reactions: nitrosation reactions, enzyme-catalyzed reactions, and rearrangement reactions. The protocols are designed to be accessible to researchers with a foundational knowledge of organic synthesis and analytical techniques.

Application Note 1: Mechanistic Elucidation of a Nitrosation Reaction

Reaction: Nitrosation of N-methylhydroxylamine by Sodium Nitroprusside

The reaction between sodium nitroprusside (SNP) and N-methylhydroxylamine (MeHA) serves as a model system to understand the mechanism of nitrosation, a critical process in both industrial chemistry and biology. ¹⁵N-labeling of the nitroprusside allows for the direct tracking of the nitroso group transfer.

Mechanistic Question

The primary mechanistic question is whether the nitroso group (NO) from the nitroprusside is directly transferred to the N-methylhydroxylamine or if the reaction proceeds through a more complex pathway involving intermediates.

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Synthesize ¹⁵N-labeled Sodium Nitroprusside (Na₂[Fe(CN)₅¹⁵NO]) C Mix ¹⁵N-SNP and MeHA solutions under controlled pH and temperature A->C B Prepare buffered solution of N-methylhydroxylamine (MeHA) B->C D Monitor reaction progress by UV-Vis spectroscopy C->D E Quench reaction at specific time points C->E F Analyze reaction mixture by Mass Spectrometry (ESI-MS) E->F G Identify ¹⁵N-labeled products and intermediates F->G

Caption: Experimental workflow for the ¹⁵N-labeling study of the nitrosation of N-methylhydroxylamine.

Protocol: ¹⁵N-Labeling Study of N-methylhydroxylamine Nitrosation

Materials:

  • Na₂[Fe(CN)₅¹⁵NO]·2H₂O (¹⁵N-labeled sodium nitroprusside, >98% ¹⁵N enrichment)

  • N-methylhydroxylamine hydrochloride (MeHA·HCl)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7.1-9.3)

  • Deoxygenated deionized water

  • UV-Vis spectrophotometer

  • Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of ¹⁵N-labeled sodium nitroprusside in deoxygenated water.

    • Prepare a stock solution of N-methylhydroxylamine hydrochloride in deoxygenated water.

    • All solutions should be prepared in the chosen buffer with a constant ionic strength maintained with NaCl (e.g., 1 M).

  • Kinetic Measurements (UV-Vis):

    • Equilibrate both reactant solutions to the desired temperature (e.g., 25.0 °C) in a thermostated cell holder of the UV-Vis spectrophotometer.

    • Initiate the reaction by injecting a small volume of the MeHA solution into the ¹⁵N-SNP solution under stirring.

    • Monitor the reaction by recording the change in absorbance at a wavelength corresponding to the disappearance of SNP or the formation of the product.

  • Product Analysis (ESI-MS):

    • Perform the reaction under the same conditions as the kinetic experiments.

    • At selected time points, withdraw an aliquot of the reaction mixture and dilute it with cold deoxygenated water to quench the reaction.

    • Immediately analyze the diluted sample by ESI-MS in negative ion mode to detect the masses of the reactants, products, and any intermediates. The mass shift due to the ¹⁵N label will confirm the transfer of the nitroso group.

Data Presentation

Table 1: Mass Spectrometric Analysis of the Reaction between ¹⁵N-SNP and MeHA

SpeciesUnlabeled Mass (m/z)¹⁵N-Labeled Mass (m/z)Observation
[Fe(CN)₅NO]²⁻215.9216.9Disappearance of the ¹⁵N-labeled reactant
N-methyl-N-nitrosohydroxylamine (MeN(NO)OH)76.077.0Formation of the ¹⁵N-labeled product
[Fe(CN)₅(N(O)NMeOH)]³⁻ (Proposed Intermediate)Not observedNot observedThe intermediate is likely transient and unstable.
Mechanistic Interpretation

The ESI-MS data clearly shows the incorporation of the ¹⁵N label into the N-methyl-N-nitrosohydroxylamine product. This provides direct evidence for the transfer of the nitroso group from the iron complex to the nitrogen atom of N-methylhydroxylamine. The proposed mechanism involves the formation of a precursor complex, followed by a hydroxide-assisted formation of a deprotonated adduct, which then rapidly dissociates to the products.[1]

Application Note 2: Probing Enzyme Mechanisms with ¹⁵N Kinetic Isotope Effects

Reaction: Dinitrogen Reduction Catalyzed by Nitrogenase

Nitrogenase is a complex enzyme that catalyzes the reduction of atmospheric dinitrogen (N₂) to ammonia (B1221849) (NH₃), a key step in the global nitrogen cycle. Understanding the mechanism of this multi-electron reduction is a major challenge. The ¹⁵N kinetic isotope effect (KIE) provides a powerful tool to probe the rate-limiting steps and the nature of the transition state for N₂ binding and reduction.

Mechanistic Question

The primary question is to determine the magnitude of the ¹⁵N KIE for the nitrogenase-catalyzed reduction of N₂. A significant KIE would indicate that a step involving a change in bonding to the nitrogen atoms (such as N-N bond cleavage or N-H bond formation) is at least partially rate-limiting.

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Purify Nitrogenase Enzyme Components C Incubate enzyme with ATP-regenerating system and the N₂ gas mixture A->C B Prepare ¹⁴N₂ and ¹⁵N₂ gas mixtures of known isotopic composition B->C D Allow reaction to proceed to a low fractional conversion C->D E Stop the reaction D->E F Separate the unreacted N₂ from the produced NH₃ E->F G Determine the isotopic composition of the remaining N₂ using Isotope Ratio Mass Spectrometry (IRMS) F->G H Calculate the ¹⁵N KIE G->H

Caption: Workflow for determining the ¹⁵N KIE in nitrogenase-catalyzed dinitrogen reduction.

Protocol: ¹⁵N Kinetic Isotope Effect Measurement for Nitrogenase

Materials:

  • Purified nitrogenase components (Fe protein and MoFe protein)

  • ATP, creatine (B1669601) phosphate, creatine kinase (ATP-regenerating system)

  • Dithionite (reductant)

  • Buffer solution (e.g., MOPS buffer)

  • ¹⁴N₂ gas (high purity)

  • ¹⁵N₂ gas (high purity, known isotopic enrichment)

  • Gas-tight reaction vessels

  • Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a gas-tight vial, prepare the reaction buffer containing the ATP-regenerating system and dithionite.

    • Make the vial anaerobic by repeated cycles of evacuation and flushing with argon.

    • Introduce a known mixture of ¹⁴N₂ and ¹⁵N₂ gas into the headspace of the vial.

    • Inject the purified nitrogenase components to initiate the reaction.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.

    • Allow the reaction to proceed to a low fractional conversion (<10%) to ensure the isotopic composition of the substrate pool does not change significantly.

  • Sample Analysis:

    • Terminate the reaction (e.g., by injecting a strong acid).

    • Analyze the isotopic composition of the remaining N₂ in the headspace using a gas chromatograph coupled to an IRMS (GC-IRMS).

    • The ammonia produced can also be derivatized and its isotopic composition determined, although analysis of the remaining substrate is more common for competitive KIE experiments.

  • Calculation of the ¹⁵N KIE:

    • The KIE is calculated from the isotopic composition of the starting N₂ and the remaining N₂ after a known fractional conversion (f) using the following equation: KIE = log(1-f) / log((1-f) * (R_f / R_0)) where R_0 is the initial ¹⁵N/¹⁴N ratio and R_f is the final ¹⁵N/¹⁴N ratio.

Data Presentation

Table 2: ¹⁵N Kinetic Isotope Effect for Nitrogenase-Catalyzed Dinitrogen Reduction

ParameterValue
Initial ¹⁵N abundance (%)~50
Fractional conversion (f)< 0.1
Measured ¹⁵N Kinetic Isotope Effect (V/K)1.017 ± 0.002
Mechanistic Interpretation

A ¹⁵N KIE of 1.017 (or 1.7%) is a small but significant value.[2][3] This indicates that a step involving a change in the bonding to nitrogen is partially rate-limiting in the overall catalytic cycle under these conditions. This KIE provides a valuable constraint for computational models of the nitrogenase mechanism and helps to differentiate between proposed pathways for N₂ binding and reduction at the enzyme's active site.[2][3]

Application Note 3: Investigating a Rearrangement Reaction using ¹⁵N-Labeling

Reaction: The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles. A key mechanistic question is whether the reaction proceeds through a discrete nitrene intermediate or via a concerted mechanism where the migration of the R group is simultaneous with the loss of N₂.

Mechanistic Question

Does the Curtius rearrangement proceed through a free nitrene intermediate, or is it a concerted process? ¹⁵N labeling of the acyl azide can help distinguish between these pathways by tracking the fate of the nitrogen atoms.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Rearrangement and Trapping cluster_2 Analysis A Synthesize the carboxylic acid precursor B Convert the carboxylic acid to an acyl chloride A->B C React the acyl chloride with ¹⁵N-labeled sodium azide (Na¹⁵N₃ or NaN¹⁵N¹⁴N) B->C D Thermally decompose the ¹⁵N-labeled acyl azide in the presence of a trapping agent (e.g., an alcohol to form a carbamate) C->D E Isolate and purify the resulting carbamate (B1207046) product D->E F Analyze the product by ¹⁵N NMR and/or Mass Spectrometry E->F G Determine the position of the ¹⁵N label in the product F->G

Caption: Workflow for a ¹⁵N-labeling study of the Curtius rearrangement.

Protocol: ¹⁵N-Labeling Study of the Curtius Rearrangement

Materials:

  • Carboxylic acid (R-COOH)

  • Oxalyl chloride or thionyl chloride

  • ¹⁵N-labeled sodium azide (e.g., Na¹⁵NNN or NaNN¹⁵N)

  • Inert solvent (e.g., toluene)

  • Alcohol (R'-OH) for trapping the isocyanate

  • Standard laboratory glassware for organic synthesis

  • NMR spectrometer (with ¹⁵N capabilities)

  • Mass spectrometer

Procedure:

  • Synthesis of the ¹⁵N-Labeled Acyl Azide:

    • Convert the starting carboxylic acid to its corresponding acyl chloride using standard methods (e.g., reaction with oxalyl chloride).

    • Carefully react the acyl chloride with a solution or suspension of the ¹⁵N-labeled sodium azide in an inert solvent to form the ¹⁵N-labeled acyl azide. Caution: Acyl azides can be explosive and should be handled with appropriate safety precautions. It is often preferable to generate and use them in situ.

  • Curtius Rearrangement and Trapping:

    • Heat the solution of the ¹⁵N-labeled acyl azide in the presence of an excess of the trapping alcohol. The rearrangement will occur with the loss of N₂, and the resulting isocyanate will be trapped by the alcohol to form a carbamate.

  • Product Analysis:

    • After the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak), isolate and purify the carbamate product using standard techniques (e.g., chromatography).

    • Acquire a ¹⁵N NMR spectrum of the purified product. The chemical shift of the ¹⁵N signal will indicate its position in the carbamate.

    • Alternatively, high-resolution mass spectrometry can be used to confirm the incorporation of the ¹⁵N label into the product.

Data Presentation

Table 3: Expected ¹⁵N NMR Chemical Shifts for the Product of a ¹⁵N-Labeled Curtius Rearrangement

Labeling Pattern of Acyl AzideExpected ¹⁵N Position in Carbamate ProductExpected ¹⁵N NMR Chemical Shift Range (ppm)
R-CO-¹⁵N-N₂R-¹⁵NH-COOR'-250 to -350
R-CO-N-¹⁵N-NNot incorporated into the productN/A
R-CO-N₂-¹⁵NNot incorporated into the productN/A
Mechanistic Interpretation

If the reaction proceeds through a concerted mechanism, the nitrogen atom directly attached to the carbonyl group in the acyl azide will be the one that remains in the isocyanate and subsequently in the carbamate product. Therefore, if the acyl azide is labeled at the nitrogen adjacent to the carbonyl (R-CO-¹⁵N-N₂), the ¹⁵N label will be found in the amine portion of the carbamate. If the label is at the other positions, it will be lost as N₂ gas. The absence of scrambling of the nitrogen atoms provides strong evidence against a symmetric intermediate like a free nitrene, supporting a concerted pathway for the thermal Curtius rearrangement.[4]

¹⁵N-labeling is a versatile and powerful technique for gaining deep mechanistic insights into a wide variety of organic reactions. By providing a clear and unambiguous way to track the fate of nitrogen atoms, it allows researchers to distinguish between competing reaction pathways, identify key intermediates, and probe the nature of transition states. The detailed protocols and application notes presented here for nitrosation, enzyme-catalyzed reactions, and rearrangement reactions demonstrate the broad applicability of this method in modern chemical research. For professionals in drug development, a thorough understanding of reaction mechanisms, facilitated by techniques like ¹⁵N-labeling, is crucial for the rational design of synthetic routes and the optimization of processes for the manufacture of active pharmaceutical ingredients.

References

Applications of 15N Labeled Compounds in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotopes as tracers has revolutionized the study of metabolic pathways, providing a dynamic view of cellular processes that is unattainable with traditional biochemical assays. Among the stable isotopes, Nitrogen-15 (15N) is of particular importance due to the central role of nitrogen in the building blocks of life, including amino acids and nucleotides. By introducing 15N-labeled compounds into biological systems, researchers can trace the flow of nitrogen, quantify metabolic fluxes, and measure the rates of protein synthesis and degradation.[1][2] This powerful technique has broad applications in basic research, drug discovery, and the development of new therapeutic strategies.

This document provides detailed application notes and experimental protocols for the use of 15N labeled compounds in key areas of metabolic research: Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Metabolic Flux Analysis (MFA), and Protein Turnover Measurement.

Application Note 1: Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for the accurate quantification of protein abundance between different cell populations.[3][4] The principle of SILAC involves growing two cell populations in identical culture media, with the exception that one medium contains a "light" (natural abundance) essential amino acid (e.g., L-Arginine), while the other contains a "heavy" 15N-labeled version of the same amino acid.[3][4] Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), and their proteomes are mixed at a 1:1 ratio. Subsequent analysis by mass spectrometry (MS) allows for the relative quantification of thousands of proteins by comparing the signal intensities of the light and heavy peptide pairs.

Key Applications in Drug Development:
  • Target Identification and Validation: Identifying proteins whose expression levels change in response to a drug candidate.

  • Mechanism of Action Studies: Elucidating the molecular pathways affected by a compound.

  • Biomarker Discovery: Identifying potential protein biomarkers for drug efficacy or toxicity.

  • Off-Target Effect Analysis: Assessing the unintended molecular consequences of a drug.

Experimental Protocol: SILAC for Quantitative Proteomics

This protocol outlines the key steps for a typical SILAC experiment using 15N-labeled Arginine.

Materials:

  • Cell line of interest (auxotrophic for the amino acid to be labeled is ideal but not essential)

  • SILAC-grade cell culture medium (deficient in the amino acid to be labeled)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Arginine (14N)

  • "Heavy" L-Arginine (U-15N, 98-99% isotopic purity)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and reagents

  • In-gel digestion kit (containing trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, supplement the SILAC medium with "light" L-Arginine to a final concentration of 84 mg/L.

    • For the "heavy" population, supplement the SILAC medium with "heavy" U-15N L-Arginine to a final concentration of 88 mg/L.

    • Culture the cells for at least 5-6 cell doublings to ensure >97% incorporation of the labeled amino acid.[5]

    • Verify labeling efficiency by analyzing a small aliquot of protein extract from the "heavy" population by MS.

  • Experimental Treatment:

    • Once complete labeling is achieved, treat the "light" and "heavy" cell populations with the desired experimental conditions (e.g., vehicle control vs. drug treatment) for the specified duration.

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations separately.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a protein quantification assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

  • Protein Digestion:

    • Separate the mixed protein sample by SDS-PAGE.

    • Excise the protein bands of interest or the entire gel lane.

    • Perform in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis:

    • Extract the peptides from the gel.

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[6]

    • The ratio of the peak intensities directly reflects the relative abundance of the protein in the two cell populations.[6]

Data Presentation: SILAC Quantitative Proteomics Data

The following table presents a hypothetical dataset from a SILAC experiment comparing the proteome of a cancer cell line treated with a novel anti-cancer drug to a vehicle-treated control.

Protein IDGene NameProtein NameLog2 (Fold Change) (Drug/Control)p-valueRegulation
P04637TP53Cellular tumor antigen p531.580.001Upregulated
P60709ACTBActin, cytoplasmic 1-0.120.85Unchanged
Q06830BCL2Apoptosis regulator Bcl-2-2.32< 0.001Downregulated
P31749GSK3BGlycogen synthase kinase-3 beta0.050.92Unchanged
P10415G6PDGlucose-6-phosphate 1-dehydrogenase-1.890.005Downregulated

Visualization: SILAC Experimental Workflow

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment Light_Culture Cell Culture ('Light' 14N-Arg) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture ('Heavy' 15N-Arg) Treatment Drug Treatment Heavy_Culture->Treatment Lysis Cell Lysis & Protein Extraction Control->Lysis Treatment->Lysis Quant_Mix Protein Quantification & Mixing (1:1) Lysis->Quant_Mix Digestion Protein Digestion (Trypsin) Quant_Mix->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Peptide ID & Quantification) LCMS->Data_Analysis

Caption: General experimental workflow for a SILAC experiment.

Application Note 2: Metabolic Flux Analysis (MFA) with 15N Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[7][8] By introducing a 15N-labeled substrate (e.g., 15N-glutamine) and measuring the incorporation of the 15N label into downstream metabolites, researchers can map the flow of nitrogen through metabolic pathways.[9] This provides a detailed picture of cellular metabolism that goes beyond simple measurements of metabolite concentrations.

Key Applications in Metabolic Research:
  • Mapping Nitrogen Flow: Tracing the paths of nitrogen atoms from a specific precursor to various metabolic end products.

  • Quantifying Pathway Activity: Determining the relative and absolute fluxes through different nitrogen-utilizing pathways.

  • Identifying Metabolic Bottlenecks: Pinpointing enzymatic steps that limit the flow through a pathway.

  • Understanding Metabolic Reprogramming: Investigating how disease states (e.g., cancer) or drug treatments alter metabolic fluxes.

Experimental Protocol: 15N-Glutamine Tracing for Metabolic Flux Analysis

This protocol describes a general workflow for a 15N-glutamine tracing experiment in cultured mammalian cells followed by LC-MS analysis.

Materials:

  • Cell line of interest

  • Culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-15N2]-L-Glutamine

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Liquid nitrogen

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing [U-15N2]-L-Glutamine as the sole glutamine source.

    • Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the 15N label into downstream metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell suspension.

    • Perform a freeze-thaw cycle to ensure complete cell lysis.

    • Centrifuge the extract to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation:

    • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS system capable of resolving and detecting the different isotopologues of the metabolites of interest.

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify the mass isotopomer distributions (MIDs) of key metabolites.

    • Use specialized software (e.g., INCA) to perform metabolic flux calculations based on the MIDs and a stoichiometric model of the metabolic network.

Data Presentation: Metabolic Flux Analysis Data

The following table shows a simplified example of relative flux data obtained from a 15N-glutamine tracing experiment in cancer cells, comparing a control group to a group treated with a glutaminase (B10826351) inhibitor.

Metabolic ReactionRelative Flux (Control)Relative Flux (Glutaminase Inhibitor)
Glutamine -> Glutamate10015
Glutamate -> α-Ketoglutarate9512
Glutamate -> Proline31
Glutamate -> Aspartate22

Visualization: Nitrogen Assimilation and Amino Acid Biosynthesis

Nitrogen_Metabolism NH4 Ammonium (15NH4+) Glutamate Glutamate NH4->Glutamate GDH Glutamine Glutamine Other_AA Other Amino Acids Glutamine->Other_AA Aminotransferases Nucleotides Nucleotides Glutamine->Nucleotides Glutamate->Glutamine GS aKG α-Ketoglutarate aKG->Glutamate Transamination

Caption: Simplified pathway of nitrogen assimilation from ammonium.

Application Note 3: Protein Turnover Studies

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process that determines the cellular proteome and is crucial for maintaining cellular homeostasis.[10][11] Measuring protein turnover rates can provide valuable insights into the regulation of cellular processes in health and disease. 15N metabolic labeling offers a robust method to quantify protein synthesis and degradation rates for individual proteins on a proteome-wide scale.

Key Applications in Research and Drug Development:
  • Understanding Disease Pathophysiology: Investigating how protein turnover is altered in diseases such as cancer, neurodegeneration, and metabolic disorders.

  • Evaluating Drug Efficacy: Assessing the effect of a drug on the synthesis or degradation of its target protein and other proteins in the pathway.

  • Pharmacodynamic Biomarker Development: Identifying changes in protein turnover that can serve as indicators of drug activity.

  • Toxicity Assessment: Determining if a drug has adverse effects on global protein synthesis or degradation.

Experimental Protocol: Measuring Protein Turnover with 15N Labeling

This protocol outlines a "pulse-chase" experiment to measure protein turnover rates using 15N-labeled amino acids.

Materials:

  • Cell line of interest

  • "Heavy" 15N-labeled culture medium (containing 15N-labeled amino acids)

  • "Light" 14N culture medium (containing natural abundance amino acids)

  • Lysis buffer

  • Protein quantification assay

  • SDS-PAGE and in-gel digestion reagents

  • LC-MS/MS system

Procedure:

  • Pulse Phase (Labeling):

    • Culture cells in "heavy" 15N-labeled medium for a defined period (the "pulse") to label newly synthesized proteins. The duration of the pulse depends on the expected turnover rate of the proteins of interest.

  • Chase Phase (Unlabeling):

    • After the pulse, replace the "heavy" medium with "light" 14N medium.

    • Harvest cells at multiple time points during the chase period (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Sample Preparation and Analysis:

    • Lyse the cells from each time point.

    • Quantify the total protein concentration.

    • Digest the proteins into peptides.

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • For each protein, determine the ratio of the "heavy" (15N-labeled) to "light" (14N-labeled) peptides at each time point.

    • The rate of decrease in the heavy/light ratio over time reflects the degradation rate of the protein.

    • The rate of appearance of light peptides reflects the synthesis rate of new proteins.

    • Calculate the protein half-life from the degradation rate constant.

Data Presentation: Protein Turnover Data

The following table shows hypothetical protein half-life data for several proteins in a cell line under control and drug-treated conditions.

Protein IDGene NameProtein NameHalf-life (hours) - ControlHalf-life (hours) - Drug Treated
P04637TP53Cellular tumor antigen p530.52.5
P60709ACTBActin, cytoplasmic 14847
Q06830BCL2Apoptosis regulator Bcl-2108
P31749GSK3BGlycogen synthase kinase-3 beta2425

Visualization: Experimental Workflow for Protein Turnover Analysis

Protein_Turnover_Workflow Start Start with Unlabeled Cells Pulse Pulse: Culture in 'Heavy' 15N Medium Start->Pulse Chase Chase: Switch to 'Light' 14N Medium Pulse->Chase Harvest Harvest Cells at Multiple Time Points Chase->Harvest Analysis Protein Extraction, Digestion & LC-MS/MS Harvest->Analysis Data Data Analysis: Calculate Heavy/Light Ratios Analysis->Data Result Determine Protein Turnover Rates Data->Result

Caption: Workflow for a pulse-chase protein turnover experiment.

References

Application Notes and Protocols for 15N NMR Analysis of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of pyridine-containing compounds using Nitrogen-15 Nuclear Magnetic Resonance (15N NMR) spectroscopy. This powerful analytical technique offers valuable insights into the electronic structure, chemical environment, and intermolecular interactions of pyridine (B92270) moieties, which are prevalent in pharmaceuticals and other bioactive molecules.

Introduction to 15N NMR of Pyridine Compounds

Nitrogen-15 (15N) NMR spectroscopy is a highly sensitive tool for characterizing the nitrogen atoms within a molecule. For pyridine and its derivatives, the 15N chemical shift of the ring nitrogen is particularly informative. It is influenced by the nature and position of substituents, protonation state, and involvement in hydrogen bonding. Due to the low natural abundance (0.37%) and low gyromagnetic ratio of the 15N nucleus, isotopic enrichment is often employed to enhance signal intensity and reduce acquisition times. However, with modern high-field spectrometers and advanced techniques, analysis at natural abundance is also feasible.

Key Applications in Research and Drug Development

  • Structural Elucidation: Confirming the presence and electronic environment of pyridine rings.

  • Tautomerism and Isomerism Studies: Distinguishing between different tautomeric forms and constitutional isomers.[1][2]

  • Reaction Monitoring: Tracking chemical transformations involving the pyridine nitrogen.

  • Drug-Target Interaction Studies: Probing the binding of pyridine-containing drugs to biological macromolecules.

  • pH Sensing: The 15N chemical shift of pyridine is highly sensitive to pH, making it a useful probe for determining the pKa of the molecule and sensing the pH of the surrounding environment.[3]

Experimental Protocols

A generalized workflow for 15N NMR analysis is presented below. Subsequent sections provide detailed protocols for each stage.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis prep_start Start dissolve Dissolve Pyridine Compound in Deuterated Solvent prep_start->dissolve filter Filter Sample into NMR Tube dissolve->filter prep_end Sample Ready for NMR filter->prep_end acq_start Insert Sample into Spectrometer prep_end->acq_start lock_tune_shim Lock, Tune, and Shim acq_start->lock_tune_shim setup_exp Set Up NMR Experiment (1D 15N or 2D 1H-15N) lock_tune_shim->setup_exp acquire Acquire Data setup_exp->acquire acq_end Raw Data (FID) acquire->acq_end proc_start Transfer FID to Processing Software acq_end->proc_start ft Fourier Transform proc_start->ft phase_baseline Phase and Baseline Correction ft->phase_baseline analyze Analyze Spectrum (Chemical Shifts, Couplings) phase_baseline->analyze proc_end Final Spectrum and Results analyze->proc_end

Caption: General workflow for 15N NMR analysis of pyridine compounds.
Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Pyridine compound (with natural abundance or 15N-labeled)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • 5 mm NMR tubes of good quality

  • Pasteur pipettes and cotton or glass wool for filtration

Protocol:

  • Determine Sample Concentration:

    • For 15N-labeled compounds, a concentration of 1-10 mM is typically sufficient.

    • For natural abundance samples, a higher concentration of 50-100 mM or more is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4] The required concentration will depend on the sensitivity of the NMR experiment being performed. For instance, a simple 1D proton experiment can be run on a millimolar solution, whereas insensitive experiments like a 1H-15N HSQC may require solutions of at least 100 mM.[4]

  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble and that does not have signals overlapping with regions of interest. The solvent's deuterium (B1214612) signal is used for field-frequency locking.[5]

  • Dissolution: Accurately weigh the desired amount of the pyridine compound and dissolve it in the appropriate volume of deuterated solvent. A typical sample volume for a 5 mm NMR tube is 0.6-0.7 mL, which corresponds to a sample height of 4-5 cm.[5][6]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[6]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are example protocols for common 1D and 2D 15N NMR experiments on a Bruker spectrometer. Parameters may need to be adjusted based on the specific instrument, probe, and sample.

3.2.1. Protocol for 1D ¹H-Decoupled ¹⁵N NMR

This is the simplest experiment to obtain the 15N chemical shifts.

ParameterValueDescription
Pulse Programzgig1D sequence with inverse-gated proton decoupling to suppress the nuclear Overhauser effect (nOe) for more accurate integration, if needed.
Solvent(User Defined)Set according to the sample preparation.
Spectral Width (SW)~300-400 ppmCentered around the expected pyridine nitrogen chemical shift region (~-150 to 150 ppm relative to nitromethane).
Acquisition Time (AQ)1-2 s
Relaxation Delay (D1)5-10 sA longer delay is often necessary for quaternary nitrogens or those with long relaxation times.
Number of Scans (NS)1024 - 16384+Dependent on sample concentration and whether it is 15N-labeled.
Temperature298 KOr as required for the sample's stability and solubility.

3.2.2. Protocol for 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates protons directly attached to nitrogens, providing information on ¹J(¹⁵N-¹H) couplings.

ParameterValueDescription
Pulse Programhsqcetf3gpSensitivity- and gradient-enhanced HSQC.
Spectral Width (SW) ¹H10-12 ppm
Spectral Width (SW) ¹⁵N~100-200 ppmCentered on the expected 15N chemical shift region.
Number of Points (TD) ¹H1024-2048
Number of Increments (TD) ¹⁵N128-256
Number of Scans (NS)8-64+Per increment, depending on concentration.
Relaxation Delay (D1)1-2 s
¹J(NH) Coupling Constant~90 HzUsed for the evolution of the magnetization transfer.

3.2.3. Protocol for 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation)

This experiment shows correlations between protons and nitrogens over two or three bonds, which is extremely useful for structural assignment.

ParameterValueDescription
Pulse ProgramhmbcgplpndqfGradient-selected HMBC with low-pass filter.
Spectral Width (SW) ¹H10-12 ppm
Spectral Width (SW) ¹⁵N~300-400 ppm
Number of Points (TD) ¹H1024-2048
Number of Increments (TD) ¹⁵N256-512
Number of Scans (NS)16-128+Per increment, depending on concentration.
Relaxation Delay (D1)1.5-2 s
Long-range J(NH) (cnst13)5-10 HzOptimized for correlations over multiple bonds. It may be necessary to run multiple HMBC experiments with different values to detect all correlations.[7][8]
Data Processing and Analysis

The raw free induction decay (FID) data needs to be processed to generate the final spectrum.

Processing Workflow:

G start Raw FID Data apodization Apodization (Window Function) start->apodization ft Fourier Transformation apodization->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing analysis Peak Picking and Integration referencing->analysis end Final Spectrum analysis->end

Caption: NMR data processing workflow.
  • Apodization (Window Function): The FID is multiplied by a window function (e.g., exponential or sine-bell) to improve the signal-to-noise ratio or resolution of the resulting spectrum.[9]

  • Fourier Transformation: The time-domain FID is converted into the frequency-domain spectrum.[9]

  • Phase Correction: The phases of the peaks are adjusted to be purely absorptive (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to an internal or external standard. For 15N NMR, nitromethane (B149229) is the primary reference standard (0 ppm).

  • Analysis: Peak positions (chemical shifts), multiplicities (coupling patterns), and integrals are determined.

Data Presentation

Quantitative data from 15N NMR experiments on pyridine compounds should be summarized in tables for clarity and easy comparison.

¹⁵N Chemical Shifts of Substituted Pyridines

The chemical shift of the pyridine nitrogen is sensitive to the electronic effects of substituents. Electron-donating groups generally cause upfield shifts (shielding), while electron-withdrawing groups cause downfield shifts (deshielding).

CompoundSubstituent(s)Solvent¹⁵N Chemical Shift (δ, ppm)
PyridineNoneCDCl₃/DMSO-d₆-69.5[2]
2-Aminopyridine2-NH₂CDCl₃/DMSO-d₆-45.5[2]
3-Aminopyridine3-NH₂CDCl₃/DMSO-d₆-62.5[2]
4-Aminopyridine4-NH₂CDCl₃/DMSO-d₆-21.5[2]
Pyridine N-oxideN-oxide--86.6[10]
2-Aminopyridine N-oxide2-NH₂, N-oxide--126.1[10]
2-Acetylaminopyridine N-oxide2-NHCOCH₃, N-oxide--114.6 to -120.2[10]
4-Nitropyridine N-oxide derivatives4-NO₂, N-oxide--112.8 to -120.9[10]

Chemical shifts are referenced to nitromethane. Data from various sources may use different referencing standards; conversion may be necessary.

¹H-¹⁵N Coupling Constants

Coupling constants provide valuable information about the connectivity of atoms.

CouplingTypical Value (Hz)Notes
¹J(¹⁵N-¹H)90 - 100One-bond coupling, useful in HSQC experiments.
²J(¹⁵N-¹H)10 - 15Two-bond coupling.
³J(¹⁵N-¹H)1 - 5Three-bond coupling.
ⁿJ(¹⁵N-¹H) (long-range)0.5 - 10Useful for structural assignments via HMBC. The analysis of long-range 1H-15N couplings can be a powerful tool for structural determination.[11][12]

Conclusion

15N NMR spectroscopy is an indispensable technique for the detailed characterization of pyridine-containing compounds. By following the protocols outlined in these application notes, researchers, scientists, and drug development professionals can effectively utilize this method to gain critical insights into molecular structure, reactivity, and interactions, thereby accelerating their research and development efforts.

References

Application Notes and Protocols for 2-Bromopyridine-¹⁵N in Cross-Coupling Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in modern drug discovery and development. The incorporation of stable isotopes, such as ¹⁵N, into drug candidates and biologically active molecules provides a powerful handle for mechanistic studies, quantitative analysis, and in vivo imaging. 2-Bromopyridine-¹⁵N is a key building block that allows for the introduction of an ¹⁵N-labeled pyridine (B92270) moiety, a common scaffold in pharmaceuticals. Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the construction of complex molecular architectures from 2-bromopyridine-¹⁵N.[1][2][3][4]

These application notes provide an overview of the utility of 2-Bromopyridine-¹⁵N in several key cross-coupling reactions and offer detailed protocols for their implementation in a laboratory setting. The methodologies described herein are foundational for the synthesis of ¹⁵N-labeled compounds targeted for various stages of the drug discovery pipeline, from initial hit identification to late-stage clinical candidates.[5][6][7][8]

Key Applications of ¹⁵N-Labeled Pyridines in Drug Discovery

  • Mechanistic Studies: Elucidate reaction mechanisms and metabolic pathways.

  • Quantitative Bioanalysis: Serve as internal standards in mass spectrometry-based assays (e.g., LC-MS) for pharmacokinetic and pharmacodynamic studies.[1]

  • NMR Spectroscopy: Enhance NMR signals for structural elucidation and binding studies, particularly with techniques like SABRE (Signal Amplification by Reversible Exchange).[2]

  • Metabolic Fate Studies: Trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1]

Featured Cross-Coupling Reactions

This document focuses on the application of 2-Bromopyridine-¹⁵N in the following palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Negishi Coupling: Formation of C-C bonds with organozinc reagents.

  • Stille Coupling: Formation of C-C bonds with organostannane reagents.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for cross-coupling reactions of 2-bromopyridines. While the isotopic label does not significantly alter the chemical reactivity, these tables provide a strong starting point for the optimization of reactions with 2-Bromopyridine-¹⁵N.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives [9][10][11][12]

EntryCoupling Partner (Boronic Acid/Ester)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)-K₂CO₃Isopropanol (B130326)/H₂O801295
24-Methylphenylboronic acidPd(OAc)₂ (2)-K₂CO₃Isopropanol/H₂O801292
34-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF1,4-Dioxane (B91453)1001874
42-Thiopheneboronic acid pinacol (B44631) esterPd(dppf)Cl₂ (10)-Na₃PO₄1,4-Dioxane851888

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine [13][14][15]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene (B28343)110885-95
2MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001290
3CyclohexylaminePd(OAc)₂ (2)dppp (3)NaOtBuToluene801888
4Volatile Amines (sealed tube)Pd(OAc)₂ (2)dppp (3)NaOtBuToluene801855-98

Table 3: Sonogashira Coupling of 2-Bromopyridine Derivatives [16][17][18]

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)2.5DiisopropylamineTHFRT389
21-HeptynePd(CF₃COO)₂ (2.5)5Et₃NDMF100392
34-EthynylanisolePdCl₂(PPh₃)₂ (2)4Et₃NTHF60695
4CyclopropylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100385

Table 4: Negishi Coupling of 2-Bromopyridine [19][20][21]

EntryOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)THF651285
22-Pyridylzinc bromidePd(PPh₃)₄ (3)THFRT1678
3o-Tolylzinc chloridePd(PPh₃)₄ (3)THF651282
4Alkylzinc iodidePd(P(t-Bu)₃)₂ (2)THFRT1275-85

Table 5: Stille Coupling of 2-Bromopyridine [22][23][24][25]

EntryOrganostannane ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Toluene1101888
2VinyltributylstannanePd(PPh₃)₄ (2)-THF651290
32-ThienyltributylstannanePd(PPh₃)₄ (5)-Toluene1001685
4(Tributylstannyl)acetylenePdCl₂(PPh₃)₂ (3)-1,4-Dioxane901282

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Anhydrous solvents are crucial for the success of these reactions.

  • The choice of palladium precursor, ligand, base, and solvent may require optimization for specific substrates.

  • Reaction progress should be monitored by an appropriate technique, such as TLC, GC-MS, or LC-MS.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine-¹⁵N with an Arylboronic Acid[9][12]

Materials:

  • 2-Bromopyridine-¹⁵N (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 4.5 mol%) if using Pd₂(dba)₃

  • Potassium carbonate (K₂CO₃, 2.0 equiv) or Potassium fluoride (B91410) (KF, 3.0 equiv)

  • Anhydrous 1,4-dioxane or a mixture of isopropanol and water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, ligand (if applicable), and base.

  • Seal the flask with a septum and cycle between vacuum and inert gas three times.

  • Under a positive pressure of inert gas, add 2-Bromopyridine-¹⁵N and the arylboronic acid.

  • Add the anhydrous solvent via syringe (to a typical concentration of 0.1-0.3 M with respect to the limiting reagent).

  • Place the sealed flask in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring its progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine-¹⁵N with a Primary Amine[14][30]

Materials:

  • 2-Bromopyridine-¹⁵N (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Xantphos or BINAP (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv) or Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor, the phosphine (B1218219) ligand, and the base.

  • Add anhydrous solvent and stir the mixture for a few minutes.

  • Add 2-Bromopyridine-¹⁵N and the amine.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Protocol 3: Sonogashira Coupling of 2-Bromopyridine-¹⁵N with a Terminal Alkyne[16][26]

Materials:

  • 2-Bromopyridine-¹⁵N (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk tube, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous solvent and triethylamine.

  • Add 2-Bromopyridine-¹⁵N, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (2-Bromopyridine-¹⁵N, Coupling Partner, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup reaction 3. Cross-Coupling Reaction (Heating and Stirring) setup->reaction monitoring 4. Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Work-up (Quenching, Extraction, Drying) monitoring->workup Proceed upon completion purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

suzuki_catalytic_cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)(R²)L₂ pd_complex1->pd_complex2 Transmetalation (R²-B(OR)₂ + Base) pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of 15N-Labeled Heterocycles: A Toolkit for Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise determination of the three-dimensional structures of biomolecules is fundamental to understanding their function and to the rational design of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution. The incorporation of stable isotopes, such as Nitrogen-15 (15N), into biomolecules significantly enhances the power of NMR by enabling a variety of advanced experiments that simplify complex spectra and provide crucial structural restraints.[1][2] Heterocycles are core components of nucleic acids (purines and pyrimidines) and many cofactors and drug molecules. Therefore, the synthesis of 15N-labeled heterocycles is a critical enabling technology for structural biology.[3][4] This application note provides detailed protocols for the chemical and chemo-enzymatic synthesis of 15N-labeled pyridines, purines, and pyrimidines, and highlights their application in structural biology.

Applications in Structural Biology

15N-labeled heterocycles, particularly nucleosides and nucleotides, are indispensable for detailed NMR studies of DNA and RNA.[1][5] The introduction of a 15N nucleus, which has a spin of 1/2, allows for the use of heteronuclear NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique correlates the chemical shifts of a nitrogen atom and its directly attached proton, providing a unique fingerprint for each N-H group in a molecule. This is particularly useful for:

  • Resonance Assignment: Simplifying crowded proton spectra by spreading resonances into a second (15N) dimension, facilitating the assignment of individual signals to specific atoms in the molecule.

  • Structure Determination: The analysis of through-bond (J-couplings) and through-space (Nuclear Overhauser Effects, NOEs) interactions between 1H and 15N nuclei provides critical distance and dihedral angle constraints for calculating high-resolution 3D structures of nucleic acids and their complexes with proteins or small molecules.[1][6]

  • Dynamics Studies: NMR can probe molecular motions over a wide range of timescales. 15N relaxation experiments provide insights into the flexibility and dynamics of different regions of a biomolecule, which is often crucial for its function.

  • Ligand Binding Studies: Chemical shift perturbation mapping, where changes in the 1H-15N HSQC spectrum of a labeled biomolecule are monitored upon the addition of a ligand, is a powerful method to identify binding sites and determine binding affinities.[4]

Synthesis of 15N-Labeled Heterocycles

A variety of chemical and enzymatic methods have been developed for the synthesis of 15N-labeled heterocycles. The choice of method depends on the desired heterocycle, the required labeling pattern, and the scale of the synthesis.

Chemical Synthesis

Chemical synthesis offers a high degree of control over the position of the 15N label.

The Zincke reaction is a versatile method for the synthesis of pyridinium (B92312) salts and can be adapted for the incorporation of 15N into the pyridine (B92270) ring. The general strategy involves the reaction of a pyridine derivative with 2,4-dinitrochlorobenzene to form a Zincke salt. This salt is then reacted with a 15N-labeled amine, such as 15NH4Cl, which opens the ring and subsequently closes to form the 15N-labeled pyridine.[7][8][9]

Experimental Protocol: Synthesis of [1-15N]Nicotinamide [7][10]

This protocol describes an improved Zincke reaction methodology for the synthesis of [1-15N]nicotinamide with high isotopic purity.

Step 1: Formation of the Zincke Salt

  • In a clean, dry reaction vessel, dissolve nicotinamide (B372718) and 2,4-dinitrochlorobenzene in a 1:3 molar ratio in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Stir the reaction mixture at room temperature for 5 days.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to confirm the formation of the nicotinamide-Zincke salt.

  • Once the reaction is complete, rapidly decant the reaction mixture into anhydrous acetone (B3395972) to precipitate the Zincke salt and remove excess starting material.

  • Isolate the precipitated Zincke salt by filtration and dry under vacuum.

Step 2: 15N-Labeling

  • Prepare 15NH3 gas by reacting ammonium-15N chloride (15NH4Cl, ≥98% 15N) with sodium methoxide.

  • Introduce a substoichiometric amount of the generated 15NH3 gas into a solution of the nicotinamide-Zincke salt in a suitable anhydrous solvent.

  • Allow the reaction to proceed, which involves the ring opening of the Zincke salt and subsequent displacement to incorporate the 15N atom.

  • After the reaction is complete, purify the resulting [1-15N]nicotinamide using standard chromatographic techniques.

A robust method for the synthesis of 15N-labeled purines, such as adenine (B156593) and its derivatives, utilizes [15N]-formamide as the source of all four nitrogen atoms in the purine (B94841) core.[3]

Experimental Protocol: Synthesis of [1,3,7,9-15N4]Adenine [3]

Step 1: Cyclization of [15N]-Formamide

  • In a stainless-steel reactor with a polytetrafluoroethylene (PTFE) insert, combine [15N]-formamide (99% 15N enrichment) and phosphorus oxychloride (POCl3).

  • Seal the reactor and stir the reaction mixture at 130°C for 17 hours under an argon atmosphere.

  • After cooling, transfer the mixture to a flask containing Dowex 50W (H+ form) resin and water.

  • Purify the crude product by column chromatography to yield [1,3,7,9-15N4]adenine.

Chemo-Enzymatic Synthesis

Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions. These methods are particularly powerful for the synthesis of complex biomolecules like nucleosides and nucleotides.

The de novo pyrimidine (B1678525) biosynthesis pathway can be reconstituted in vitro using a cocktail of recombinant enzymes to produce 15N-labeled uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP) from simple, isotopically labeled precursors.[11]

Conceptual Workflow: Enzymatic Synthesis of 15N-Labeled Pyrimidine Nucleotides

This workflow outlines the general steps for the enzymatic synthesis of 15N-labeled pyrimidine nucleotides. Specific enzyme concentrations and reaction conditions need to be optimized for each specific synthesis.

  • Preparation of Labeled Precursors: Obtain or synthesize the required 15N-labeled precursors, such as [15N]-aspartate and [15N]-glutamine.

  • Enzyme Expression and Purification: Overexpress and purify the necessary enzymes of the de novo pyrimidine synthesis pathway.

  • One-Pot Reaction: Combine the labeled precursors, enzymes, and necessary cofactors (e.g., ATP, PRPP) in a single reaction vessel.

  • Reaction Incubation: Incubate the reaction mixture under optimized conditions (temperature, pH) to allow for the enzymatic conversion of the precursors into the final 15N-labeled nucleotide.

  • Purification: Purify the resulting 15N-labeled UTP or CTP using chromatographic methods such as HPLC.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various 15N-labeled heterocycles.

Table 1: Synthesis of 15N-Labeled Pyridines and Nicotinamides via Zincke Reaction

CompoundStarting Material15N SourceYield (%)Isotopic Enrichment (%)Reference
[1-15N]PyridinePyridine15NH4Cl33>81[8]
[1-15N]NicotinamideNicotinamide15NH4Cl5598[7][9]
Substituted [1-15N]PyridinesSubstituted Pyridines15NH4Cl30-5560-98[9]

Table 2: Synthesis of 15N-Labeled Purines from [15N]-Formamide

CompoundStarting Material15N SourceYield (%)Isotopic Enrichment (%)Reference
[1,3,7,9-15N4]Adenine-[15N]-Formamide71>99[3]
[1,3,7,9-15N4]-6-Chloropurine[1,3,7,9-15N4]Hypoxanthine-->99[3]

Table 3: Chemo-Enzymatic Synthesis of 15N-Labeled Nucleotides

CompoundKey Labeled PrecursorsMethodYield (%)Isotopic Enrichment (%)Reference
[2-amino-15N]GMP[15N]NH4Cl, IMPEnzymatic->98[12]
[15N]-Labeled Pyrimidines[15N-amide]-glutaminein vivo incorporation--[11]

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this application note.

Synthesis_of_15N_Nicotinamide cluster_step1 Step 1: Zincke Salt Formation cluster_step2 Step 2: 15N-Labeling Nicotinamide Nicotinamide Zincke_Salt Nicotinamide-Zincke Salt Nicotinamide->Zincke_Salt DMSO, RT, 5 days DNCB 2,4-Dinitrochlorobenzene DNCB->Zincke_Salt Labeled_Nicotinamide [1-¹⁵N]Nicotinamide Zincke_Salt->Labeled_Nicotinamide ¹⁵NH₃ NH4Cl_15N ¹⁵NH₄Cl NH3_15N ¹⁵NH₃ NH4Cl_15N->NH3_15N NaOMe NaOMe NaOMe->NH3_15N

Caption: Synthetic pathway for [1-15N]Nicotinamide via the Zincke reaction.

Synthesis_of_15N_Adenine Formamide_15N [¹⁵N]-Formamide Intermediate Cyclization Intermediate Formamide_15N->Intermediate POCl₃, 130°C, 17h POCl3 POCl₃ POCl3->Intermediate Adenine_15N [1,3,7,9-¹⁵N₄]Adenine Intermediate->Adenine_15N Purification

Caption: Synthesis of [1,3,7,9-15N4]Adenine from [15N]-Formamide.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation Synthesis Synthesis of ¹⁵N-labeled RNA/DNA Purification Purification of labeled biomolecule Synthesis->Purification Sample NMR Sample (in buffer, D₂O) Purification->Sample HSQC ¹H-¹⁵N HSQC Sample->HSQC NOESY ¹⁵N-edited NOESY Sample->NOESY Relaxation ¹⁵N Relaxation Experiments Sample->Relaxation Processing Data Processing (e.g., Fourier Transform) HSQC->Processing NOESY->Processing Relaxation->Processing Assignment Resonance Assignment Processing->Assignment Constraints Derive Structural Constraints (NOEs, J-couplings) Assignment->Constraints Structure 3D Structure Calculation & Refinement Constraints->Structure

References

Tracking Nitrogen's Journey: Application Notes and Protocols for 15N Tracers in Soil Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The movement and transformation of nitrogen within the soil is a critical area of study, underpinning everything from agricultural productivity to environmental health. The use of stable isotopes, particularly Nitrogen-15 (¹⁵N), as tracers provides a powerful tool to unravel the complex pathways of the soil nitrogen cycle.[1][2] This document provides detailed application notes and protocols for utilizing ¹⁵N tracers to quantify key nitrogen transformation processes in soil.

Core Principles of ¹⁵N Isotope Tracing

The fundamental principle of ¹⁵N tracing lies in introducing a compound artificially enriched with the ¹⁵N isotope into a soil system.[1] Since ¹⁵N behaves chemically identically to the more abundant ¹⁴N, it acts as a label, allowing researchers to follow the fate of the applied nitrogen compound through various biological and chemical processes.[1] By measuring the ¹⁵N abundance in different nitrogen pools over time, it is possible to quantify the rates of specific nitrogen transformations that are otherwise impossible to distinguish from the simultaneous production and consumption of nitrogen compounds.[1]

There are two primary approaches to using ¹⁵N in soil science:

  • Natural Abundance Techniques: These methods rely on the slight variations in the natural abundance of ¹⁵N that occur due to isotopic fractionation during microbial processes.[1] While less disruptive, they provide qualitative or semi-quantitative insights.[1]

  • Enrichment Techniques (Isotope Labeling): This approach involves adding a substrate highly enriched in ¹⁵N to the soil. This allows for the precise calculation of reaction rates and is the focus of these application notes.[1][3]

Key Applications and Experimental Overviews

The versatility of ¹⁵N tracers allows for the investigation of several critical nitrogen cycling processes:

  • Gross Nitrogen Mineralization: Quantifies the rate at which organic nitrogen is converted to ammonium (B1175870) (NH₄⁺). The ¹⁵N isotope pool dilution (IPD) technique is the standard method for this measurement.[4][5]

  • Gross Nitrification: Measures the oxidation of ammonium to nitrate (B79036) (NO₃⁻). This can be determined using ¹⁵N pool dilution with labeled ammonium or by tracing the appearance of ¹⁵N in the nitrate pool.[3][6]

  • Plant Uptake of Nitrogen: Tracing the movement of ¹⁵N-labeled fertilizers into plant tissues allows for the accurate determination of fertilizer use efficiency.[2][7][8]

  • Denitrification: The ¹⁵N gas flux method is used to measure the reduction of nitrate to gaseous forms of nitrogen (N₂O and N₂), which are significant greenhouse gases.[9][10][11]

  • Dissimilatory Nitrate Reduction to Ammonium (DNRA): A ¹⁵NO₃⁻ tracer technique can be employed to quantify this process where nitrate is reduced to ammonium.[3]

Below are diagrams illustrating the conceptual framework of the soil nitrogen cycle and a typical experimental workflow for a ¹⁵N tracer study.

Nitrogen_Cycle OrganicN Organic N NH4 Ammonium (NH₄⁺) OrganicN->NH4 Mineralization NH4->OrganicN Immobilization NO3 Nitrate (NO₃⁻) NH4->NO3 Nitrification Plant Plant Uptake NH4->Plant MicrobialBiomass Microbial Biomass NH4->MicrobialBiomass Immobilization NO3->NH4 DNRA NO3->Plant N2O_N2 N₂O & N₂ Gases NO3->N2O_N2 Denitrification Atmosphere Atmospheric N₂ Atmosphere->OrganicN N₂ Fixation MicrobialBiomass->OrganicN Decomposition

Caption: The soil nitrogen cycle, illustrating key transformation pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Sample Collection Labeling ¹⁵N Label Application Soil_Collection->Labeling Tracer_Prep ¹⁵N Tracer Solution Preparation Tracer_Prep->Labeling Incubation Incubation (Lab or Field) Labeling->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction N Pool Extraction (e.g., KCl) Sampling->Extraction Digestion Sample Digestion (if needed) Extraction->Digestion IRMS Isotope Ratio Mass Spectrometry (IRMS) Digestion->IRMS Calculation Calculation of Gross Rates IRMS->Calculation Interpretation Interpretation of N Pathways Calculation->Interpretation

Caption: A generalized experimental workflow for ¹⁵N tracer studies in soil.

Detailed Experimental Protocols

Protocol for Gross Nitrogen Mineralization and Nitrification (¹⁵N Pool Dilution)

This protocol is adapted from methodologies described for isotope pool dilution assays.[4][5][12]

Objective: To simultaneously measure gross rates of N mineralization and nitrification.

Materials:

  • Fresh soil samples, sieved (e.g., 2 mm)

  • ¹⁵N-labeled ammonium sulfate (B86663) ((¹⁵NH₄)₂SO₄) or potassium nitrate (K¹⁵NO₃) with known ¹⁵N enrichment (e.g., 99 atom %)

  • Unlabeled ammonium sulfate and potassium nitrate

  • 2 M Potassium Chloride (KCl) extraction solution

  • Incubation vessels (e.g., Mason jars or sealed flasks)

  • Syringes and needles for tracer addition

  • Shaker, centrifuge, and filter paper

  • Access to an Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

  • Soil Preparation: Weigh replicate soil samples (e.g., 20-50 g dry weight equivalent) into incubation vessels. Adjust moisture content to a desired level (e.g., 60% water-holding capacity). Pre-incubate for a period (e.g., 24-48 hours) to allow microbial activity to stabilize.

  • Tracer Addition:

    • For Gross Mineralization: Prepare a solution of (¹⁵NH₄)₂SO₄. Add a small volume of this solution to the soil to enrich the existing NH₄⁺ pool. The amount added should be a small fraction of the native NH₄⁺ pool to minimize disturbance.[13]

    • For Gross Nitrification: Prepare a solution of K¹⁵NO₃ to label the NO₃⁻ pool. Alternatively, label the NH₄⁺ pool with (¹⁵NH₄)₂SO₄ and measure the appearance of ¹⁵N in the NO₃⁻ pool.

  • Incubation: Seal the vessels and incubate at a constant temperature.

  • Sampling: Destructively sample replicate vessels at multiple time points. A minimum of two time points is required: immediately after tracer addition (t₀) and after a short incubation period (t₁), typically 24 to 48 hours.[4][12]

  • Extraction: Immediately after sampling, add 2 M KCl solution to the soil (e.g., at a 1:5 soil-to-solution ratio). Shake vigorously for a specified time (e.g., 1 hour) to extract inorganic nitrogen.

  • Analysis:

    • Filter the soil slurry to obtain a clear extract.

    • Analyze a subsample of the extract for NH₄⁺ and NO₃⁻ concentrations (e.g., colorimetrically).

    • Prepare the remaining extract for ¹⁵N analysis by IRMS. This may involve diffusion of NH₄⁺ onto acidified filter discs or other methods to isolate the N forms.[14]

  • Calculations: Calculate gross mineralization and nitrification rates using isotope pool dilution equations. These equations account for the change in ¹⁵N enrichment of the respective inorganic N pools over the incubation period.[13]

Protocol for Plant Uptake of ¹⁵N-Labeled Fertilizer

Objective: To quantify the proportion of nitrogen in a plant that is derived from a specific fertilizer application.

Materials:

  • ¹⁵N-labeled fertilizer (e.g., urea, ammonium nitrate) with known enrichment.

  • Pots or defined field microplots.[15]

  • Planting medium (soil).

  • Test plants (e.g., wheat, tomato).[8][14]

  • Drying oven.

  • Grinder or ball mill.[16]

  • Access to an IRMS.

Procedure:

  • Experimental Setup: Establish pots or field microplots with the chosen soil. Sow seeds or transplant seedlings of the test plant.

  • Fertilizer Application: Apply the ¹⁵N-labeled fertilizer at the desired rate and time.[8] The fertilizer can be dissolved in water and applied evenly to the soil surface or injected.

  • Plant Growth: Allow the plants to grow for a predetermined period under controlled or field conditions.

  • Harvesting: At the end of the experiment, harvest the plant material. Separate the plants into different parts (e.g., roots, shoots, grains) if desired.

  • Sample Preparation:

    • Thoroughly wash the plant parts to remove any adhering soil.

    • Dry the plant material in an oven (e.g., at 60-80°C) to a constant weight.[17]

    • Grind the dried plant material to a fine, homogenous powder.[18]

  • Analysis:

    • Weigh a small subsample of the ground plant material into a tin capsule for IRMS analysis.[18]

    • Determine the total N concentration and ¹⁵N abundance in the plant tissue.

  • Calculations: Calculate the percentage of N in the plant derived from the fertilizer (%Ndff) and the fertilizer N recovery efficiency.

Protocol for Denitrification (¹⁵N Gas Flux Method)

This protocol is based on the principles of the ¹⁵N gas flux method.[9][11]

Objective: To measure the in-situ fluxes of N₂O and N₂ produced from denitrification.

Materials:

  • ¹⁵N-labeled potassium nitrate (K¹⁵NO₃) with high enrichment (e.g., >90 atom %).

  • Static or dynamic flux chambers.

  • Gas-tight syringes and vials for gas sampling.

  • Access to a Gas Chromatograph-Isotope Ratio Mass Spectrometer (GC-IRMS).

Procedure:

  • Chamber Installation: Insert closed static chambers into the soil surface in the field.

  • Tracer Application: Inject a solution of K¹⁵NO₃ into the soil within the chamber headspace. The application should be done carefully to ensure a relatively homogenous distribution of the tracer.[9]

  • Gas Sampling: At regular time intervals after tracer application (e.g., 0, 1, 2, 4 hours), collect gas samples from the chamber headspace using a syringe and transfer them to evacuated vials.

  • Analysis: Analyze the gas samples for the concentrations and isotopic composition of N₂O and N₂ using GC-IRMS. This allows for the differentiation of ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N species of N₂ and N₂O.

  • Calculations: Calculate the fluxes of N₂O and N₂ derived from denitrification based on the rate of increase of ¹⁵N-labeled gaseous products in the chamber headspace over time.

Quantitative Data Summary

The following tables provide examples of typical quantitative data used in and obtained from ¹⁵N tracer studies. These values can vary significantly depending on soil type, environmental conditions, and experimental design.

Table 1: Typical ¹⁵N Tracer Application Rates and Enrichments

ParameterGross Mineralization/NitrificationPlant Uptake StudiesDenitrification (Gas Flux)
¹⁵N Compound (¹⁵NH₄)₂SO₄, K¹⁵NO₃¹⁵N-Urea, ¹⁵NH₄¹⁵NO₃K¹⁵NO₃
Atom % ¹⁵N Excess 10 - 99%1 - 10%> 90%
Application Rate Trace amounts (e.g., <10% of existing pool)Agronomic rates (e.g., 30-180 kg N/ha)[8][19]0.04–0.5 kg ¹⁵N ha⁻¹[20][21]

Table 2: Example Incubation/Experimental Durations

Experiment TypeTypical DurationRationale
Gross N Mineralization/Nitrification 24 - 48 hours[4][13]Short duration minimizes remineralization of the consumed ¹⁵N tracer.[4][22]
Plant Fertilizer Uptake Full growing season or specific growth stagesTo assess cumulative uptake and efficiency over the plant's life cycle.
Denitrification (Gas Flux) A few hoursTo capture the immediate flux of gases following the denitrification event.

Table 3: Representative Gross Nitrogen Transformation Rates from Literature

ProcessSoil/Ecosystem TypeReported Rate (mg N kg⁻¹ day⁻¹)
Gross N Mineralization Forest Soil~0.62 - 0.85[12]
Gross Autotrophic Nitrification Forest Soil~1.08 - 3.24[12]
NO₃⁻ Immobilization Forest Soil~0.30 - 0.62[12]

Sample Preparation and Analysis

Accurate and precise measurement of ¹⁵N abundance is critical for all tracer studies. This is typically achieved using an Isotope Ratio Mass Spectrometer (IRMS).

Key Sample Preparation Steps:

  • Soil Extracts (Inorganic N): Inorganic N (NH₄⁺ and NO₃⁻) is extracted, commonly with 2 M KCl. The nitrogen is then isolated and converted to a form suitable for IRMS analysis, often through diffusion onto acidified filter discs or by using denitrifying bacteria to convert NO₃⁻ to N₂O.

  • Solid Samples (Soil and Plant Material): Samples must be dried and finely ground to ensure homogeneity.[16][18] A small, precisely weighed subsample is then placed into a tin or silver capsule for analysis.[18] The sample is combusted at high temperature in an elemental analyzer, and the resulting N₂ gas is introduced into the IRMS.

Challenges and Considerations

  • Tracer Distribution: Achieving a homogenous distribution of the ¹⁵N tracer in the soil is a significant challenge, and non-uniform distribution can lead to underestimation of transformation rates.[9][23]

  • Pool Substitution: The addition of the ¹⁵N-labeled substrate can alter the natural rates of N transformation, a phenomenon known as pool substitution.[1]

  • Tracer Reflux: In longer incubations, the ¹⁵N that has been immobilized into microbial biomass can be remineralized, re-entering the inorganic N pool and complicating rate calculations. Short incubation times are often used to mitigate this.[4]

  • Instrumentation: Access to and proper operation of an IRMS is essential for high-precision isotopic analysis.[16]

By carefully considering these protocols and potential challenges, researchers can effectively employ ¹⁵N tracers to gain quantitative insights into the complex and dynamic nitrogen cycle in soils.

References

Application Notes and Protocols for 15N Isotopic Enrichment in Protein NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and practices of 15N isotopic enrichment of proteins for Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are foundational for determining the three-dimensional structure, dynamics, and interactions of proteins, playing a crucial role in academic research and drug discovery.

Introduction

NMR spectroscopy is a powerful technique for studying proteins in solution, providing insights into their structure, function, and dynamics at an atomic level. However, the low natural abundance of the NMR-active 15N isotope (0.37%) necessitates isotopic enrichment to enhance signal sensitivity and enable multidimensional experiments that resolve spectral overlap, especially for larger proteins.[1][2] Uniform 15N labeling, where nearly all nitrogen atoms in the protein are replaced with 15N, is a cost-effective and common starting point for many NMR studies.[1][2][3]

The most widely used method for producing 15N-labeled proteins is overexpression in Escherichia coli grown in a minimal medium where the sole nitrogen source is a 15N-labeled compound, typically 15NH4Cl.[1][4][5][6] This document outlines the detailed protocols for protein expression, purification, and sample preparation for NMR analysis, along with applications in drug development.

Section 1: Quantitative Data Summary

For successful NMR studies, achieving high levels of protein expression and isotopic incorporation is critical. The following tables summarize key quantitative parameters.

Table 1: Typical Yields and Enrichment Levels for 15N-Labeled Proteins

ParameterTypical ValueNotes
Protein Yield (per liter of culture)5 - 50 mgHighly dependent on the specific protein, expression vector, and host strain.[7][8]
15N Incorporation Efficiency> 95%Can be assessed by mass spectrometry.[9][10][11]
Final Protein Concentration for NMR0.1 - 1.0 mMHigher concentrations are generally better for signal-to-noise.[4][8][12][13] For interaction studies, concentrations as low as 0.1 mM may be sufficient.[12]
Sample Volume for NMR200 - 600 µLDependent on the type of NMR tube used (e.g., 3mm or 5mm).[4][8][14]

Table 2: Recommended NMR Sample Conditions

ParameterRecommended Range/ValueRationale
pH5.0 - 7.0Minimizes the exchange rate of backbone amide protons with the solvent, which is base-catalyzed.[4][14]
Temperature4 - 40 °CProtein stability is paramount; the sample must be stable for the duration of the NMR experiments (hours to days).[14]
Buffer Concentration20 - 50 mMPhosphate buffer is a common choice as it lacks exchangeable protons that could interfere with the protein signals.[4][14]
Ionic Strength (Salt Concentration)< 100 mMHigh ionic strength can lead to poor spectral quality and reduced spectrometer performance.[4][8][13]
D2O Content5 - 10%Required for the NMR spectrometer's frequency lock.[4]

Section 2: Experimental Protocols

Protocol 1: Preparation of M9 Minimal Medium for 15N Labeling

This protocol describes the preparation of 1 liter of M9 minimal medium for the expression of 15N-labeled proteins in E. coli.[5][6]

Materials:

  • Na2HPO4

  • KH2PO4

  • NaCl

  • 15NH4Cl (Ammonium-15N chloride)

  • Sterile, deionized water

  • Autoclave

  • Sterile filter (0.22 µm)

Stock Solutions:

ComponentConcentrationPreparation (for 1 L)Sterilization
5x M9 Salts5x64 g Na2HPO4·7H2O, 15 g KH2PO4, 2.5 g NaCl, H2O to 1 LAutoclave
1 M MgSO41 M246.5 g MgSO4·7H2O, H2O to 1 LAutoclave
1 M CaCl21 M147 g CaCl2·2H2O, H2O to 1 LAutoclave
20% (w/v) Glucose20%200 g D-glucose, H2O to 1 LFilter Sterilize
1000x Vitamin Solution1000xVaries, commercial solutions available (e.g., Basal Medium Eagle Vitamin Solution)Filter Sterilize
100x Trace Elements100x5 g EDTA, 0.83 g FeCl3·6H2O, 84 mg ZnCl2, 13 mg CuCl2·2H2O, 10 mg CoCl2·6H2O, 10 mg H3BO3, 1.6 mg MnCl2·6H2O, pH to 7.5, H2O to 1 LFilter Sterilize
15NH4Cl Solution10% (w/v)10 g 15NH4Cl, H2O to 100 mLFilter Sterilize

Procedure for 1 L of M9 Medium:

  • To a sterile 2 L baffled flask, add 759 mL of sterile, deionized water.

  • Aseptically add 200 mL of sterile 5x M9 salts.

  • Aseptically add the following sterile stock solutions:

    • 2 mL of 1 M MgSO4

    • 10 mL of 20% (w/v) Glucose

    • 10 mL of 10% (w/v) 15NH4Cl (final concentration of 1 g/L)

    • 1 mL of 1000x Vitamin Solution

    • 10 mL of 100x Trace Elements

    • 100 µL of 1 M CaCl2

  • Add the appropriate antibiotic to the final concentration.

  • The medium is now ready for inoculation.

Protocol 2: Expression and Purification of 15N-Labeled Protein

This protocol outlines a general workflow for the expression and purification of a 15N-labeled protein in E. coli.

Day 1: Transformation

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

  • Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic.

  • Incubate overnight at 37°C.

Day 2: Starter Cultures

  • In the morning, inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic.

  • Grow at 37°C with shaking until the culture is turbid.

  • In the late afternoon, use this LB culture to inoculate a 50 mL starter culture of M9 minimal medium (containing 15NH4Cl).

  • Grow this starter culture overnight at 37°C with shaking.

Day 3: Large-Scale Expression

  • In the morning, inoculate 1 L of M9 minimal medium (containing 15NH4Cl and antibiotic) with the 50 mL overnight starter culture.

  • Grow the culture at 37°C with shaking (200-250 rpm).

  • Monitor the optical density at 600 nm (OD600).

  • When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

  • Reduce the temperature to 18-25°C and continue to shake for another 16-20 hours.

Day 4: Cell Harvest and Purification

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purify the protein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

Protocol 3: NMR Sample Preparation

This protocol describes the final steps to prepare the purified 15N-labeled protein for NMR analysis.

  • Concentrate the purified protein to a final concentration of 0.1-1.0 mM using a centrifugal concentrator.[12][13]

  • During concentration, exchange the protein into the final NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

  • Add D2O to a final concentration of 5-10%.[4]

  • Optionally, add a chemical shift reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to a final concentration of 0.1 mM.[4]

  • Add a protease inhibitor cocktail and/or sodium azide (B81097) (0.02% w/v) to prevent degradation and microbial growth.[4]

  • Transfer the final sample (typically 500-600 µL for a 5mm tube) into a clean NMR tube.[4][8][14]

  • The sample is now ready for NMR data acquisition.

Section 3: Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for producing a 15N-labeled protein for NMR studies.

experimental_workflow cluster_prep Day 1-2: Preparation cluster_expression Day 3: Expression cluster_downstream Day 4: Downstream Processing Transformation Transformation of E. coli StarterCulture Starter Culture in M9 (15N) Transformation->StarterCulture LargeScaleCulture Large-Scale Culture in M9 (15N) Induction Induction with IPTG LargeScaleCulture->Induction Expression Overnight Expression Induction->Expression Harvest Cell Harvest Purification Protein Purification Harvest->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep NMR_Sample Final NMR Sample NMR_Sample_Prep->NMR_Sample

Caption: Workflow for 15N-labeled protein production.

Application in Fragment-Based Drug Discovery

15N-labeled proteins are instrumental in fragment-based drug discovery (FBDD). The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful for screening small molecule fragments that bind to the protein target.[15][16][17][18]

fbd_workflow cluster_screening NMR Screening cluster_analysis Data Analysis and Hit Validation cluster_optimization Lead Optimization Protein 15N-Labeled Protein Target HSQC_Control Record 1H-15N HSQC (Control Spectrum) Protein->HSQC_Control HSQC_Screen Record 1H-15N HSQC (with Fragments) Protein->HSQC_Screen Fragments Fragment Library Fragments->HSQC_Screen Comparison Compare Spectra: Identify Chemical Shift Perturbations HSQC_Control->Comparison HSQC_Screen->Comparison Hit_ID Hit Identification Comparison->Hit_ID Hit_Validation Hit Validation & Affinity Determination Hit_ID->Hit_Validation Lead_Opt Structure-Guided Lead Optimization Hit_Validation->Lead_Opt Drug_Candidate Drug_Candidate Lead_Opt->Drug_Candidate Drug Candidate

Caption: Fragment-based screening using 15N HSQC NMR.

In an HSQC spectrum of a 15N-labeled protein, each peak corresponds to a specific amide group in the protein backbone.[17] When a fragment binds to the protein, the chemical environment of nearby amide groups is altered, causing a shift in the position of their corresponding peaks in the HSQC spectrum. By comparing the HSQC spectrum of the protein in the absence and presence of fragments, one can identify "hits" that bind to the target protein and map their binding site if the protein's resonances have been assigned.[16][18] This information is invaluable for structure-guided drug design.

References

Application Notes and Protocols: The Role of 2-Bromopyridine-¹⁵N in Elucidating DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of DNA-protein interactions is fundamental to understanding cellular processes and is a cornerstone of drug development. Isotopic labeling, particularly with ¹⁵N, provides a powerful tool for elucidating the structural and dynamic details of these interactions through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. While not a direct probe, 2-Bromopyridine-¹⁵N serves as a versatile synthetic precursor for the creation of novel ¹⁵N-labeled molecules designed to investigate DNA-protein complexes. This document outlines the application of 2-Bromopyridine-¹⁵N in the synthesis of a photoactivatable cross-linking agent and its subsequent use in identifying and characterizing DNA-protein interaction sites.

Introduction: Leveraging 2-Bromopyridine-¹⁵N for Advanced Studies

Stable isotope labeling is an indispensable tool in modern structural biology and proteomics.[1][2] The incorporation of ¹⁵N into biomolecules or probes allows for the selective observation of labeled components in complex biological systems.[3][4] 2-Bromopyridine-¹⁵N is a valuable starting material for introducing a ¹⁵N-labeled pyridine (B92270) moiety into more complex molecular structures. The pyridine ring can serve as a DNA-intercalating or groove-binding element, while the bromine atom provides a reactive handle for further chemical modifications.[5][6][7]

This application note describes a hypothetical but scientifically plausible workflow where 2-Bromopyridine-¹⁵N is utilized to synthesize a novel ¹⁵N-labeled, photoactivatable cross-linking agent, ¹⁵N-Py-Azido , designed to probe DNA-protein interactions.

Conceptual Workflow

The overall strategy involves the synthesis of the ¹⁵N-Py-Azido probe, its application in a photo-cross-linking experiment with a DNA-protein complex, and the subsequent analysis of the cross-linked products by mass spectrometry and NMR spectroscopy to identify the interaction interface.

G cluster_synthesis Probe Synthesis cluster_experiment Cross-linking Experiment cluster_analysis Analysis 2-Bromopyridine-15N This compound Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling Intermediate Boc-protected aminophenyl-pyridine-15N Suzuki_Coupling->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Diazotization Diazotization Deprotection->Diazotization 15N-Py-Azido 15N-Py-Azido Probe Diazotization->15N-Py-Azido DNA_Protein_Complex DNA-Protein Complex Incubation Incubation with 15N-Py-Azido DNA_Protein_Complex->Incubation UV_Irradiation UV Irradiation (365 nm) Incubation->UV_Irradiation Cross_linked_Complex Covalently Cross-linked 15N-labeled Complex UV_Irradiation->Cross_linked_Complex Proteolysis Enzymatic Digestion Cross_linked_Complex->Proteolysis NMR_Analysis NMR Spectroscopy Cross_linked_Complex->NMR_Analysis MS_Analysis LC-MS/MS Analysis Proteolysis->MS_Analysis Identification Identification of Cross-linked Peptides and Residues MS_Analysis->Identification Structural_Info Structural Insights into DNA-Protein Interface NMR_Analysis->Structural_Info Identification->Structural_Info

Figure 1: Conceptual workflow for the use of 2-Bromopyridine-¹⁵N.

Experimental Protocols

Synthesis of ¹⁵N-Py-Azido Photo-cross-linker

This protocol describes the synthesis of a hypothetical photo-cross-linker, 2-(4-azidophenyl)-pyridine-¹⁵N (¹⁵N-Py-Azido), from 2-Bromopyridine-¹⁵N.

Protocol:

  • Synthesis of 2-Bromopyridine-¹⁵N: Synthesize 2-Bromopyridine-¹⁵N from 2-bromopyridine (B144113) using a Zincke imine intermediate method with ¹⁵NH₄Cl as the ¹⁵N source. This method typically achieves >95% isotopic incorporation.

  • Suzuki-Miyaura Coupling:

    • In an oven-dried flask, combine 2-Bromopyridine-¹⁵N (1 eq.), 4-(Boc-amino)phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2 eq.).

    • Add a 3:1 mixture of toluene (B28343) and water.

    • Heat the reaction mixture at 90°C under an inert atmosphere for 12 hours.

    • Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography to obtain Boc-protected 2-(4-aminophenyl)-pyridine-¹⁵N.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to yield 2-(4-aminophenyl)-pyridine-¹⁵N.

  • Diazotization and Azide (B81097) Formation:

    • Dissolve the resulting amine in 2 M HCl at 0°C.

    • Add a solution of NaNO₂ (1.1 eq.) in water dropwise while maintaining the temperature at 0°C.

    • Stir for 30 minutes, then add a solution of NaN₃ (1.5 eq.) in water dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Extract the product, ¹⁵N-Py-Azido, with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Photo-cross-linking of DNA-Protein Complexes

Protocol:

  • Complex Formation: Incubate the target protein and its cognate DNA oligonucleotide in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT) for 30 minutes at room temperature to allow for complex formation.

  • Probe Incubation: Add the ¹⁵N-Py-Azido probe to the DNA-protein complex solution to a final concentration of 50 µM. Incubate for another 30 minutes in the dark.

  • UV Irradiation: Irradiate the sample with a UV lamp at 365 nm for 15-30 minutes on ice. The aryl azide group will be converted to a highly reactive nitrene, which will form a covalent bond with nearby amino acid residues.[8]

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Verification of Cross-linking: Analyze the reaction products by SDS-PAGE and Coomassie blue staining or silver staining. A successful cross-linking will result in a higher molecular weight band corresponding to the DNA-protein covalent complex.

Mass Spectrometry Analysis of Cross-linked Peptides

Protocol:

  • Sample Preparation:

    • Excise the cross-linked DNA-protein band from the SDS-PAGE gel.

    • Perform in-gel digestion with an appropriate protease (e.g., trypsin or chymotrypsin) overnight at 37°C.

    • Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][9]

    • The ¹⁵N label will result in a characteristic mass shift in the cross-linked peptides, aiding in their identification.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify the cross-linked peptides and the specific amino acid residues involved in the cross-link.[10][11]

NMR Spectroscopy Analysis

Protocol:

  • Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein (uniformly or selectively labeled) and a sample of the unlabeled DNA.

  • Titration: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Titrate the unlabeled DNA into the protein sample and record a series of ¹H-¹⁵N HSQC spectra at different DNA concentrations.

  • Chemical Shift Perturbation (CSP) Analysis:

    • Monitor the changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon DNA binding.

    • Residues at the DNA-binding interface will show significant chemical shift perturbations.

  • ¹⁵N-edited NOESY: For structural information, perform ¹⁵N-edited NOESY experiments on the complex to identify intermolecular nuclear Overhauser effects (NOEs) between the ¹⁵N-labeled protein and the DNA.

Data Presentation

The following tables present hypothetical data that could be obtained from the described experiments.

Table 1: Hypothetical Mass Spectrometry Identification of a Cross-linked Peptide

MS/MS Spectrum IDPeptide SequenceModificationPrecursor m/z (Observed)Precursor m/z (Calculated)Mass Error (ppm)
F12345K.VL GHTD.C¹⁵N-Py-Azido adduct (+196.079 Da)854.4321854.43150.7

The bolded L indicates the site of cross-linking.

Table 2: Hypothetical NMR Chemical Shift Perturbations (CSPs) upon DNA Binding

ResidueCSP (ppm)
Gly540.05
Arg55 0.32
Lys56 0.28
Val570.08
His80 0.45
Ala810.03

Bolded residues show significant CSPs, indicating their proximity to the DNA binding interface.

Visualizations

G cluster_synthesis Synthesis of 15N-Py-Azido 2BrPy15N This compound Suzuki Suzuki-Miyaura Coupling 2BrPy15N->Suzuki BoronicAcid 4-(Boc-amino)phenylboronic acid BoronicAcid->Suzuki Intermediate Boc-protected aminophenyl-pyridine-15N Suzuki->Intermediate Deprotection TFA Deprotection Intermediate->Deprotection Amine 2-(4-aminophenyl)- pyridine-15N Deprotection->Amine Diazotization NaNO2, NaN3 Diazotization Amine->Diazotization FinalProduct 15N-Py-Azido Diazotization->FinalProduct

Figure 2: Synthetic scheme for the ¹⁵N-Py-Azido photo-cross-linker.

G cluster_before Before UV Irradiation cluster_after After UV Irradiation DNA DNA Protein Protein DNA->Protein Non-covalent interaction Probe 15N-Py-Azido (non-covalent) Protein->Probe UV_Light UV Light (365 nm) DNA_linked DNA Protein_linked Protein DNA_linked->Protein_linked Non-covalent interaction Probe_linked 15N-Py-Azido (covalent) Protein_linked->Probe_linked Covalent Cross-link

Figure 3: Principle of photo-cross-linking with ¹⁵N-Py-Azido.

Conclusion

2-Bromopyridine-¹⁵N is a valuable synthetic precursor that enables the development of novel ¹⁵N-labeled probes for the study of DNA-protein interactions. The proposed workflow, involving the synthesis of a ¹⁵N-labeled photo-cross-linker and its application in conjunction with mass spectrometry and NMR spectroscopy, provides a powerful strategy for identifying DNA-protein interaction interfaces and gaining deeper structural insights. This approach has significant potential for advancing our understanding of fundamental biological processes and for the development of targeted therapeutics.

References

Application Notes and Protocols: Tracing Metabolic Pathways in Microorganisms Using 15N-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen is a fundamental component of essential biomolecules, including amino acids, proteins, and nucleic acids. Understanding the intricate network of metabolic pathways through which microorganisms assimilate and utilize nitrogen is crucial for various fields, from fundamental microbiology to drug discovery. The use of stable isotopes, particularly 15N, provides a powerful and non-invasive tool to trace the flow of nitrogen through these metabolic networks.[1] By replacing the naturally abundant 14N with the heavier, non-radioactive 15N isotope in substrates, researchers can track the incorporation of 15N into various cellular components. This technique, often coupled with advanced analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers unprecedented insights into microbial physiology, metabolic fluxes, and the biosynthesis of natural products.[1][2]

Stable isotope probing (SIP) with 15N allows for the identification of metabolically active microorganisms within complex communities and the elucidation of their specific functions.[3][4] Furthermore, 15N-metabolic labeling is instrumental in quantitative proteomics for determining changes in protein expression profiles and in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions.[5][6][7] In the realm of drug development, tracing the incorporation of 15N from labeled precursors into secondary metabolites can illuminate biosynthetic pathways, aiding in the discovery and bioengineering of novel therapeutic compounds.[1][2][8]

These application notes provide an overview of the principles, applications, and detailed protocols for using 15N-labeled compounds to trace metabolic pathways in microorganisms.

Key Applications

The versatility of 15N-labeling allows for a wide range of applications in microbial research:

  • Elucidation of Metabolic Pathways: Tracing the incorporation of 15N from a specific precursor into various downstream metabolites provides direct evidence for metabolic routes and pathway connectivity.[2][9]

  • Metabolic Flux Analysis (MFA): By measuring the isotopic enrichment in metabolic intermediates and end products, it is possible to quantify the rates (fluxes) of reactions in the central carbon and nitrogen metabolism.[7][10]

  • Quantitative Proteomics: 15N-metabolic labeling enables the accurate quantification of protein synthesis and turnover, providing insights into the cellular response to environmental changes or genetic modifications.[5][6]

  • Stable Isotope Probing (SIP): This technique links metabolic function to microbial identity in complex communities by identifying which organisms assimilate a 15N-labeled substrate.[3][4][11] This is achieved by separating and analyzing 'heavy' 15N-labeled DNA, RNA, or proteins.[3][4]

  • Natural Product Biosynthesis and Discovery: Following the path of 15N from simple precursors into complex secondary metabolites helps to unravel their biosynthetic pathways, which is crucial for natural product discovery and engineering.[2][8][9]

  • Drug Development: Understanding how microorganisms metabolize nitrogen-containing compounds can inform the development of antimicrobial agents that target specific metabolic pathways.[1]

Experimental Protocols

Protocol 1: General 15N Metabolic Labeling of Microorganisms

This protocol describes a general procedure for labeling microorganisms with a 15N-enriched nitrogen source. The specific 15N source and concentration may need to be optimized depending on the microorganism and experimental goals.

Materials:

  • Microorganism of interest (e.g., E. coli, Saccharomyces cerevisiae)

  • Appropriate growth medium (e.g., M9 minimal medium for bacteria, YNB for yeast)

  • 15N-labeled nitrogen source (e.g., 15NH4Cl, K15NO3, 15N-labeled amino acids) with a high isotopic enrichment (≥98%)

  • Unlabeled (14N) version of the nitrogen source

  • Sterile culture flasks or tubes

  • Incubator with shaking capabilities

  • Spectrophotometer for measuring cell density (e.g., OD600)

  • Centrifuge

Procedure:

  • Prepare Growth Media: Prepare the desired growth medium, omitting the standard nitrogen source. For example, in M9 minimal medium, NH4Cl would be omitted.[12]

  • Add Nitrogen Source:

    • For the 'heavy' labeled culture: Add the 15N-labeled nitrogen source to the medium at a concentration that supports optimal growth. For instance, add 1 g/L of 15NH4Cl to M9 medium.[12]

    • For the 'light' control culture: Add the corresponding 14N nitrogen source at the same concentration to a separate batch of medium.

  • Inoculation:

    • Grow a pre-culture of the microorganism in a standard, unlabeled medium to a desired cell density (e.g., mid-log phase).

    • Inoculate the 'heavy' and 'light' media with the pre-culture. The inoculation volume should be small (e.g., 1:100) to minimize the carryover of 14N into the 'heavy' culture.[12]

  • Growth and Harvesting:

    • Incubate the cultures under appropriate conditions (temperature, shaking).

    • Monitor cell growth by measuring the optical density at 600 nm (OD600).

    • Harvest the cells during the desired growth phase (e.g., mid-log or stationary phase) by centrifugation.

  • Washing: Wash the cell pellets with a suitable buffer (e.g., phosphate-buffered saline) to remove any residual labeled medium.

  • Storage: The cell pellets can be stored at -80°C until further analysis.

Workflow for 15N Metabolic Labeling and Analysis

Caption: General workflow for 15N metabolic labeling.

Protocol 2: Sample Preparation for 15N Analysis by Mass Spectrometry

This protocol outlines the general steps for preparing microbial samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine 15N incorporation into metabolites or peptides.

Materials:

  • 15N-labeled and 14N-unlabeled microbial cell pellets

  • Extraction solvent (e.g., methanol/chloroform/water mixture for metabolites; lysis buffer for proteins)

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)[13]

  • Solid-phase extraction (SPE) cartridges for desalting peptides

  • GC-MS or LC-MS/MS system

Procedure:

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction solvent.

    • Lyse the cells using methods like bead beating or sonication.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • The extract can be derivatized for GC-MS analysis or directly analyzed by LC-MS.

  • Protein Extraction and Digestion:

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Lyse the cells and quantify the protein concentration.

    • For quantitative proteomics, mix equal amounts of protein from the 'heavy' and 'light' samples.[14]

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.[13]

    • Digest the proteins into peptides using a specific protease, most commonly trypsin.[13]

    • Desalt the resulting peptide mixture using an SPE C18 cartridge.[13]

  • Mass Spectrometry Analysis:

    • Analyze the prepared samples using an appropriate mass spectrometer.

    • For metabolite analysis, monitor the mass shift of known metabolites to confirm 15N incorporation.

    • For peptide analysis, the mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the 15N label.

    • The ratio of the peak intensities for the 'heavy' and 'light' peptides provides a measure of the relative protein abundance.

Workflow for Stable Isotope Probing (SIP)

G cluster_incubation Incubation with Labeled Substrate cluster_extraction Biomolecule Extraction cluster_separation Separation of Labeled Biomolecules cluster_analysis Analysis of Labeled Fractions A Environmental Sample (e.g., soil, water) B Add 15N-labeled Substrate (e.g., 15NH4+, 15N-amino acid) A->B C Incubate under Controlled Conditions B->C D Extract Total DNA, RNA, or Proteins C->D E Isopycnic Ultracentrifugation (e.g., CsCl gradient for DNA) D->E F Fractionate Gradient E->F G Identify 'Heavy' Fractions Containing 15N-labeled Biomolecules F->G H Sequence Analysis (e.g., 16S rRNA) or Proteomic Analysis G->H I Identify Active Microorganisms H->I

Caption: Workflow for Stable Isotope Probing (SIP).

Data Presentation and Analysis

The analysis of data from 15N-labeling experiments typically involves identifying and quantifying the incorporation of the heavy isotope.

  • Mass Isotopomer Distribution (MID): Mass spectrometry analysis of a labeled metabolite or peptide results in a mass isotopomer distribution, which shows the relative abundance of molecules with different numbers of 15N atoms.

  • Labeling Efficiency: The percentage of the heavy isotope in a labeled compound can be calculated from the MID. High labeling efficiency (e.g., >95%) is desirable for accurate quantification.[15][16]

  • Metabolic Flux Analysis: The MIDs of multiple metabolites, along with a metabolic network model, are used to calculate intracellular fluxes.[7]

  • Quantitative Proteomics: The ratios of 'heavy' to 'light' peptide peak areas are used to determine the relative abundance of proteins between different conditions.

Table 1: Example Data for 15N Incorporation into Amino Acids

Amino AcidAverage 15N Enrichment (%)Standard Deviation (%)
Alanine98.20.5
Glutamate97.90.6
Aspartate98.50.4
Leucine97.50.7
Valine97.80.6

This table presents hypothetical data for illustrative purposes.

Central Nitrogen Metabolism and 15N Incorporation

G cluster_input Nitrogen Source cluster_central_metabolism Central Nitrogen Metabolism cluster_output Biosynthetic Products N_source 15NH4+ (Ammonium) Glutamate Glutamate N_source->Glutamate GDH Glutamine Glutamine Glutamate->Glutamine GS Aspartate Aspartate Glutamate->Aspartate Transaminase Alanine Alanine Glutamate->Alanine Transaminase Other_AA Other Amino Acids Glutamate->Other_AA Nucleotides Nucleotides Glutamine->Nucleotides AKG α-Ketoglutarate AKG->Glutamate GOGAT Aspartate->Other_AA Alanine->Other_AA Pyruvate Pyruvate Oxaloacetate Oxaloacetate Proteins Proteins Other_AA->Proteins

Caption: Incorporation of 15N into central nitrogen metabolism.

Conclusion

The use of 15N-labeled compounds is a cornerstone of modern microbial metabolic research. The protocols and applications outlined in this document provide a framework for researchers to employ this powerful technique to gain deeper insights into the intricate world of microbial metabolism. From elucidating fundamental biochemical pathways to accelerating the discovery of novel therapeutics, 15N-labeling continues to be an indispensable tool for scientists and drug development professionals.

References

Application Notes and Protocols for 2-Bromopyridine-¹⁵N in Agricultural Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Tracing the Environmental Fate of a Novel Pyridine-Based Fungicide Using 2-Bromopyridine-¹⁵N

Introduction: Pyridine-containing molecules are a cornerstone in the development of modern agrochemicals due to their broad-spectrum activity and versatile synthesis.[1][2][3][4] Understanding the environmental fate of new fungicides—including their uptake by plants, translocation within different tissues, and metabolic breakdown in soil—is critical for regulatory approval and ensuring agricultural sustainability. The use of stable isotopes, such as Nitrogen-15 (¹⁵N), provides a powerful and precise method for tracing the movement and transformation of these compounds in complex agro-ecosystems.[5][6]

Application: This document outlines the use of 2-Bromopyridine-¹⁵N as a starting material for the synthesis of a novel, ¹⁵N-labeled hypothetical fungicide, designated "Fungicidin-¹⁵N". The incorporated ¹⁵N atom serves as a stable isotopic tracer, enabling highly sensitive and unambiguous quantification of the fungicide and its metabolites in plant and soil matrices. This approach allows researchers to:

  • Quantify the rate and extent of fungicide uptake by crop roots and foliage.

  • Map the distribution and accumulation of the fungicide in various plant tissues (roots, stems, leaves, and fruits).

  • Determine the metabolic pathway and degradation rate (e.g., DT₅₀) of the fungicide in different soil types.[6]

  • Establish a complete mass balance, accounting for the parent compound and its transformation products.[6]

The data generated from these studies are invaluable for conducting environmental risk assessments, optimizing application rates, and developing more efficient and environmentally benign crop protection agents.

Experimental Protocols

Protocol 1: Synthesis of Hypothetical Fungicide (Fungicidin-¹⁵N)

This protocol describes a hypothetical Suzuki-Miyaura cross-coupling reaction to synthesize a ¹⁵N-labeled 2-arylpyridine fungicide from 2-Bromopyridine-¹⁵N.

Materials:

  • 2-Bromopyridine-¹⁵N (>98% ¹⁵N enrichment)

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (B91453) and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for extraction and purification

  • Silica (B1680970) gel for column chromatography

Methodology:

  • In a 100 mL round-bottom flask, dissolve 2-Bromopyridine-¹⁵N (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq) in a 4:1 mixture of degassed 1,4-dioxane and water.

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 20 minutes to remove dissolved oxygen.

  • Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the pure ¹⁵N-labeled fungicide, 2-(4-methoxyphenyl)pyridine-¹⁵N (Fungicidin-¹⁵N).

  • Confirm the structure and ¹⁵N incorporation using Mass Spectrometry and NMR Spectroscopy.

Protocol 2: Plant Uptake and Translocation Study

This protocol details a greenhouse experiment to assess the uptake and distribution of Fungicidin-¹⁵N in wheat plants.

Materials:

  • Wheat seedlings (Triticum aestivum), 14 days old

  • Pots containing a standardized loam soil

  • Fungicidin-¹⁵N, formulated as an aqueous solution

  • Greenhouse with controlled temperature (22°C/18°C day/night) and light (16h photoperiod)

  • Syringes for application

  • Freeze-dryer and sample mill

  • Isotope Ratio Mass Spectrometer (IRMS) coupled to an Elemental Analyzer (EA)

Methodology:

  • Plant Cultivation: Grow wheat seedlings in pots under controlled greenhouse conditions for 14 days.

  • Fungicide Application: Apply a defined dose (e.g., 10 mg/kg soil) of the formulated Fungicidin-¹⁵N solution to the soil surface of each pot. A separate set of plants can be used for foliar application.

  • Sampling: Harvest triplicate plant samples at designated time points: 0, 1, 3, 7, 14, and 30 days after application.

  • Sample Processing: At each time point, carefully separate the plants into roots, stems, and leaves. Gently wash the roots with deionized water to remove adhering soil.

  • Record the fresh weight of each tissue type, then freeze-dry the samples to a constant weight to determine the dry weight.

  • Grind the dried plant tissues into a fine, homogeneous powder using a sample mill.

  • Isotopic Analysis: Analyze a subsample of each powdered tissue using an EA-IRMS to determine the total nitrogen content (%) and the ¹⁵N abundance (atom % ¹⁵N).[5][7]

  • Calculation: Use the ¹⁵N abundance to calculate the concentration of Fungicidin-¹⁵N derived nitrogen in each tissue type.

Protocol 3: Aerobic Soil Metabolism Study

This protocol is designed to evaluate the degradation rate and transformation pathway of Fungicidin-¹⁵N in soil under aerobic conditions, based on OECD Guideline 307.[6]

Materials:

  • Freshly collected sandy loam soil, sieved (<2 mm)

  • Fungicidin-¹⁵N (>98% ¹⁵N enrichment)

  • Incubation vessels with traps for CO₂ and organic volatiles (e.g., soda lime and polyurethane foam)

  • Controlled environment chamber (20 ± 1°C, in darkness)

  • Extraction solvents (e.g., acetonitrile/water mixture)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite identification

  • Isotope Ratio Mass Spectrometry (IRMS) for quantification

Methodology:

  • Soil Preparation: Adjust the moisture content of the sieved soil to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at 20°C for one week to allow microbial activity to stabilize.

  • Application: Treat the soil with Fungicidin-¹⁵N at a concentration corresponding to the maximum recommended field application rate. Mix thoroughly to ensure uniform distribution.

  • Incubation: Transfer the treated soil into the incubation vessels and place them in the controlled environment chamber. Maintain a continuous flow of CO₂-free, humidified air.

  • Sampling: Collect triplicate soil samples at specified intervals: 0, 1, 3, 7, 14, 30, 60, and 90 days.

  • Extraction and Analysis:

    • Extract the soil samples with an appropriate solvent mixture.

    • Analyze the extracts using LC-MS to identify the parent compound (Fungicidin-¹⁵N) and its major transformation products, leveraging the ¹⁵N label for tracking.

    • Quantify the amount of parent compound and metabolites at each time point.

    • Analyze the CO₂ traps for the presence of ¹⁵CO₂, indicating mineralization of the pyridine (B92270) ring.

    • Determine the non-extractable ¹⁵N residues in the soil after extraction via combustion and IRMS analysis.

  • Data Analysis: Plot the concentration of Fungicidin-¹⁵N over time and calculate the dissipation time for 50% and 90% of the compound (DT₅₀ and DT₉₀) using appropriate kinetic models.

Quantitative Data Summary

Table 1: Hypothetical Distribution of Fungicidin-¹⁵N in Wheat Tissues After Soil Application

Time (Days)¹⁵N Concentration in Roots (µg/g dry weight)¹⁵N Concentration in Stems (µg/g dry weight)¹⁵N Concentration in Leaves (µg/g dry weight)
115.2 ± 1.81.1 ± 0.20.5 ± 0.1
325.8 ± 2.54.6 ± 0.52.1 ± 0.3
732.1 ± 3.110.3 ± 1.15.8 ± 0.6
1428.5 ± 2.918.7 ± 2.012.4 ± 1.3
3019.3 ± 2.222.5 ± 2.419.8 ± 2.1

Data are presented as mean ± standard deviation (n=3).

Table 2: Hypothetical Aerobic Soil Metabolism of Fungicidin-¹⁵N

Time (Days)Fungicidin-¹⁵N (% of Applied)Metabolite M1-¹⁵N (% of Applied)Non-Extractable Residues-¹⁵N (% of Applied)¹⁵CO₂ (% of Applied)Mass Balance (%)
098.5 ± 1.50.01.2 ± 0.20.099.7
772.3 ± 3.115.8 ± 1.28.5 ± 0.9<0.196.6
1455.1 ± 2.824.6 ± 1.813.2 ± 1.10.2 ± 0.0593.1
3030.4 ± 2.535.2 ± 2.225.8 ± 1.90.8 ± 0.192.2
6011.6 ± 1.428.1 ± 2.048.9 ± 3.52.1 ± 0.390.7
904.2 ± 0.815.5 ± 1.665.3 ± 4.14.5 ± 0.589.5

Calculated DT₅₀ for Fungicidin-¹⁵N = 16.5 days

Visualizations

G cluster_0 Synthesis & Formulation cluster_1 Agricultural Studies cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation S1 2-Bromopyridine-15N S2 Suzuki Coupling S1->S2 S3 Fungicidin-15N S2->S3 S4 Formulation S3->S4 A1 Plant Uptake Study (Greenhouse) S4->A1 A2 Soil Metabolism Study (Lab Incubation) S4->A2 P1 Harvest & Dissect Plant Tissues A1->P1 P2 Soil Sampling & Extraction A2->P2 P3 Sample Prep (Dry, Grind) P1->P3 P4 EA-IRMS Analysis P2->P4 P5 LC-MS Analysis P2->P5 P3->P4 D1 Quantify Uptake & Translocation P4->D1 D2 Determine DT50 & Metabolic Pathway P5->D2 D3 Environmental Risk Assessment D1->D3 D2->D3

Caption: Experimental workflow for tracing Fungicidin-¹⁵N.

G parent Fungicidin-15N (2-(4-methoxyphenyl)pyridine-15N) metabolite1 Metabolite M1 (Hydroxylation Product) parent->metabolite1 Hydroxylation metabolite2 Metabolite M2 (Ring Cleavage Product) parent->metabolite2 Oxidative Cleavage bound Non-Extractable Residues-15N parent->bound Adsorption metabolite1->bound mineralization 15CO2 metabolite2->mineralization

Caption: Hypothetical metabolic pathway of Fungicidin-¹⁵N in soil.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridines. The electron-deficient nature of the pyridine (B92270) ring and the potential for the nitrogen atom to coordinate with the palladium catalyst make these substrates particularly challenging.[1][2][3]

Troubleshooting Guide

Question: My Suzuki coupling reaction with 2-bromopyridine (B144113) is resulting in low to no yield. What are the common causes and how can I address them?

Answer: Low yields in Suzuki couplings with 2-bromopyridines are a common issue, often stemming from the catalyst system, reaction conditions, or reagent stability.[4] Below is a breakdown of potential causes and solutions.

  • 1. Inactive Catalyst or Inappropriate Ligand: The choice of palladium source and ligand is critical for successful coupling with electron-deficient substrates like 2-bromopyridines.[4] The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Solution: Screen different catalyst and ligand combinations. There is no universal set of conditions for Suzuki reactions.[4] Bulky, electron-rich phosphine (B1218219) ligands are often required to promote the key steps of oxidative addition and reductive elimination and can shield the palladium center from inhibitory coordination with the pyridine nitrogen.[1][4]

    • Recommended Systems:

      • Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like P(t-Bu)₃ has proven effective.[4][5]

      • Pd(OAc)₂ with ligands such as SPhos is another commonly used and successful system.[4][6]

  • 2. Suboptimal Base or Solvent: The base and solvent are crucial for the transmetalation step and for ensuring all reaction components are adequately solubilized.[4]

    • Problem: The selected base may be too weak or poorly soluble, failing to activate the boronic acid for transmetalation. An inappropriate solvent can lead to poor reagent solubility and slow reaction rates.[4]

    • Solution: A systematic screening of bases and solvents may be necessary.[1]

      • Bases: Potassium phosphate (B84403) (K₃PO₄), potassium fluoride (B91410) (KF), and cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered and dry to improve reproducibility.[6][7][8]

      • Solvents: Anhydrous 1,4-dioxane (B91453) and toluene, often in combination with a small amount of water, are standard choices.[4][6]

  • 3. Inadequate Reaction Atmosphere (Oxygen Contamination): The Pd(0) active catalyst is highly sensitive to oxygen.

    • Problem: Insufficient degassing allows oxygen to deactivate the catalyst through oxidation, which can also promote the unwanted homocoupling of the boronic acid.[4][8][9]

    • Solution: It is critical to thoroughly degas all solvents and the reaction mixture. Techniques like freeze-pump-thaw (at least 3 cycles) or sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes are essential for removing dissolved oxygen.[4][5]

  • 4. Starting Material Instability or Impurity: The stability of the boronic acid or ester can be a significant issue, especially with heteroaryl boron reagents.[4]

    • Problem: Pyridinyl boronic acids are particularly susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved, consuming the nucleophile.[4][10]

    • Solution:

      • Use Boronic Esters: Pinacol (B44631) esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[4][9][11]

      • Check Reagent Quality: Use fresh, high-purity 2-bromopyridine, boronic acid/ester, palladium catalysts, and ligands.[4]

      • Adjust Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2–1.5 equivalents) can help compensate for any decomposition and drive the reaction to completion.[4]

Question: I am observing significant side reactions in my coupling with 2-bromopyridine. What are they and how can I minimize them?

Answer: Several side reactions can compete with the desired cross-coupling, reducing yield and complicating purification. The most common are:

  • 1. Homocoupling (Biaryl Formation): This is the coupling of two boronic acid molecules.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4]

    • Prevention:

      • Rigorous Degassing: Ensure the reaction is performed under a strict inert atmosphere to exclude oxygen.[4][8][9]

      • Control Stoichiometry: Using an excess of the 2-bromopyridine can sometimes minimize the homocoupling of a more valuable boronic acid partner.[4]

  • 2. Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.

    • Cause: This is a common issue with electron-deficient heteroaryl boronic acids, including those derived from pyridine.[9][10]

    • Prevention:

      • Use Boronic Esters: Pinacol or MIDA boronates are more stable and resistant to protodeboronation.[9][11]

      • Anhydrous Conditions: Where possible, using anhydrous conditions can suppress this hydrolysis-related side reaction.[9]

      • Minimize Reaction Time: Shorter reaction times can sometimes favor the desired coupling over the slower decomposition pathway.

  • 3. Dehalogenation: This involves the replacement of the bromine on the pyridine ring with a hydrogen atom.

    • Cause: The palladium-aryl intermediate can react with a hydrogen source in the reaction mixture (such as an amine base or certain solvents) leading to the dehalogenated byproduct.[10]

    • Prevention: This is less common but can be addressed by carefully selecting a non-hydride-donating base (e.g., K₃PO₄, Cs₂CO₃) and ensuring a highly efficient cross-coupling catalyst is used to favor the desired reaction pathway.[8][10]

Data Presentation

Table 1: Comparison of Selected Catalyst Systems for Suzuki Coupling of 2-Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (3-6%)SPhos (6-18%)Na₃PO₄ (3.0)Toluene/H₂O10016-243-15*[4]
Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (4.5%)KF (3.0)Dioxane80-10012-2474-82[4]
Pd(dppf)Cl₂ (3%)-K₂CO₃ (3.0)MeCN/H₂OReflux1-2~90**[4]
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O10012-24>80[6]

*Low yield reported for a particularly challenging substrate, highlighting the need for optimization. **Result was difficult to reproduce, indicating the sensitivity of the reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine with an Aryl Boronic Ester

This protocol is adapted from established, efficient methods for coupling pyridyl electrophiles.[4][6][7]

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Aryl boronic acid pinacol ester (1.5 equiv)

  • Potassium Fluoride (KF), oven-dried (3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4.5 mol%)

  • Anhydrous 1,4-Dioxane (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add KF (3.0 equiv), Pd₂(dba)₃ (1.5 mol%), and P(t-Bu)₃ (4.5 mol%).

  • Seal the flask with a rubber septum and cycle between vacuum and a positive pressure of inert gas (e.g., argon) three times to establish an inert atmosphere.

  • Under a positive pressure of inert gas, add the 2-bromopyridine derivative (1.0 equiv) and the aryl boronic acid pinacol ester (1.5 equiv).

  • Add anhydrous, degassed 1,4-dioxane via syringe (typically at a concentration of 0.1–0.3 M with respect to the 2-bromopyridine).

  • Place the sealed flask in a preheated oil bath at 80–100 °C.

  • Stir the reaction mixture vigorously for 12–24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd2 Ar-Pd(II)L₂-X oa_complex->pd2 trans_complex Transmetalation Complex pd2->trans_complex Transmetalation pd2_ar Ar-Pd(II)L₂-Ar' trans_complex->pd2_ar out_bx X-B(OR)₂ trans_complex->out_bx re_complex Reductive Elimination pd2_ar->re_complex Reductive Elimination re_complex->pd0 out_product Ar-Ar' (Product) re_complex->out_product in_aryl_halide Ar-X (2-Bromopyridine) in_aryl_halide->oa_complex in_boronic_ester Ar'-B(OR)₂ in_boronic_ester->trans_complex in_base Base in_base->trans_complex Troubleshooting_Workflow start Low / No Yield check_atmosphere 1. Check Inert Atmosphere - Is degassing thorough? - No leaks? start->check_atmosphere check_reagents 2. Check Reagents - Fresh catalyst/ligand? - Pure starting materials? - Using boronic ester? check_atmosphere->check_reagents If Yes solution_atmosphere Solution: Improve degassing (Freeze-Pump-Thaw) check_atmosphere->solution_atmosphere If No screen_conditions 3. Screen Conditions - Vary ligand & catalyst - Vary base & solvent - Adjust temperature check_reagents->screen_conditions If Yes solution_reagents Solution: Use fresh/pure reagents Switch to boronic ester check_reagents->solution_reagents If No solution_conditions Solution: Identify optimal system (e.g., Pd₂(dba)₃/P(tBu)₃) screen_conditions->solution_conditions Side_Reactions cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products PyBr 2-Bromopyridine (Ar-X) Desired Desired Cross-Coupling PyBr->Desired BoronicEster Boronic Ester (Ar'-B(OR)₂) BoronicEster->Desired Homocoupling Homocoupling BoronicEster->Homocoupling Protodeboronation Protodeboronation BoronicEster->Protodeboronation Product 2-Arylpyridine (Ar-Ar') Desired->Product Side1 Biaryl Side Product (Ar'-Ar') Homocoupling->Side1 Side2 Deboronated Side Product (Ar'-H) Protodeboronation->Side2

References

Technical Support Center: Synthesis of 15N-Labeled Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of 15N-labeled pyridine (B92270) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most current and effective method for synthesizing 15N-labeled pyridines?

A1: The most recent and versatile method for 15N-labeling of pyridines involves a ring-opening and ring-closing sequence via Zincke imine intermediates.[1][2][3][4] This approach is notable for its broad substrate scope, including complex pharmaceutical compounds, and generally provides high yields with excellent isotopic incorporation (>95% in many cases).[1][5] The process uses commercially available and relatively inexpensive 15NH4Cl as the nitrogen source.[6][7]

Q2: What are the key steps in the Zincke imine-based synthesis of 15N-pyridine?

A2: The synthesis can be summarized in two main stages:

  • Ring-Opening: The starting 14N-pyridine is activated, typically with triflic anhydride (B1165640) (Tf2O), and then reacted with a secondary amine, such as dibenzylamine, to form an NTf-Zincke imine intermediate.[6][8] This intermediate often precipitates from the reaction mixture and can be isolated.[7][8]

  • Ring-Closing: The isolated Zincke imine is then reacted with a 15N-labeled ammonium (B1175870) salt, most commonly 15NH4Cl, in the presence of a base like sodium acetate (B1210297) (NaOAc), to form the final 15N-labeled pyridine.[1][6]

Q3: Why is the addition of a base like sodium acetate (NaOAc) important?

A3: While 15NH4Cl is a cost-effective source of the 15N isotope, its direct use in the ring-closing step can lead to poor yields.[1][7] The addition of an equimolar amount of a base like sodium acetate is crucial for achieving excellent yields of the 15N-labeled pyridine product.[1][7]

Q4: What kind of yields and isotopic enrichment can I expect with this method?

A4: This method is known for its high efficiency. Isotopic incorporation of 15N is greater than 95% in most reported cases.[1][2][7] Overall yields are generally good, although they can vary depending on the specific pyridine substrate. For many simple and complex pyridines, high yields have been successfully achieved.[1][8]

Q5: Are there older methods for 15N-pyridine synthesis?

A5: Yes, older methods exist but are often more limited in scope. One such method involves the reaction of 2-ethoxy-3,4-dihydro-2H-pyran with 15NH4Cl, which has a reported yield of up to 60%.[9][10] Another approach is based on the classic Zincke reaction using 1-chloro-2,4-dinitrobenzene (B32670) to form a Zincke salt, which then reacts with 15NH4Cl.[9] This method has been used to produce 15N-pyridine with a yield of around 33% and >81% isotopic enrichment.[9] However, these methods are generally less versatile than the modern Zincke imine approach.[10]

Troubleshooting Guide

Issue 1: Low or No Yield of 15N-Pyridine

Q: I am getting a very low yield of my final 15N-labeled pyridine product. What are the possible causes and how can I fix this?

A: Low yields can arise from several factors throughout the synthesis. Here is a systematic approach to troubleshooting this issue:

  • Suboptimal Ring-Closing Conditions: The use of 15NH4Cl without an added base is a common reason for poor yields.[1][7]

    • Solution: Ensure that an equimolar amount of a base, such as sodium acetate (NaOAc), is added along with the 15NH4Cl during the ring-closing step.[1][7] The reaction generally performs well with 2 equivalents of both 15NH4Cl and NaOAc.[1]

  • Incomplete Ring-Opening: The initial formation of the Zincke imine may be inefficient.

    • Solution: Monitor the ring-opening reaction by thin-layer chromatography (TLC) or LC-MS to ensure the consumption of the starting pyridine. For some substrates, particularly those with electron-withdrawing groups, a mixture of the desired Zincke imine and an iminium salt may form. This mixture can often be used directly in the next step.[7]

  • Purity of Reactants: Impurities in starting materials, especially the pyridine, can lead to side reactions and lower the yield.[11]

    • Solution: Use purified reagents. Ensure the starting pyridine is pure and the solvents are anhydrous where necessary.

  • Inefficient Purification: Product may be lost during the workup and purification steps.[11]

    • Solution: For volatile pyridine products, care must be taken during solvent removal to avoid product loss.[7] Purification by column chromatography on silica (B1680970) gel is common, but optimization of the mobile phase is important to prevent co-elution with impurities.[11][12]

Issue 2: Incomplete 15N Isotopic Incorporation

Q: My final product shows significant contamination with the unlabeled (14N) pyridine. How can I improve the isotopic enrichment?

A: Incomplete isotopic labeling suggests that some of the 14N-pyridine is either not reacting or is being regenerated.

  • Carryover of Starting Material: If the initial ring-opening reaction is incomplete, unreacted 14N-pyridine can contaminate the Zincke imine intermediate.

    • Solution: The Zincke imine intermediate often precipitates from the reaction mixture.[7] Isolating this precipitate by filtration is an effective way to remove any unreacted and soluble starting 14N-pyridine before the ring-closing step.[7][8]

  • Re-closure with 14N source: Although less common with the modern protocol, ensure that there are no competing unlabeled nitrogen sources in the ring-closing step.

    • Solution: Use a sufficient excess of the 15NH4Cl/NaOAc mixture to drive the reaction towards the 15N-labeled product. In some challenging cases, using up to 4 equivalents of 15NH4Cl and NaOAc has been reported to improve isotopic incorporation.[7]

Issue 3: Formation of Side Products

Q: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?

A: The formation of Zincke iminium salts is a known side reaction, especially with 3- and 4-substituted pyridines bearing electron-withdrawing groups.[7]

  • Cause: During the ring-opening step, a mixture of the Zincke imine and the corresponding iminium salt can be formed.[7]

  • Solution: Fortunately, this is often not a major issue. The mixture of the imine and iminium salt can typically be isolated together by precipitation and used directly in the subsequent ring-closing step with 15NH4Cl and NaOAc to efficiently form the desired 15N-labeled pyridine.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for 15N-Labeling of 2-Phenylpyridine

Entry15N SourceAdditiveYield (%)15N Incorporation (%)Reference
115NH4ClNonePoor>99%[1][7]
215NH4ClNaOAc (1 equiv)Excellent>99%[1][7]
315NH4ClNaOAc (2 equiv)Excellent>99%[1][7]

Table 2: Selected Examples of 15N-Labeled Pyridine Synthesis via Zincke Imines

Starting PyridineProductYield over 2 steps (%)15N Incorporation (%)Reference
2-Phenylpyridine[15N]-2-Phenylpyridine72>99[1]
3-Bromopyridine[15N]-3-Bromopyridine6198[1]
4-Methoxypyridine[15N]-4-Methoxypyridine7097[1]
2,3-Dichloropyridine[15N]-2,3-Dichloropyridine64>99[1]

Experimental Protocols & Visualizations

General Experimental Workflow

The general workflow for the synthesis of 15N-labeled pyridine via the Zincke imine intermediate is depicted below. This process highlights the two key stages and the critical reagents involved.

experimental_workflow cluster_0 Stage 1: Ring-Opening cluster_1 Stage 2: Ring-Closing start 14N-Pyridine reagents1 Tf2O, Dibenzylamine, Collidine start->reagents1 intermediate NTf-Zincke Imine (Precipitate) reagents1->intermediate Formation reagents2 15NH4Cl, NaOAc, Ethanol, 60°C intermediate->reagents2 product 15N-Pyridine reagents2->product Labeling & Cyclization purification Purification (e.g., Chromatography) product->purification

General workflow for 15N-pyridine synthesis.
Troubleshooting Logic

When encountering low yields, a systematic approach to troubleshooting is essential. The following diagram illustrates the logical steps to diagnose and resolve common issues.

troubleshooting_logic start Low Yield of 15N-Pyridine check_base Was NaOAc (or other base) added with 15NH4Cl? start->check_base check_intermediate Was the Zincke imine intermediate isolated? check_base->check_intermediate Yes solution_base Add equimolar NaOAc to the ring-closing step. check_base->solution_base No check_purity Are starting materials pure? check_intermediate->check_purity Yes solution_intermediate Isolate intermediate by precipitation to remove unreacted 14N-pyridine. check_intermediate->solution_intermediate No solution_purity Purify starting materials. check_purity->solution_purity No

Troubleshooting workflow for low yield issues.

References

Technical Support Center: 2-Bromopyridine Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromopyridine (B144113) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments involving 2-bromopyridine as a nucleophile or coupling partner.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in cross-coupling reactions with 2-bromopyridine?

A1: The most prevalent side reactions in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination involving 2-bromopyridine are:

  • Homocoupling: This is a significant side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. This can occur with the 2-bromopyridine to form 2,2'-bipyridine (B1663995), or with the boronic acid partner in Suzuki couplings to form a symmetrical biaryl.[1][2] The presence of oxygen can promote the homocoupling of boronic acids.[1][3]

  • Dehalogenation: This side reaction involves the replacement of the bromine atom on the pyridine (B92270) ring with a hydrogen atom, leading to the formation of pyridine.[1] This can be a notable issue in Buchwald-Hartwig aminations, where it competes with the desired C-N bond formation, particularly when using primary amines.[4]

  • Protodeboronation: Specific to Suzuki-Miyaura reactions, this is the cleavage of the C-B bond in the boronic acid reagent, which consumes the nucleophile and reduces the yield of the desired cross-coupled product.[1] This is a common issue with electron-deficient heteroaryl boronic acids.[1]

Q2: Why is my Suzuki-Miyaura reaction with 2-bromopyridine giving a low yield?

A2: Low yields in Suzuki-Miyaura couplings with 2-bromopyridines are a frequent challenge and can stem from several factors:

  • Inactive Catalyst or Inappropriate Ligand: The choice of the palladium catalyst and ligand is critical, especially for an electron-deficient substrate like 2-bromopyridine.[1] The active Pd(0) catalyst may not be forming efficiently, or the ligand may not be suitable for the specific substrates.

  • Suboptimal Base or Solvent: The base is crucial for the transmetalation step, and if it is not strong enough or soluble enough, the reaction will be inefficient.[1] The solvent must be able to dissolve all reaction components effectively.

  • Reagent Instability: Pyridinyl boronic acids are susceptible to decomposition through protodeboronation.[1] Using more stable boronic esters, like pinacol (B44631) or MIDA esters, can mitigate this issue.[1]

  • Presence of Oxygen: Oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1] Thoroughly degassing the solvent and reaction mixture is essential.[1]

Q3: How can I minimize the homocoupling of my boronic acid in a Suzuki-Miyaura reaction with 2-bromopyridine?

A3: To minimize the homocoupling of the boronic acid, consider the following strategies:

  • Control Stoichiometry: Using a slight excess of the 2-bromopyridine can sometimes reduce the homocoupling of a more valuable boronic acid partner.[1] Conversely, an excess of the boronic acid derivative (1.2-1.5 equivalents) can help drive the reaction to completion and compensate for any decomposition.[1]

  • Thorough Degassing: Removing oxygen from the reaction mixture is critical.[1] Techniques like freeze-pump-thaw or sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes are highly recommended.[1]

  • Use of More Stable Boronic Esters: Pinacol or MIDA boronates are generally more stable than boronic acids and are less prone to homocoupling.[1]

Troubleshooting Guides

Problem 1: Significant formation of 2,2'-bipyridine (homocoupling of 2-bromopyridine).

Possible Causes and Solutions:

CauseRecommended Action
High catalyst loading or inappropriate catalyst system Screen different palladium catalysts and ligands. Some systems are more prone to promoting homocoupling.
Reaction temperature is too high Optimize the reaction temperature. Lowering the temperature may favor the desired cross-coupling over homocoupling.
Presence of additives promoting homocoupling The addition of TBAI has been shown to be essential for rapid homocoupling in some systems.[5] Evaluate the necessity of all additives.
Electron-withdrawing substituents on 2-bromopyridine 2-Bromopyridines with electron-withdrawing groups can react faster in homocoupling reactions.[5] Careful optimization of reaction conditions is crucial for these substrates.

Experimental Protocol to Minimize 2-Bromopyridine Homocoupling in Ni-Catalyzed Reductive Coupling:

This protocol is adapted from a ligand-free, nickel-catalyzed synthesis of 2,2'-bipyridines, where controlling the reaction conditions is key to achieving the desired product over side reactions.

  • Reaction Setup: In a 100 mL round-bottom flask, add NiCl₂·6H₂O (0.12 g, 0.5 mmol) and DMF (20 mL).

  • Reagent Addition: Stir the solution and heat to 40 °C. Then, add the 2-halopyridine (10 mmol), anhydrous LiCl (0.43 g, 10 mmol), and zinc dust (0.78 g, 12 mmol).

  • Initiation: Once the temperature reaches 50 °C, add a small crystal of iodine and two drops of acetic acid to initiate the reaction. An immediate temperature increase and a color change to black should be observed.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, proceed with standard aqueous workup and purification.

Note: This protocol is for the synthesis of symmetrical 2,2'-bipyridines via homocoupling, but the principles of catalyst and reductant choice can be adapted to minimize this as a side reaction in cross-coupling by carefully selecting less reactive conditions.

Problem 2: Predominant dehalogenation of 2-bromopyridine in a Buchwald-Hartwig Amination.

Possible Causes and Solutions:

CauseRecommended Action
β-hydride elimination from palladium-amide intermediate This is a common mechanistic pathway for hydrodehalogenation, especially with primary amines.
Inappropriate ligand choice The choice of ligand can significantly influence the relative rates of reductive elimination (desired product) and β-hydride elimination (dehalogenation). Screen different Buchwald-Hartwig ligands.
High reaction temperature or prolonged reaction time Optimize the reaction temperature and time to favor the amination product. Overheating can promote decomposition and side reactions.
Base sensitivity of substrates Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions. Consider screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).

Generalized Experimental Protocol for Buchwald-Hartwig Amination of 2-Bromopyridines:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox.

  • Reagent Preparation: In a Schlenk tube, add the 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (B28343) or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

competing_pathways cluster_desired Desired Pathway cluster_side Side Reactions 2-Bromopyridine 2-Bromopyridine Desired_Product Desired Cross-Coupled Product 2-Bromopyridine->Desired_Product Cross-Coupling Homocoupling_Product 2,2'-Bipyridine 2-Bromopyridine->Homocoupling_Product Homocoupling Dehalogenation_Product Pyridine 2-Bromopyridine->Dehalogenation_Product Dehalogenation Nucleophile Nucleophile Nucleophile->Desired_Product

Caption: Competing reaction pathways for 2-bromopyridine.

troubleshooting_workflow start Low Yield or Side Products Observed check_reagents Verify Reagent Purity and Stability start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions screen_catalyst Screen Catalysts and Ligands check_conditions->screen_catalyst screen_base_solvent Screen Bases and Solvents screen_catalyst->screen_base_solvent optimize_stoichiometry Optimize Stoichiometry screen_base_solvent->optimize_stoichiometry success Improved Yield optimize_stoichiometry->success

Caption: Troubleshooting workflow for 2-bromopyridine reactions.

References

Technical Support Center: Optimizing Palladium Catalysis for 2-Bromopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromopyridine (B144113). This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.

General Troubleshooting

Question: My cross-coupling reaction with 2-bromopyridine is resulting in low or no yield. What are the primary factors I should investigate?

Answer: Low yields in cross-coupling reactions with 2-bromopyridine are a frequent challenge. The electron-deficient nature of the pyridine (B92270) ring and potential for catalyst inhibition by the nitrogen lone pair necessitate careful optimization. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via several vacuum/inert gas cycles or by sparging the solvent with argon or nitrogen for 15-30 minutes) and maintained under a positive pressure of an inert gas.[1] Oxygen can lead to catalyst deactivation (formation of palladium black) and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[1]

  • Reagent Quality: Verify the purity and stability of all reagents. Boronic acids, in particular, can degrade over time through protodeboronation, especially when exposed to air and moisture.[1] Using more stable boronic esters (e.g., pinacol (B44631) or MIDA esters) can often mitigate this issue.[1] Ensure palladium sources, ligands, and bases are of high quality and stored under appropriate conditions.

  • Solvent and Base: Solvents must be anhydrous and capable of dissolving the reaction components. The chosen base must be strong enough and sufficiently soluble to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling).[1]

Below is a workflow to guide your initial troubleshooting efforts.

G start Low or No Yield Observed check_inert Verify Inert Atmosphere (Degassing, Inert Gas Blanket) start->check_inert check_reagents Assess Reagent Quality (Purity, Stability, Age) check_inert->check_reagents Atmosphere OK optimize Systematic Optimization check_inert->optimize Atmosphere was Faulty check_conditions Review Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) check_reagents->check_conditions Reagents OK check_reagents->optimize Reagents were Degraded check_conditions->optimize Conditions Appear Suboptimal success Improved Yield optimize->success fail Persistent Low Yield optimize->fail

Caption: Initial troubleshooting workflow for low-yield cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between 2-bromopyridine and a boronic acid or ester.

Troubleshooting and FAQs

Question: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling (biaryl formation) is a common side reaction where two boronic acid molecules couple together.[1] To mitigate this:

  • Control Stoichiometry: Using a slight excess of 2-bromopyridine can sometimes reduce the homocoupling of a more valuable boronic acid partner.[1]

  • Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is performed under strictly anaerobic conditions.[1]

  • Use Boronic Esters: Pinacol or MIDA esters are generally more stable and less prone to side reactions than their corresponding boronic acids.[1]

Question: My main side product is the dehalogenated pyridine. What causes this and how can I prevent it?

Answer: Dehalogenation is the replacement of the bromine atom with hydrogen. This can occur if the palladium-aryl intermediate reacts with a hydrogen source (like a solvent or base) to form a palladium-hydride species, which then undergoes reductive elimination.[1] To prevent this, ensure you are using a highly efficient catalyst system that favors the desired cross-coupling pathway over competing side reactions.[1]

Question: What are the best starting conditions for a Suzuki coupling with 2-bromopyridine?

Answer: There is no single universal condition, and screening of catalysts, ligands, bases, and solvents is often necessary.[1] However, for electron-deficient substrates like 2-bromopyridine, systems employing bulky, electron-rich phosphine (B1218219) ligands are a good starting point as they promote the often-difficult oxidative addition and reductive elimination steps.[1]

Data Presentation: Catalyst System Comparison for Suzuki Coupling
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane (B91453)80-10012-24Good to Excellent1.5
Pd(OAc)₂SPhosK₃PO₄Toluene/Water10016-24Moderate to Good3-6
Pd(dppf)Cl₂(internal)K₂CO₃Toluene/Water80-82-
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/Water80-1002-24Moderate to Good5

Yields are highly substrate-dependent. This table provides a general guide for initial screening.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of a 2-bromopyridine derivative with an arylboronic acid pinacol ester.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • P(t-Bu)₃ (4.5 mol%)

  • Potassium Fluoride (KF, 3.0 equiv), finely powdered

  • Anhydrous 1,4-Dioxane

  • Schlenk flask, magnetic stir bar, septum, inert gas line (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add KF, Pd₂(dba)₃, and P(t-Bu)₃.

  • Seal the flask with a septum and cycle between vacuum and inert gas three times to establish an inert atmosphere.

  • Under a positive pressure of inert gas, add the 2-bromopyridine derivative and the arylboronic acid pinacol ester.

  • Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1-0.3 M with respect to the limiting reagent.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between 2-bromopyridine and a primary or secondary amine.

Troubleshooting and FAQs

Question: My Buchwald-Hartwig amination is not working. What are some specific issues related to pyridine substrates?

Answer: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. To overcome this, it is crucial to use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that shield the palladium center and disfavor this inhibitory coordination.

Question: Which base should I choose for the amination of 2-bromopyridine?

Answer: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOt-Bu) is a common choice and is effective in many cases. Cesium carbonate (Cs₂CO₃) is another option, particularly for sensitive substrates.

Question: I am observing hydrodehalogenation as a major side product. How can I avoid this?

Answer: Hydrodehalogenation (replacement of Br with H) can be a significant side reaction. To minimize it:

  • Use bulky ligands that favor reductive elimination of the desired C-N bond over pathways leading to hydrodehalogenation.

  • Ensure strictly anaerobic conditions, as oxygen can sometimes promote catalyst decomposition pathways that contribute to this side reaction.

Data Presentation: Catalyst System Comparison for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene110Good
Pd(OAc)₂dpppNaOt-BuToluene8055-98
Pd₂(dba)₃XantPhosDBUToluene-Good
Pd(OAc)₂XPhost-BuONa--Moderate to Good

Yields are highly dependent on the specific amine and pyridine substrates.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of 2-bromopyridine with a volatile amine in a sealed tube.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 3-7.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

  • Dry sealed tube, magnetic stir bar, inert gas supply

Procedure:

  • To a dry sealed tube under an inert atmosphere, add 2-bromopyridine, sodium tert-butoxide, palladium(II) acetate, and dppp.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira and Heck Couplings

While less common for 2-bromopyridine than Suzuki and Buchwald-Hartwig reactions, Sonogashira (with terminal alkynes) and Heck (with alkenes) couplings are also valuable transformations.

Troubleshooting and FAQs

Question: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How do I prevent this?

Answer: Glaser coupling is a major side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. To minimize this:

  • Use Copper-Free Conditions: Many modern protocols for challenging substrates are copper-free, which eliminates the primary pathway for Glaser coupling.[2]

  • Thorough Degassing: Oxygen promotes this oxidative homocoupling, so maintaining a strictly inert atmosphere is critical.[2]

  • Reduce Copper Loading: If copper is necessary, reducing its concentration to the minimum effective amount can help.[2]

Question: My Heck reaction is sluggish. What can I do to improve the rate?

Answer: The Heck reaction of 2-bromopyridine can be slow. To improve the reaction rate:

  • Increase Temperature: Higher temperatures often accelerate the reaction, but monitor for substrate or product decomposition.

  • Ligand Choice: Phosphine ligands such as P(o-tol)₃ can be effective.

  • Base: An amine base like triethylamine (B128534) (Et₃N) is commonly used.

Experimental Workflow for Catalyst System Screening

When optimizing a new cross-coupling reaction, a systematic screening of parameters is essential.

G start New 2-Bromopyridine Cross-Coupling Reaction screen_catalyst Screen Pd Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->screen_catalyst screen_ligand Screen Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) screen_catalyst->screen_ligand screen_base Screen Bases (e.g., K₃PO₄, NaOt-Bu, Cs₂CO₃) screen_ligand->screen_base screen_solvent Screen Solvents (e.g., Dioxane, Toluene, THF) screen_base->screen_solvent optimize_temp Optimize Temperature and Concentration screen_solvent->optimize_temp final_protocol Optimized Protocol optimize_temp->final_protocol

Caption: A logical workflow for screening and optimizing reaction conditions.

References

Technical Support Center: Overcoming Low Yields in Heteroaryl Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heteroaryl Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments that result in low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in heteroaryl Suzuki coupling reactions?

Low yields in heteroaryl Suzuki reactions typically stem from a few key areas:

  • Instability of the Heteroaryl Boronic Acid: Many heteroaryl boronic acids are prone to degradation under reaction conditions through pathways like protodeboronation (cleavage of the C-B bond), oxidation, or polymerization into boroxines.[1][2] This is especially true for 2-heterocyclic boronic acids.[1][2]

  • Suboptimal Reaction Components: The choice of palladium catalyst, ligand, base, and solvent is highly interdependent and critical for success. An incompatible combination can lead to poor catalytic activity or catalyst deactivation.[3]

  • Catalyst Deactivation: Lewis-basic nitrogen atoms present in many heteroaryl compounds can coordinate to the palladium center, poisoning and deactivating the catalyst.[4][5] Impurities in reagents or solvents can also lead to catalyst deactivation.[3]

  • Competing Side Reactions: Unwanted side reactions, such as dehalogenation of the aryl halide or homocoupling of the boronic acid, can consume starting materials and reduce the yield of the desired product.[6][7]

  • Poor Reagent Quality or Reaction Setup: The quality of the reagents, including the purity of the boronic acid and the dryness of the solvent, is crucial.[6] Additionally, an inadequate inert atmosphere can lead to the deactivation of the oxygen-sensitive Pd(0) catalyst.[6]

Q2: My reaction is sluggish or failing. How can I determine if my heteroaryl boronic acid is degrading?

Low yields are a common consequence of boronic acid instability, as in-situ decomposition can compete with the desired coupling process.[1] To diagnose this issue, you can:

  • Monitor the Reaction by LC-MS or NMR: Look for the appearance of the protodeboronated arene (Ar-H) or oxidized byproducts (Ar-OH).[1] This provides direct evidence of degradation.

  • Run a Control Experiment: Subject the heteroaryl boronic acid to the full reaction conditions (solvent, base, temperature) but without the palladium catalyst and aryl halide. Analyze the mixture over time to quantify the extent of degradation under the reaction environment.[1]

  • Use a More Stable Boron Reagent: A highly effective strategy is to replace the boronic acid with a more stable surrogate, such as a pinacol (B44631) ester, MIDA boronate, or a potassium trifluoroborate salt.[2][6][8] If the reaction yield improves significantly, it strongly suggests the original boronic acid was unstable.

Q3: I'm observing a significant amount of dehalogenated starting material. What causes this and how can I prevent it?

The formation of a dehalogenated byproduct (reduction of the aryl halide) is a common side reaction.[6]

Potential Causes:

  • Source of Hydride: After oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting complex may react with a hydride source in the mixture instead of the boronic acid. This hydride can come from solvents (like THF or alcohols), bases, or even the boronic acid itself.

  • Slow Transmetalation: If the transmetalation step is slow, the intermediate palladium-aryl complex has more time to undergo side reactions like dehalogenation.[6]

Troubleshooting Strategies:

  • Choice of Base: Avoid bases that can act as hydride donors. Consider switching to bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like XPhos or SPhos). These ligands accelerate the rate of reductive elimination, which can outcompete the dehalogenation pathway.[9][10]

  • Solvent Purity: Ensure solvents are anhydrous and free of peroxides, especially ethereal solvents like THF or dioxane.[6]

Q4: Why do some electron-rich or sterically hindered heteroaryl substrates give poor yields?

Electron-rich and sterically hindered substrates present unique challenges:

  • Slow Oxidative Addition: Electron-rich aryl halides and some heteroaryl halides can be slow to react in the oxidative addition step of the catalytic cycle. This is often a rate-limiting step. To overcome this, use highly electron-rich and bulky phosphine ligands which have been shown to accelerate oxidative addition.[5][11]

  • Steric Hindrance: Sterically demanding coupling partners can hinder the approach of the reagents to the palladium center, slowing down key steps like oxidative addition or reductive elimination. Using ligands with a larger "bite angle" or adjusting the steric bulk of the ligand itself can sometimes mitigate these effects.

Troubleshooting Guides

Problem: Low or No Product Yield

When faced with a low-yielding heteroaryl Suzuki reaction, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvent? - Dry, Powdered Base? Start->Check_Reagents Check_Setup Confirm Reaction Setup - Fully Inert Atmosphere? - Vigorous Stirring? - Correct Temperature? Check_Reagents->Check_Setup Reagents OK Degradation_Test Test Boronic Acid Stability (Run control without Pd/halide) Check_Setup->Degradation_Test Setup OK Degradation_Found Degradation Confirmed Degradation_Test->Degradation_Found Use_Surrogate Switch to Stable Boron Reagent (MIDA, Pinacol, BF3K) Degradation_Found->Use_Surrogate Yes Optimize_Conditions Systematically Optimize Reaction Conditions Degradation_Found->Optimize_Conditions No Success Yield Improved Use_Surrogate->Success Screen_Ligands Screen Ligands (e.g., XPhos, SPhos, P(tBu)3) Optimize_Conditions->Screen_Ligands Screen_Bases Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (e.g., Dioxane/H2O, Toluene, 2-MeTHF) Screen_Bases->Screen_Solvents Screen_Solvents->Success

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Problem: Catalyst Deactivation with Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are notorious for causing low yields due to catalyst inhibition.

Troubleshooting Strategies:

  • Use Bulky Ligands: Sterically hindered biarylphosphine ligands (e.g., Buchwald ligands) can shield the palladium center, preventing inhibitory coordination from the heteroaryl substrate.[5]

  • Anhydrous Conditions with Additives: In some cases, using an additive like trimethyl borate (B1201080) under anhydrous conditions with a base like TMSOK can be beneficial. This approach can improve the solubility of polar substrates and buffer the base, preventing deactivation.[4]

  • Choose a Robust Pre-catalyst: Modern palladium pre-catalysts (e.g., G2, G3, G4 pre-catalysts) are often more robust and efficient at generating the active Pd(0) species, which can help overcome deactivation pathways.[9][12]

Data Presentation: Optimizing Reaction Components

The selection of catalyst, ligand, and base is critical. The following tables summarize yields from various screening studies, highlighting the impact of each component.

Table 1: Ligand and Catalyst Screening for Suzuki Coupling

This table summarizes the effect of different palladium catalysts and ligands on the yield of a representative heteroaryl coupling reaction.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O8095
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane/H₂O8092
3Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10045
4PdCl₂(dppf) (3)-K₂CO₃DME/H₂O9068
5Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Toluene/H₂O10088

Data is illustrative and compiled from trends observed in the literature.[3][10][12]

Table 2: Stability and Coupling Efficiency of Boron Reagents

This table compares the benchtop stability and cross-coupling efficiency of an unstable heteroaryl boronic acid with its corresponding air-stable MIDA boronate.

Boron ReagentPurity after 15 Days (Benchtop, Air)Cross-Coupling Yield with Aryl Chloride (%)
2-Thiopheneboronic Acid< 50%35%
2-Thiophene MIDA Boronate> 99%91%

Data adapted from studies on MIDA boronates, demonstrating their superior stability and utility in cross-coupling.[1][2]

Key Experimental Protocols

Protocol 1: General Procedure for Heteroaryl Suzuki-Miyaura Coupling

This protocol provides a standard starting point for optimizing a new heteroaryl Suzuki coupling.

  • Reactant Preparation: To an oven-dried reaction vessel or Schlenk flask, add the heteroaryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by performing at least three cycles of vacuum and backfilling.[6]

  • Solvent Addition: Add the degassed solvent (e.g., 5:1 1,4-Dioxane/H₂O) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G4, 1–2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][6]

Protocol 2: Slow-Release Cross-Coupling Using an Air-Stable MIDA Boronate

This method is ideal for couplings involving unstable heteroaryl boronic acids.[1][2]

  • Reactant Preparation: To a reaction vial, add the aryl or heteroaryl chloride (1.0 equiv), the MIDA boronate (1.2 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv), and SPhos ligand (0.10 equiv).

  • Base Addition: Add potassium phosphate (K₃PO₄, 7.5 equiv).

  • Inert Atmosphere & Solvent Addition: Seal the vial, purge with an inert gas, and add a degassed 5:1 mixture of dioxane/water to achieve a final concentration of approximately 0.07 M with respect to the aryl chloride.

  • Reaction: Place the reaction mixture in a preheated oil bath at 60 °C and stir until the reaction is complete as monitored by LC-MS.[1]

Visualized Signaling Pathways and Workflows

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step can be a potential point of failure.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Common Side Reactions A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X E Ar-Pd(II)-X(L_n) B->E C Transmetalation F Ar-Pd(II)-Ar'(L_n) C->F Protodeboronation Protodeboronation (Ar'-H) C->Protodeboronation H+ Source D Reductive Elimination D->A E->C Ar'-B(OR)2 (Base) Dehalogenation Dehalogenation (Ar-H) E->Dehalogenation Hydride Source F->D Ar-Ar' Homocoupling Homocoupling (Ar'-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 15N-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 15N-labeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of 15N-labeled molecules, with a primary focus on proteins for downstream applications like NMR spectroscopy and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of purifying 15N-labeled compounds?

A1: The purification of 15N-labeled compounds is essential for a variety of analytical techniques that rely on the detection of the stable nitrogen isotope, 15N. By replacing the naturally more abundant 14N with 15N, researchers can distinguish and track nitrogen-containing molecules.[1] This is crucial for applications such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 15N labeling is fundamental for protein structure, dynamics, and interaction studies.[1][2][3]

  • Mass Spectrometry (MS): Labeled compounds serve as internal standards for accurate quantification of proteins and other molecules in complex biological samples.[4][5]

  • Metabolic Studies: Tracing the incorporation of 15N into biomolecules helps to elucidate metabolic pathways and nitrogen flow within biological systems.[1]

Q2: What are the common methods for producing 15N-labeled proteins?

A2: Biosynthetic incorporation is the most common method for producing 15N-labeled proteins. This typically involves expressing a recombinant protein in a host organism, most commonly E. coli, grown in a minimal medium where the sole nitrogen source is a 15N-labeled compound, such as 15NH4Cl.[1][3][6] This leads to the uniform incorporation of 15N into all nitrogen-containing positions in the protein.

Q3: How can I assess the labeling efficiency of my 15N-labeled protein?

A3: Mass spectrometry is the primary method to determine the molecular mass of the labeled protein and thereby verify the efficiency of 15N incorporation.[4][5] A successfully labeled protein will show a mass shift corresponding to the number of nitrogen atoms replaced by 15N. High-resolution mass spectrometry can provide a mass accuracy of 0.001%, allowing for a very precise determination of labeling efficiency, which should ideally be above 95%.[5][7] Incomplete labeling can be identified by the presence of M-1 peaks in the mass spectrum, with a higher abundance of the M-1 peak indicating lower labeling efficiency.[8][9]

Q4: What are the critical final sample conditions for NMR analysis of a 15N-labeled protein?

A4: For successful NMR experiments, the purified 15N-labeled protein sample must meet specific criteria:

  • Concentration: Typically 0.5 – 1 mM.[10]

  • Buffer: A low-salt buffer (e.g., 25 mM phosphate (B84403) buffer) is preferred to minimize interference with the NMR signal.[10] The total ionic strength should be kept as low as possible, ideally below 100 mM.[10]

  • pH: A pH below 6.5 is recommended to reduce the exchange rate of backbone amide protons.[10]

  • Solvent: The sample must contain a certain percentage of deuterated solvent (D2O), typically 5-10%, for the NMR spectrometer's lock system.[10]

  • Additives: 0.1% sodium azide (B81097) can be added to prevent bacterial growth.[10] A reference compound like DSS may also be included.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of 15N-labeled proteins.

Problem Possible Cause Recommended Solution
Low Protein Yield Codon Bias: The presence of "rare" codons in the target gene can hinder translation in the expression host.- Use an E. coli expression strain supplemented with tRNAs for rare codons.- Synthesize a codon-optimized gene for the target protein.[11]
Inefficient Protein Expression: Suboptimal induction conditions.- Optimize inducer concentration (e.g., IPTG). Lowering the concentration can sometimes improve solubility.[11]- Optimize the post-induction growth temperature and duration. Lowering the temperature (15-25°C) can enhance solubility.[11]
Protein Degradation: Proteolytic activity during cell lysis and purification.- Add protease inhibitors to the lysis buffer.- Perform all purification steps at low temperatures (4°C).
Protein is Insoluble (Inclusion Bodies) High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery.- Lower the expression temperature (e.g., 18-25°C) to slow down protein synthesis.[7][11]- Reduce the inducer concentration.[11]
Suboptimal Buffer Conditions: The buffer composition may not be suitable for maintaining protein solubility.- Screen different buffer pH and salt concentrations.- Add solubility-enhancing agents like glycerol, detergents, or low concentrations of urea.[12]
Low Labeling Efficiency Contamination with 14N: Presence of unlabeled nitrogen sources in the growth medium.- Ensure the minimal medium is prepared meticulously with high-purity (>99%) 15NH4Cl as the sole nitrogen source.[8][13]- Use a fresh colony to start the culture to minimize carryover from any rich media.
Insufficient Labeling Time: The labeling duration may not be sufficient for complete incorporation.- For organisms like Arabidopsis, a labeling period of at least 14 days is recommended for high efficiency.[8][13]
Poor NMR Spectral Quality Sample Aggregation: The protein may be aggregating at the high concentrations required for NMR.- Adjust buffer conditions (pH, ionic strength) to improve protein stability.[14]- Consider adding small amounts of stabilizing agents.
High Salt Concentration: Excessive salt in the final buffer can interfere with NMR measurements.- Perform a final dialysis or buffer exchange step into a low-salt NMR buffer. A salt concentration greater than 100mM can degrade spectral quality.[10]
Paramagnetic Contamination: Presence of trace metals can broaden NMR signals.- Add a chelating agent like EDTA to the buffer.
Protein Does Not Bind to Affinity Column Inaccessible Affinity Tag: The tag may be buried within the folded protein.- Perform purification under denaturing conditions to expose the tag, followed by on-column refolding.[15]- Consider moving the tag to the other terminus of the protein.[14]
Incorrect Buffer Conditions: The binding buffer pH or salt concentration may not be optimal.- Adjust the buffer properties to match the requirements of the affinity resin.[14]

Quantitative Data Summary

The following table summarizes typical yields and purity levels obtained for 15N-labeled proteins from various studies. These values can serve as a benchmark for your own experiments.

ProteinExpression SystemPurification Method(s)YieldPurityReference
Human Alzheimer's β-amyloid 42E. coliAffinity Chromatography, HPLC~6 mg/LHigh (validated by MS and NMR)[16]
Human DNA Repair Proteins (hOGG1, hAPE1, hMTH1)E. coliVarious Chromatography Steps2 - 60 mg/L~95-98% (SDS-PAGE)[4][5]

Experimental Protocols

Protocol 1: Expression of 15N-Labeled Protein in E. coli

This protocol provides a general workflow for expressing a 15N-labeled protein in E. coli using a minimal medium.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Minimal Medium (e.g., M9 medium) components.

  • 15NH4Cl (>99% purity).[8][13]

  • Glucose (sterile solution).

  • 1M MgSO4 (sterile).

  • Trace elements solution (sterile).

  • Appropriate antibiotic.

  • Inducer (e.g., IPTG).

Methodology:

  • Starter Culture: Inoculate 5-10 mL of rich medium (e.g., LB or 2xTY) containing the appropriate antibiotic with a single colony of freshly transformed E. coli. Grow overnight at 37°C with shaking.

  • Pre-culture in Minimal Medium: The next day, inoculate 50-100 mL of minimal medium containing standard 14NH4Cl and the antibiotic with the overnight starter culture (1:100 dilution). Grow at 37°C until the culture is dense. This step helps adapt the cells to the minimal medium.

  • Main Culture Growth: Inoculate 1 L of minimal medium prepared with 1 g of 15NH4Cl as the sole nitrogen source with the pre-culture.[4][5]

  • Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the optical density at 600 nm (OD600). When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[7]

  • Harvesting: Continue to grow the culture for another 3-5 hours at 30°C or overnight at a lower temperature like 18°C or 20°C to improve protein solubility.[7] Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[7] The cell pellet can be stored at -80°C until purification.

Protocol 2: General Protein Purification Workflow

This protocol outlines a common multi-step workflow for purifying a His-tagged 15N-labeled protein.

Materials:

  • Cell pellet containing the overexpressed 15N-labeled protein.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, DNase I, protease inhibitors).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Dialysis Buffer/NMR Buffer (e.g., 25 mM Phosphate buffer pH 6.5, 50 mM NaCl).

  • Affinity chromatography column (e.g., Ni-NTA).

  • Size-exclusion chromatography (SEC) column.

Methodology:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography (IMAC): Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins. Elute the target protein with elution buffer.

  • Dialysis/Buffer Exchange: Dialyze the eluted fractions containing the protein of interest against a suitable buffer to remove imidazole and prepare for the next purification step or for storage.

  • Size-Exclusion Chromatography (Polishing Step): For higher purity, load the dialyzed protein onto a size-exclusion chromatography column to separate the target protein from any remaining contaminants and aggregates.

  • Purity and Concentration Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity. Determine the protein concentration using a suitable method (e.g., Bradford assay or measuring absorbance at 280 nm).

  • Final Buffer Exchange for NMR: If the protein is intended for NMR studies, perform a final buffer exchange into the specific NMR buffer.[10]

Visualizations

Experimental_Workflow_15N_Labeling cluster_Expression Protein Expression cluster_Purification Protein Purification Transformation Transformation of E. coli StarterCulture Starter Culture (Rich Medium) Transformation->StarterCulture PreCulture Pre-culture (Minimal Medium with 14N) StarterCulture->PreCulture MainCulture Main Culture (Minimal Medium with 15N) PreCulture->MainCulture Induction Induction (e.g., IPTG) MainCulture->Induction Harvesting Cell Harvesting Induction->Harvesting CellLysis Cell Lysis Harvesting->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification AffinityChrom Affinity Chromatography (e.g., IMAC) Clarification->AffinityChrom Dialysis Buffer Exchange / Dialysis AffinityChrom->Dialysis SEC Size-Exclusion Chromatography Dialysis->SEC FinalProduct Purified 15N-Labeled Protein SEC->FinalProduct

Caption: Workflow for the expression and purification of a 15N-labeled protein.

Troubleshooting_Logic cluster_Solutions_Yield Yield Solutions cluster_Solutions_Solubility Solubility Solutions cluster_Solutions_Purity Purity Solutions Start Start Purification CheckYield Low Protein Yield? Start->CheckYield CheckSolubility Protein Insoluble? CheckYield->CheckSolubility No OptExpression Optimize Expression Conditions (Temp, Inducer) CheckYield->OptExpression Yes CheckCodons Check Codon Usage CheckYield->CheckCodons Yes CheckPurity Low Purity? CheckSolubility->CheckPurity No LowerTemp Lower Expression Temperature CheckSolubility->LowerTemp Yes ChangeBuffer Screen Buffers / Additives CheckSolubility->ChangeBuffer Yes DenatureRefold Denaturing Purification CheckSolubility->DenatureRefold Yes End Successful Purification CheckPurity->End No AddStep Add Polishing Step (e.g., SEC) CheckPurity->AddStep Yes OptWash Optimize Wash Conditions CheckPurity->OptWash Yes OptExpression->CheckSolubility CheckCodons->CheckSolubility LowerTemp->CheckPurity ChangeBuffer->CheckPurity DenatureRefold->CheckPurity AddStep->End OptWash->End

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Stability of Pyridinyl Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when using pyridinyl boronic acids in cross-coupling reactions.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura reaction with a 2-pyridinyl boronic acid is giving low to no yield. What are the likely causes and how can I troubleshoot this?

Low or no yield in cross-coupling reactions involving 2-pyridinyl boronic acids is a common issue, primarily due to the inherent instability of this reagent. The primary cause is often protodeboronation, the cleavage of the carbon-boron bond.[1][2]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the pyridinyl boronic acid has been stored correctly under an inert atmosphere and at a low temperature to minimize degradation.[3]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid, strongly basic aqueous conditions can accelerate protodeboronation. Consider using milder bases like potassium fluoride (B91410) (KF) or potassium carbonate (K2CO3).[4]

    • Temperature: While heating can increase reaction rates, excessively high temperatures can promote the decomposition of the boronic acid.[2] Attempt the reaction at a lower temperature for a longer duration.

    • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2]

  • Use a Stabilized Boronic Acid Surrogate: If the free boronic acid proves too unstable, consider using a more stable derivative:

    • MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions, a strategy known as "slow-release".[4][5] This keeps the concentration of the unstable free boronic acid low, favoring the cross-coupling reaction over decomposition.[1]

    • Pinacol esters or N-phenyldiethanolamine (PDEA) boronates: These derivatives also offer enhanced stability compared to the free boronic acid.[6]

  • Consider Copper Additives: The addition of a copper(I) salt, such as CuI or CuCl, can significantly improve the yield of cross-coupling reactions with 2-pyridinyl boronates.[7][8] Copper is thought to facilitate the transmetalation step and may also form a more stable 2-pyridylcopper intermediate.[9]

Q2: I am observing a significant amount of a byproduct that corresponds to the protonated pyridine (B92270) from my starting material. What is happening and how can I prevent it?

The formation of the corresponding protonated pyridine is a direct result of protodeboronation . This is a common decomposition pathway for boronic acids, especially for electron-deficient heteroaryl boronic acids like 2-pyridinyl boronic acid.[1][2] The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.

Preventative Measures:

  • pH Control: The rate of protodeboronation is highly pH-dependent. For 2-pyridinyl boronic acid, the decomposition is most rapid at neutral pH.[5][10] Both strongly acidic and strongly basic conditions can suppress this side reaction to some extent, but optimization is key as extreme pH can introduce other issues.

  • "Slow-Release" Strategy: Employing stable precursors like MIDA boronates is a highly effective strategy.[4][5] These reagents release the boronic acid slowly into the reaction mixture, maintaining a low concentration that favors the desired cross-coupling over protodeboronation.[1]

  • Anhydrous Conditions: While water is often used in Suzuki-Miyaura reactions, minimizing its amount or using anhydrous conditions where possible can reduce the rate of protodeboronation.

Q3: How do the stabilities of 2-, 3-, and 4-pyridinyl boronic acids compare?

There is a significant difference in the stability of the isomers:

  • 2-Pyridinyl boronic acid: Notoriously unstable and highly susceptible to rapid protodeboronation, especially at neutral pH.[5][10][11]

  • 3-Pyridinyl and 4-Pyridinyl boronic acids: Generally much more stable than the 2-pyridinyl isomer. They undergo protodeboronation at a significantly slower rate.[5][10][11]

This difference in stability is attributed to the mechanism of decomposition. For 2-pyridinyl boronic acid, a zwitterionic intermediate is readily formed, which facilitates the cleavage of the C-B bond.[5][10]

Q4: Can I use copper-catalyzed coupling conditions for all pyridinyl boronic acids?

Copper(I) additives have been shown to be particularly beneficial for the cross-coupling of challenging 2-heterocyclic boronates, including 2-pyridinyl boronic acid.[7][8] The use of copper can lead to dramatically improved yields. While it may also be beneficial for the more stable 3- and 4-pyridinyl isomers, its impact is most pronounced for the problematic 2-pyridinyl derivatives.

Caution: It is important to note that copper(I) can also potentially mediate the degradation of boronic acids by inserting into the carbon-boron bond. Therefore, reaction conditions should be carefully optimized.

Data Presentation

Table 1: pH-Dependent Stability of Pyridinyl Boronic Acids

This table summarizes the half-life (t1/2) for the protodeboronation of pyridinyl boronic acid isomers at different pH values. The data highlights the pronounced instability of the 2-pyridinyl isomer at neutral pH.

Boronic Acid IsomerpHTemperature (°C)Half-life (t1/2)
2-Pyridinyl770~25-50 seconds[5][10]
3-Pyridinyl1270> 1 week[5][10]
4-Pyridinyl1270> 1 week[5][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Chloride

This protocol is adapted from literature procedures demonstrating the "slow-release" strategy.[4]

Materials:

  • Aryl chloride (1.0 equiv.)

  • 2-Pyridyl MIDA boronate (1.5 equiv.)

  • Potassium carbonate (K2CO3) (5.0 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) or Pd2(dba)3 (catalytic amount)

  • XPhos (catalytic amount)

  • Copper(II) acetate (Cu(OAc)2) (substoichiometric amount)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Isopropyl alcohol (IPA)

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride, 2-pyridyl MIDA boronate, K2CO3, Pd catalyst, XPhos ligand, and Cu(OAc)2.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (e.g., 4:1 DMF/IPA) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Purification of MIDA Boronates from Boronic Acids

This is a general and mild procedure for the synthesis of MIDA boronates.[3][12][13][14][15]

Materials:

  • Boronic acid

  • MIDA anhydride

  • Anhydrous dioxane

Procedure:

  • In a dry reaction flask, combine the boronic acid and MIDA anhydride.

  • Add anhydrous dioxane to the flask.

  • Heat the mixture under an inert atmosphere.

  • The MIDA boronate product will precipitate from the solution.

  • Cool the mixture and collect the solid product by filtration.

  • The crude product can be further purified by washing or recrystallization. For more sensitive substrates, a centrifuge column with silica (B1680970) gel can be used for purification.[13]

Visualizations

degradation_pathway PyridinylBoronicAcid Pyridinyl Boronic Acid (R-B(OH)2) Protodeboronation Protodeboronation PyridinylBoronicAcid->Protodeboronation H+, H2O (Unstable Conditions) CrossCoupling Desired Cross-Coupling PyridinylBoronicAcid->CrossCoupling Pd Catalyst, Base (Optimized Conditions) ProtonatedPyridine Protonated Pyridine (R-H) Protodeboronation->ProtonatedPyridine CoupledProduct Coupled Product (R-Ar') CrossCoupling->CoupledProduct

Caption: Competing pathways for pyridinyl boronic acids in cross-coupling.

troubleshooting_workflow Start Low Yield in Cross-Coupling CheckReagents Verify Reagent Quality (Storage, Purity) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Base, Temp, Inertness) CheckReagents->OptimizeConditions Reagents OK UseSurrogate Use Stabilized Surrogate (MIDA, Pinacol, etc.) OptimizeConditions->UseSurrogate Still Low Yield Success Improved Yield OptimizeConditions->Success Improved Yield AddCopper Consider Copper Additive (CuI, CuCl) UseSurrogate->AddCopper Still Low Yield UseSurrogate->Success Improved Yield AddCopper->Success Optimized

Caption: Troubleshooting workflow for low-yielding pyridinyl boronic acid cross-coupling.

References

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling in the Suzuki coupling of bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a significant issue with bromopyridines?

A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl compound.[1][2] This is particularly problematic as it consumes the often valuable boronic acid, reduces the yield of the desired unsymmetrical biaryl product, and introduces impurities that can be difficult to separate from the target molecule due to structural similarities.[2]

Q2: What are the primary causes of boronic acid homocoupling in palladium-catalyzed Suzuki reactions?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then mediate the homocoupling of the boronic acid.[1][2][4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) form. This reduction can proceed via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[3][5]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of all solvents and the reaction mixture is critical.[6] Common and effective methods include:

  • Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent for 15-30 minutes is a widely used technique.[1][6] A subsurface sparge, where the gas is introduced below the liquid's surface, is particularly effective.[1]

  • Freeze-Pump-Thaw: This method is highly effective for removing dissolved gases. It involves freezing the solvent, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three to five times.[1]

It is crucial to degas all solvents, including any water used in biphasic systems.[1]

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Absolutely. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an initial reduction step that can be mediated by boronic acid homocoupling.[7] If a Pd(II) source is used, the addition of a mild reducing agent can help to suppress homocoupling.[1][8]

Q5: What is the role of ligands in minimizing homocoupling?

A5: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling reaction, specifically the oxidative addition and reductive elimination steps.[1][8] This allows the cross-coupling to outcompete the undesired homocoupling pathway.

Q6: How does the choice of base and solvent affect homocoupling with bromopyridines?

A6: The base and solvent system is crucial for an efficient Suzuki reaction and for minimizing side reactions.

  • Base: The base activates the boronic acid for transmetalation. For bromopyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[7][9] The choice of base can influence the reaction kinetics and selectivity.

  • Solvent: Aprotic solvents like 1,4-dioxane (B91453), toluene, or THF are commonly used.[3][9] The addition of water is often necessary to dissolve the base, but excessive water can sometimes promote homocoupling.[3] It is essential to ensure that any solvent used is thoroughly degassed.[9]

Troubleshooting Guide

Problem: Significant formation of homocoupled boronic acid byproduct.

This troubleshooting guide provides a systematic approach to identifying and resolving the issue of excessive homocoupling.

G start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas catalyst What is the palladium source? degas->catalyst Yes sol_degas Action: Improve degassing procedure. - Use freeze-pump-thaw or extended sparging. - Degas ALL solvents, including water. degas->sol_degas No ligand Is the ligand optimal? catalyst->ligand Pd(0) sol_pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3). catalyst->sol_pd0 Pd(II) sol_reducing_agent Action: If using Pd(II), add a mild reducing agent (e.g., potassium formate). catalyst->sol_reducing_agent Pd(II) conditions Review other reaction parameters ligand->conditions Yes sol_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand->sol_ligand No sol_conditions Action: Optimize base, solvent, temperature, and stoichiometry. conditions->sol_conditions sol_degas->catalyst sol_pd0->ligand sol_reducing_agent->ligand sol_ligand->conditions end Homocoupling Minimized sol_conditions->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation

Table 1: Effect of Palladium Catalyst and Ligand on Homocoupling

EntryPalladium SourceLigandBaseSolventHomocoupling (%)Desired Product Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂OHighLow-Moderate
2Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OModerateModerate-Good
3Pd(OAc)₂SPhosK₃PO₄1,4-DioxaneLowHigh
4Pd₂(dba)₃XPhosCs₂CO₃TolueneVery LowHigh

Note: Data is compiled and representative of typical outcomes. Actual results may vary based on specific substrates and reaction conditions.

Table 2: Influence of Reaction Parameters on Homocoupling of Bromopyridines

ParameterCondition ACondition BExpected Outcome on Homocoupling
Degassing 5 min N₂ bubble30 min Ar spargeCondition B significantly reduces homocoupling.[1][6]
Base Na₂CO₃K₃PO₄For many bromopyridines, K₃PO₄ is more effective and can lead to lower homocoupling.[9][10]
Boronic Acid Stoichiometry 2.0 equiv.1.2 equiv.A large excess of boronic acid can increase homocoupling.[9]
Temperature 110 °C80 °CLowering the temperature can often suppress side reactions like homocoupling.[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction of Bromopyridine

This protocol incorporates best practices to minimize homocoupling.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)[6]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)[9]

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine, arylboronic acid/ester, ligand (if used), and base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three to five times.[11]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Further Degassing: Sparge the reaction mixture with a subsurface stream of inert gas for 15-20 minutes.[1]

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[1][11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization of Reaction Pathways

Suzuki_Cycle cluster_suzuki Suzuki Cross-Coupling Cycle cluster_homocoupling Competing Homocoupling Pathway Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar'-B(OR)2 PdII_Biaryl Ar-Pd(II)L2-Ar' TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product Ar-Ar' RE->Product Pd0_O2 Pd(0)L2 Oxidation Oxidation (O2) Pd0_O2->Oxidation PdII Pd(II)L2 Oxidation->PdII TM1 Transmetalation PdII->TM1 Ar'-B(OR)2 PdII_Ar1 Ar'-Pd(II)L2-B(OR)2 TM1->PdII_Ar1 TM2 Transmetalation PdII_Ar1->TM2 Ar'-B(OR)2 PdII_Diaryl Ar'-Pd(II)L2-Ar' TM2->PdII_Diaryl RE_Homo Reductive Elimination PdII_Diaryl->RE_Homo RE_Homo->Pd0_O2 Homocoupling_Product Ar'-Ar' RE_Homo->Homocoupling_Product

References

Technical Support Center: Managing Protodeboronation of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in pyridine (B92270) boronic acids.

Troubleshooting Guide

Rapid degradation of your pyridine boronic acid during storage or reaction? Unexplained low yields in your cross-coupling reaction? This guide will help you diagnose and solve common issues related to protodeboronation.

Symptom Possible Cause Recommended Action
Low or no yield in Suzuki-Miyaura coupling Rapid protodeboronation of the pyridine boronic acid under reaction conditions.1. Optimize pH: For 2-pyridylboronic acid, avoid neutral pH where it is most unstable. Adjusting the pH to be either acidic (pH < 4) or basic (pH > 10) can significantly decrease the rate of protodeboronation.[1][2][3] 2. Use a Protected Boronic Acid Derivative: Employ N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates for a slow release of the boronic acid, minimizing its concentration and thus decomposition.[4][5] 3. Add a Stabilizing Agent: For 2-pyridylboronic acid, the addition of copper(II) salts can attenuate protodeboronation.[1][2][3]
Formation of pyridine byproduct The C-B bond of the pyridine boronic acid is being cleaved and replaced by a C-H bond.1. Confirm byproduct identity: Use analytical techniques like LC-MS or NMR to confirm the presence of the corresponding protodeboronated pyridine. 2. Implement mitigation strategies: Follow the recommendations for "Low or no yield in Suzuki-Miyaura coupling".
Inconsistent reaction outcomes Variability in the quality and stability of the pyridine boronic acid.1. Storage Conditions: Store pyridine boronic acids, especially the 2-pyridyl isomer, under anhydrous and inert conditions at low temperatures to minimize degradation over time. 2. Use Fresh Reagent: Whenever possible, use freshly prepared or recently purchased pyridine boronic acid. 3. Consider Stable Surrogates: For long-term storage and consistent results, convert the boronic acid to a more stable form like a MIDA boronate or a trifluoroborate salt.[4][6][7][8]
Difficulty isolating the desired product Protodeboronation leads to a mixture of the desired product and the pyridine byproduct, complicating purification.1. Minimize Reaction Time: Optimize reaction conditions to proceed as quickly as possible. 2. Employ a Slow-Release Strategy: Using MIDA boronates can lead to cleaner reactions by maintaining a low concentration of the unstable boronic acid.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for pyridine boronic acids?

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[5] This is particularly problematic for pyridine boronic acids, especially the 2-pyridyl isomer, as it leads to the formation of pyridine as a byproduct, reducing the yield of the desired cross-coupling product and complicating purification.[1][2][9]

Q2: Which pyridine boronic acid isomer is most susceptible to protodeboronation?

The 2-pyridyl boronic acid isomer is significantly more prone to protodeboronation compared to the 3- and 4-pyridyl isomers.[1][2][3] This is due to a unique unimolecular fragmentation mechanism that occurs through a zwitterionic intermediate, which is most stable at neutral pH.[5]

Q3: How does pH affect the stability of pyridine boronic acids?

The pH of the reaction medium plays a critical role in the stability of pyridine boronic acids. For 2-pyridyl boronic acid, the rate of protodeboronation is fastest at a neutral pH (around 7).[1][2][3] Both acidic and basic conditions can significantly slow down this decomposition pathway by shifting the equilibrium away from the highly reactive zwitterionic form.[5] In contrast, 3- and 4-pyridyl boronic acids are much more stable across a wide pH range.[1][2]

Q4: What are the best storage and handling practices for pyridine boronic acids?

To ensure the longevity and reactivity of pyridine boronic acids, it is recommended to:

  • Store them in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid exposure to moisture and air, as this can accelerate degradation.

  • For highly unstable isomers like 2-pyridyl boronic acid, consider converting them to more stable derivatives like MIDA boronates or trifluoroborates for long-term storage.[4][6][7][8]

Q5: What are MIDA boronates and how can they prevent protodeboronation?

N-methyliminodiacetic acid (MIDA) boronates are stable, crystalline derivatives of boronic acids.[4][7] They act as a protecting group for the boronic acid functionality. Under specific reaction conditions (e.g., using a base like potassium phosphate), the MIDA group is slowly hydrolyzed to release the active boronic acid in a controlled manner.[4][7] This "slow-release" strategy maintains a very low concentration of the unstable free boronic acid in the reaction mixture at any given time, which minimizes the rate of protodeboronation and favors the desired cross-coupling reaction.[4][5]

Q6: How do potassium trifluoroborates improve the stability of pyridine boronic acids?

Potassium trifluoroborates (R-BF3K) are another class of stable, crystalline solids that serve as surrogates for boronic acids.[6][10][11] The tetracoordinate boron in the trifluoroborate salt is less susceptible to protodeboronation compared to the tricoordinate boronic acid. These salts are generally stable to air and moisture, making them easier to handle and store.[8] They can be used directly in cross-coupling reactions, where they slowly release the active boronic acid under the reaction conditions.

Quantitative Data on Pyridine Boronic Acid Stability

The following tables summarize the kinetic data for the protodeboronation of pyridine boronic acid isomers under various pH conditions.

Table 1: Half-life (t_½_) of Pyridine Boronic Acid Isomers at 70°C

IsomerpHHalf-life (t_½_)
2-Pyridylboronic Acid 7~25-50 seconds[1][2]
1≥ 2 hours[3]
13≥ 2 hours[3]
3-Pyridylboronic Acid 12> 1 week[1][2]
4-Pyridylboronic Acid 12> 1 week[1][2]

Table 2: pKₐ Values of Pyridine Boronic Acids (25°C)

IsomerpKₐH (Pyridinium Ion)
2-Pyridylboronic Acid 3.86[3]
3-Pyridylboronic Acid 4.22[3]
4-Pyridylboronic Acid 3.82[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Pyridine-MIDA Boronate

This protocol is a general guideline for a slow-release cross-coupling reaction to minimize protodeboronation.

  • Reaction Setup: In a clean, dry reaction vessel, combine the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.2 equiv), the palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and the ligand (e.g., 10 mol% SPhos).

  • Solvent and Base: Add a 5:1 mixture of dioxane and water as the solvent, followed by potassium phosphate (B84403) (K₃PO₄) (7.5 equiv) as the base.[4] The final concentration of the aryl halide should be approximately 0.07 M.[4]

  • Reaction Conditions: Stir the reaction mixture at 60°C for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[4]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of Potassium Pyridine-trifluoroborate

This protocol describes the general conversion of a pyridine boronic acid to its more stable trifluoroborate salt.

  • Dissolution: Dissolve the pyridine boronic acid (1.0 equiv) in methanol.

  • Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) (4.5 M, 10 equiv).[12]

  • Precipitation: Stir the mixture at room temperature. The potassium pyridine-trifluoroborate salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the pure trifluoroborate salt.

Visualizations

Protodeboronation_Mechanism cluster_acidic Acidic Conditions (Stable) cluster_neutral Neutral pH (Unstable for 2-Pyridyl) cluster_basic Basic Conditions (Stable) Pyridinium Pyridinium Boronic Acid (Protonated) Zwitterion Zwitterionic Intermediate Pyridinium->Zwitterion + OH⁻ Zwitterion->Pyridinium + H⁺ Protodeboronation Protodeboronation Product (Pyridine) Zwitterion->Protodeboronation Unimolecular Fragmentation Boronate Boronate Anion Zwitterion->Boronate + OH⁻ Boronate->Zwitterion + H⁺

Caption: pH-dependent speciation and protodeboronation of 2-pyridylboronic acid.

Troubleshooting_Workflow Start Low Yield or Pyridine Byproduct CheckIsomer Which Pyridine Isomer? Start->CheckIsomer Isomer2 2-Pyridyl CheckIsomer->Isomer2 2-Pyridyl Isomer34 3- or 4-Pyridyl CheckIsomer->Isomer34 3- or 4- CheckpH Check Reaction pH Isomer2->CheckpH RecheckReagent Check Reagent Quality and Storage Isomer34->RecheckReagent NeutralpH Neutral pH CheckpH->NeutralpH Neutral AcidBasepH Acidic or Basic pH CheckpH->AcidBasepH Acidic/Basic Action1 Adjust pH to < 4 or > 10 NeutralpH->Action1 Action2 Use MIDA Boronate or Trifluoroborate NeutralpH->Action2 Action3 Add Cu(II) Salt NeutralpH->Action3 AcidBasepH->RecheckReagent End Improved Yield Action1->End Action2->End Action3->End RecheckReagent->End

Caption: Troubleshooting workflow for protodeboronation of pyridine boronic acids.

Slow_Release_Strategy MIDA_Boronate Stable Pyridine-MIDA Boronate (Stored on Bench) Reaction_Pot Reaction Mixture (Low Concentration of Free Boronic Acid) MIDA_Boronate->Reaction_Pot Slow Hydrolysis (e.g., K₃PO₄) Free_Boronic_Acid Unstable Pyridine Boronic Acid Desired_Product Desired Cross-Coupling Product Free_Boronic_Acid->Desired_Product Suzuki Coupling Protodeboronation_Product Protodeboronation (Minimized) Free_Boronic_Acid->Protodeboronation_Product Protodeboronation

Caption: The slow-release strategy using MIDA boronates to minimize protodeboronation.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during chemical reactions involving 2-bromopyridine (B144113). The guides and FAQs provided below are in a question-and-answer format to offer direct solutions to specific experimental challenges, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with 2-bromopyridine (e.g., Suzuki, Buchwald-Hartwig) resulting in a low yield?

A1: Low yields in cross-coupling reactions with 2-bromopyridine are a common challenge and can often be attributed to several solvent-related and general experimental factors:

  • Poor Reagent Solubility: The substrate, coupling partner (e.g., boronic acid, amine), catalyst, and base must be sufficiently soluble in the chosen solvent. A single solvent may not be adequate, and solvent mixtures (e.g., dioxane/water) are often employed.

  • Catalyst Deactivation or Inhibition: The nitrogen atom in the pyridine (B92270) ring can coordinate with the palladium catalyst, inhibiting its activity. Additionally, oxygen can irreversibly deactivate the active Pd(0) catalyst. Solvents play a role in stabilizing the active catalytic species and preventing decomposition (e.g., formation of palladium black).

  • Side Reactions: Protic solvents or excessive water can lead to side reactions like protodebromination (replacement of the bromine atom with hydrogen). Homocoupling of the coupling partner is another common side reaction.

  • Inadequate Base Strength or Solubility: The base is crucial for activating the coupling partner (e.g., in the transmetalation step of the Suzuki reaction). If the base is not soluble or strong enough in the chosen solvent, the catalytic cycle can stall.

Q2: I'm observing significant formation of 2-pyridone as a byproduct. What is the cause and how can I prevent it?

A2: The formation of 2-pyridone (or 2-hydroxypyridine) is typically due to a competing nucleophilic substitution reaction where hydroxide (B78521) ions, often from the aqueous base used in the reaction, attack the 2-bromopyridine. This is more prevalent at higher temperatures. To minimize this side reaction, consider the following:

  • Use Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to minimize the presence of water.

  • Choice of Base: Employ a non-hydroxide base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄).

  • Solvent Selection: Aprotic solvents are generally preferred over protic solvents to reduce the availability of proton sources that can generate hydroxide ions from the base.

Q3: How does solvent polarity affect the reactivity of 2-bromopyridine in different reaction types?

A3: Solvent polarity has a profound impact on the reaction mechanism and rate:

  • Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally recommended. These solvents effectively solvate the cation but leave the nucleophile relatively "naked" and more reactive.[1] Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction rate.

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki and Buchwald-Hartwig, solvent polarity can influence the stability of the catalytic intermediates and the rates of key steps like oxidative addition and reductive elimination.[2] While a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, dioxane) are used, the optimal choice depends on the specific catalyst system and substrates.

Q4: Can I use a "green" or bio-renewable solvent for my reaction with 2-bromopyridine?

A4: Yes, there is growing interest in using more environmentally benign solvents. For instance, studies have shown that biorenewable solvents like Cyrene™ can be effective, and in some cases superior, alternatives to traditional polar aprotic solvents like DMF for certain coupling reactions.[3] Aqueous conditions are also being explored for SNAr and some Suzuki reactions, which offer significant environmental and safety benefits.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst/Inappropriate Ligand Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos).The choice of catalyst and ligand is critical for the oxidative addition and reductive elimination steps, especially with electron-deficient substrates like 2-bromopyridine.
Suboptimal Solvent Choice If using a single solvent, try a mixture like 1,4-dioxane/water or toluene (B28343)/water. Ensure the solvent is anhydrous if using an anhydrous-compatible base.A mixed solvent system can improve the solubility of both organic and inorganic reagents. Excess water in the presence of protic sources can lead to protodebromination.[4]
Protodebromination Side Reaction Use anhydrous aprotic solvents (e.g., 1,4-dioxane, toluene, THF). Carefully control the amount of water if an aqueous base is necessary. Consider using a more stable boronic ester (e.g., pinacol (B44631) ester) instead of a boronic acid.Excessive water or other protic species can lead to the cleavage of the C-B bond in the boronic acid (protodeboronation) or direct reduction of the C-Br bond.
Catalyst Decomposition (Black Precipitate) Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas the solvent and reaction mixture.Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to the formation of palladium black and a stalled reaction.[5][6]
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Increase the reaction temperature. Switch to a higher-boiling solvent like toluene or p-xylene (B151628) if necessary.C-N bond formation with electron-deficient heterocycles like 2-bromopyridine can be sluggish and often requires more forcing conditions.
Incompatible Base/Solvent Combination Use strong, non-nucleophilic bases like NaOtBu or LHMDS with non-polar aprotic solvents like toluene or 1,4-dioxane. For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.Strong alkoxide bases have good solubility and reactivity in ethereal or aromatic solvents. Protic solvents are generally incompatible with these strong bases.[4]
Amine or Substrate Degradation Use a milder base such as Cs₂CO₃ or K₃PO₄ instead of NaOtBu, especially if the amine coupling partner has sensitive functional groups.Strong bases can deprotonate or react with other functional groups on the coupling partners, leading to side products.

Data Presentation

Table 1: Illustrative Solvent Screen for Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

Reaction conditions are representative and yields will vary based on the specific catalyst, ligand, base, and reaction time.

Solvent System Typical Base Typical Catalyst System Representative Yield (%) Notes
1,4-Dioxane / H₂O (4:1)K₃PO₄ or K₂CO₃Pd(PPh₃)₄70-90A common and often effective system providing good solubility for both organic and inorganic reagents.
Toluene / H₂ONa₂CO₃ or K₂CO₃Pd(OAc)₂ / PPh₃65-85Good for higher temperature reactions. Biphasic system requires vigorous stirring.
DMFK₂CO₃Pd(dppf)Cl₂75-95Polar aprotic solvent can accelerate the reaction but may also promote side reactions or catalyst decomposition if not carefully controlled.
THF / H₂O (4:1)Cs₂CO₃Pd(OAc)₂ / SPhos80-95THF is a good ethereal solvent, but its lower boiling point limits the reaction temperature.
Acetonitrile / H₂OK₂CO₃Pd(dppf)Cl₂~90A polar aprotic solvent that can be effective, but may require careful optimization.[6]
Ethanol / H₂ONa₂CO₃Pd(OAc)₂ModerateProtic solvents can participate in side reactions and may solvate the base, reducing its effectiveness.
Table 2: Representative Solvent Effects in Buchwald-Hartwig Amination of 2-Bromopyridine

Yields are illustrative and highly dependent on the amine, ligand, and base used.

Solvent Typical Base Typical Ligand Representative Yield (%) Notes
TolueneNaOtBuBINAP, dppp85-98A standard, effective non-polar solvent for Buchwald-Hartwig aminations.[7]
1,4-DioxaneCs₂CO₃XPhos, RuPhos80-95A polar aprotic ether that is also widely used, particularly with weaker inorganic bases.
DMFDBUXantPhosModerate to GoodCan be effective, but may lead to more side reactions. DBU is a soluble organic base.[2]
THFLHMDSBrettPhos70-90Lower boiling point limits reaction temperature, but can be effective for certain substrate combinations.
Solvent-FreeNaOtBuRuPhos50-99Can be a "green" alternative, but may require higher temperatures and is substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine with an Arylboronic Acid

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent system (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 8-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine with a Secondary Amine

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the palladium source, the phosphine ligand (if not using a pre-catalyst), and the base.

  • Add the anhydrous, degassed solvent and stir the mixture for a few minutes.

  • Add 2-bromopyridine and the amine to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling setup Reaction Setup (2-Bromopyridine, Boronic Acid, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert reagents Add Catalyst & Degassed Solvent inert->reagents reaction Heat & Stir (80-110 °C, 8-24h) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Cool, Dilute, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Solvent_Effect_Logic cluster_0 Solvent Properties cluster_1 Reaction Parameters Affected cluster_2 Overall Outcome Polarity Polarity Reagent Solubility Reagent Solubility Polarity->Reagent Solubility Reaction Rate Reaction Rate Polarity->Reaction Rate Protic/Aprotic Protic/Aprotic Protic/Aprotic->Reaction Rate SNAr Side Reactions Side Reactions Protic/Aprotic->Side Reactions Protodebromination Coordinating Ability Coordinating Ability Catalyst Stability Catalyst Stability Coordinating Ability->Catalyst Stability Yield Yield Reagent Solubility->Yield Catalyst Stability->Yield Reaction Rate->Yield Side Reactions->Yield Selectivity Selectivity Side Reactions->Selectivity

Caption: Logical relationships of solvent properties influencing reaction outcomes.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the cross-coupling of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation in the context of cross-coupling reactions?

A1: Catalyst deactivation is the loss of catalytic activity or selectivity over time. In palladium-catalyzed cross-coupling reactions, this is a significant issue that can lead to incomplete reactions, low product yields, and the formation of unwanted byproducts. Common causes include the aggregation of palladium into inactive palladium black, degradation of the supporting ligands, or poisoning of the catalyst's active sites by other molecules in the reaction mixture.[1][2][3]

Q2: Why are nitrogen heterocycles particularly challenging substrates in cross-coupling?

A2: Nitrogen atoms within heterocyclic substrates possess lone pairs of electrons that can strongly coordinate to the metal center of the catalyst (e.g., palladium).[4][5] This coordination can block the active sites required for the catalytic cycle, effectively "poisoning" the catalyst and preventing it from facilitating the desired reaction.[2][4][5] This is a primary cause of sluggish or stalled reactions when using substrates like pyridines, imidazoles, and quinolines.[4][6]

Q3: What is "palladium black" and how does it form?

A3: Palladium black is a form of elemental palladium that precipitates from the reaction mixture as fine, black particles. It forms when the active, soluble Pd(0) catalyst species aggregate.[1][2] This aggregation is a common deactivation pathway, especially under harsh reaction conditions or with prolonged reaction times, and renders the catalyst inactive. The use of appropriate stabilizing ligands is crucial to prevent this process.[2]

Q4: How do ligands influence catalyst stability and prevent deactivation?

A4: Ligands play a critical role in stabilizing the metal catalyst. Sterically bulky, electron-rich ligands, such as dialkylbiaryl phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), are particularly effective.[7][8] They promote the formation of stable, monoligated palladium species, which can accelerate key steps in the catalytic cycle like oxidative addition and reductive elimination, while discouraging the aggregation that leads to palladium black.[7][9] Bidentate ligands can also prevent the formation of unreactive palladium dimers.[7]

Q5: Can the reaction product itself cause catalyst deactivation?

A5: Yes, this phenomenon is known as product inhibition. The product molecule, which may also be a nitrogen-containing heterocycle, can coordinate to the palladium center and inhibit further catalytic cycles.[1][10] If product inhibition is suspected, strategies like removing the product as it forms (e.g., through precipitation or a biphasic system) may be beneficial.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Reaction is sluggish or stalls completely after an initial period of activity.
Potential Cause Diagnostic Check Proposed Solution
Catalyst Poisoning by N-Heterocycle The issue is more pronounced with strongly coordinating heterocycles (e.g., pyridine (B92270), imidazole).1. Increase Ligand Loading: Use a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) to better stabilize the catalyst.[1] 2. Switch to a More Robust Ligand: Employ sterically hindered, electron-rich ligands (e.g., Buchwald biarylphosphine ligands, NHCs) known to resist deactivation.[7][11] 3. Use an Additive: Add a Lewis acid (e.g., B(OMe)₃) that can bind to the nitrogen heterocycle, preventing it from poisoning the palladium catalyst.[6] 4. Modify the Substrate: Temporarily convert the pyridine nitrogen to a pyridine N-oxide to reduce its coordinating ability. The N-oxide can be reduced back to the pyridine after the coupling reaction.[5]
Formation of Palladium Black A black precipitate is visually observed in the reaction flask.1. Lower Reaction Temperature: Aggregation can be favored at higher temperatures.[1] 2. Improve Ligand Stabilization: Use ligands that more effectively stabilize Pd(0) species.[2] 3. Use Additives: Certain additives, like quaternary ammonium (B1175870) salts, can help stabilize the catalyst and prevent precipitation.[2]
Ligand Degradation Reaction is performed under conditions that may not be fully inert.1. Ensure Inert Atmosphere: Phosphine (B1218219) ligands are susceptible to oxidation. Ensure the reaction is rigorously performed under an inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents.[1]
Product Inhibition The reaction rate slows down disproportionately as product concentration increases.1. Modify Reaction Setup: If feasible, use a system (e.g., biphasic solvent system) where the product is removed from the catalyst-containing phase as it is formed.[1]
Issue 2: No reaction or very low conversion from the start.
Potential Cause Diagnostic Check Proposed Solution
Impure Reagents or Solvents Reagents or solvents may contain impurities that are known catalyst poisons (e.g., sulfur compounds).1. Purify Starting Materials: Ensure the purity of all substrates, reagents, and solvents. Recrystallization of solids and distillation of solvents may be necessary.[2][5] 2. Run a Control Experiment: Perform a test reaction with highly purified materials to confirm if impurities are the root cause.[2]
Incorrect Reaction Conditions The chosen temperature, base, or solvent is not optimal for the specific substrate combination.1. Systematic Optimization: Screen different bases (e.g., alkoxides, carbonates, phosphates), solvents (e.g., toluene (B28343), dioxane, DMF), and temperatures.[1][7] 2. Consult Literature: Review established protocols for similar coupling reactions involving your class of heterocycle.
Ineffective Pre-catalyst Activation If using a Pd(II) source (e.g., Pd(OAc)₂), it may not be reducing to the active Pd(0) state efficiently.1. Use a Pd(0) Source: Start with a Pd(0) pre-catalyst such as Pd₂(dba)₃.[4] 2. Ensure Proper Conditions for Reduction: The reduction of Pd(II) often requires an amine with an α-H or the phosphine ligand itself acting as a reductant.[12] Ensure conditions are suitable for this initial step.

Data Presentation

Table 1: Effect of Ligand Choice on Reaction Efficiency in a Model Buchwald-Hartwig Amination

This table summarizes kinetic data for the coupling of a hindered aryl chloride with a primary amine, demonstrating the dramatic effect of ligand structure on reaction rate and catalyst stability.

LigandLigand StructureKey FeatureReaction Half-Life (t₁/₂)Notes
P4 Biaryl(diaryl)phosphineStandard Generation Ligand46 minShows significant catalyst deactivation over time.[13]
L7 (Dialkyl)phosphino analogueMore electron-rich and sterically larger2.6 minThe increased steric bulk and electron-donating ability dramatically accelerate the reaction and improve catalyst stability.[13]
CPhos (L5) Dicyclohexylphosphino analogueLess electron-donating phenyl groups on PNo ProductThe smaller and less electron-donating nature of the phosphine substituents fails to promote the transformation, indicating poor catalyst activity or rapid deactivation.[13]

Reaction Conditions: Aryl halide (0.5 M), amine (0.6 M), NaO-t-Bu, 2% Pd, 70 °C in 1,4-dioxane. Data adapted from kinetic studies aimed at rational ligand design.[13]

Experimental Protocols

Protocol 1: General Procedure for a Test Suzuki Coupling Reaction

This protocol provides a baseline for testing catalyst performance with a nitrogen heterocycle.

  • Inert Atmosphere Setup: Add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: In the glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol), the heterocyclic boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of water).[1]

  • Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC/MS, or LC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: Testing for Catalyst Poisoning by Reagent Impurities

This procedure helps determine if catalyst deactivation is caused by contaminants in the starting materials or solvents.

  • Baseline Reaction: Run the cross-coupling reaction using your standard procedure and current batches of reagents and solvents. Carefully record the reaction profile (conversion vs. time) and the final yield.[2]

  • High-Purity Reaction: Run the reaction again under identical conditions, but substitute all reagents and solvents with materials of the highest available purity (e.g., newly purchased, redistilled, or recrystallized).[2]

  • Comparison: Compare the reaction profile and final yield of the high-purity reaction to the baseline. A significant improvement in the high-purity run strongly indicates that catalyst poisons were present in the original materials.[2]

Visualizations

Catalyst Deactivation Pathways

G cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L Pd_OA Ar-Pd(II)-X(L) Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_Black Inactive [Pd(0)]n (Palladium Black) Pd0->Pd_Black Aggregation Poisoned_Complex Het-Pd(0)L (Poisoned Complex) Pd0->Poisoned_Complex Coordination by N-Heterocycle Pd_TM Ar-Pd(II)-Het(L) Pd_OA->Pd_TM Transmetalation (Het-B(OR)2) Dimer [Ar-Pd(II)-X]2 (Inactive Dimer) Pd_OA->Dimer Dimerization Pd_TM->Pd0 Reductive Elimination Product Product Pd_TM->Product Product (Ar-Het)

Caption: Key deactivation pathways branching off the main Pd-catalyzed cross-coupling cycle.

Troubleshooting Workflow for a Stalled Reaction

G Start Reaction Stalls Check_Precipitate Observe for black precipitate? Start->Check_Precipitate Check_Purity Are all reagents highly pure? Check_Precipitate->Check_Purity No Sol_PdBlack Address Pd Black: - Lower Temperature - Improve Ligand Check_Precipitate->Sol_PdBlack Yes Check_Ligand Using robust ligand/ratio? Check_Purity->Check_Ligand Yes Sol_Purity Purify Reagents & Solvents Check_Purity->Sol_Purity No Sol_Ligand Optimize Ligand: - Increase L:Pd ratio - Use bulky/e--rich ligand Check_Ligand->Sol_Ligand No Sol_Additive Consider Additives (e.g., Lewis Acid) Check_Ligand->Sol_Additive Yes

Caption: A logical workflow for troubleshooting a stalled cross-coupling reaction.

References

Technical Support Center: Enhancing Signal-to-Noise in 15N NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their 15N NMR experiments.

Frequently Asked Questions (FAQs)

Q1: My 15N NMR signal is extremely weak or completely absent. What are the most common causes?

A1: The most frequent culprits for poor 15N signal are low sample concentration and issues with isotopic labeling. Unlike 1H NMR, the 15N isotope has a very low natural abundance (0.37%), making it inherently insensitive.[1][2][3] For unlabeled samples, direct 1D 15N NMR is often impractical.[4] Other common issues include improper spectrometer setup, suboptimal experimental parameters, and poor sample preparation.

Q2: What is the single most effective way to boost my 15N signal?

A2: Isotopic enrichment of your sample with 15N is the most dramatic and effective method to increase signal intensity. By increasing the population of 15N nuclei, you directly enhance the detectable signal. This is a standard practice for most protein NMR studies.[2][5]

Q3: How does a cryoprobe improve the signal-to-noise ratio?

A3: A cryoprobe significantly improves the S/N by cooling the detection coils and preamplifiers to cryogenic temperatures (around 20 K).[6] This reduction in temperature minimizes thermal electronic noise (Johnson-Nyquist noise) from the probe's electronics.[7][8] While the sample itself remains at the desired experimental temperature, the decrease in electronic noise leads to a much cleaner signal. The result is a 3- to 5-fold, or even greater, enhancement in sensitivity compared to a conventional room-temperature probe.[8][9][10][11]

Q4: What is Non-Uniform Sampling (NUS) and how can it help with sensitivity?

A4: Non-Uniform Sampling (NUS) is a data acquisition method where only a fraction of the data points in the indirect dimensions of a multidimensional NMR experiment are collected.[12][13][14] This significantly reduces the total experiment time.[14][15][16] The saved time can then be used to acquire more scans, leading to an overall improvement in the signal-to-noise ratio for the same amount of instrument time.[16] NUS is particularly powerful for 3D and 4D experiments that would be impractically long with conventional sampling.[13]

Troubleshooting Guides

Issue 1: Low Signal Intensity Despite Using a 15N-Labeled Sample

If you are using an isotopically enriched sample but still observing a poor signal-to-noise ratio, work through the following troubleshooting steps.

cluster_0 Troubleshooting Workflow: Low Signal with 15N-Labeled Sample Start Start: Low S/N with 15N Label CheckSample 1. Verify Sample Integrity - Concentration > 50 µM? - pH optimal (4.5-7.5)? - Low ionic strength? - No precipitation/aggregation? Start->CheckSample OptimizeHardware 2. Optimize Hardware - Using a Cryoprobe? - Probe tuned and matched correctly? - Receiver gain set properly? CheckSample->OptimizeHardware Sample OK Unresolved Consult Expert User CheckSample->Unresolved Sample Issues RefineExperiment 3. Refine Experimental Parameters - Increase number of scans? - Using sensitivity-enhanced pulse sequence (e.g., HSQC, TROSY)? - Optimized relaxation delay (D1)? OptimizeHardware->RefineExperiment Hardware Optimized OptimizeHardware->Unresolved Hardware Issues AdvancedTechniques 4. Consider Advanced Techniques - Implement Non-Uniform Sampling (NUS)? - Use Paramagnetic Relaxation Enhancement (PRE)? RefineExperiment->AdvancedTechniques Parameters Optimized RefineExperiment->Unresolved Parameter Issues Resolved Issue Resolved AdvancedTechniques->Resolved Techniques Implemented AdvancedTechniques->Unresolved Still Low S/N

Caption: Troubleshooting workflow for low 15N signal.

Issue 2: Choosing the Right Experiment for Sensitivity

For routine 15N analysis, direct 1D experiments are often too insensitive.[4] Two-dimensional heteronuclear experiments are the standard approach.

Experimental Recommendations:

  • For basic 1H-15N correlation: Use a sensitivity-enhanced 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment. This is the most common starting point.

  • For larger proteins (>25 kDa): A TROSY (Transverse Relaxation-Optimized Spectroscopy) based experiment is recommended. TROSY helps to reduce signal loss from fast transverse relaxation in large molecules, leading to sharper lines and improved sensitivity.[17]

  • For long-range correlations: If you need to correlate protons to nitrogens that are 2-3 bonds away, use a 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) experiment.[4]

cluster_1 Experiment Selection Logic Start Goal: Acquire 15N Spectrum MoleculeSize Protein Size? Start->MoleculeSize CorrelationType Correlation Type? MoleculeSize->CorrelationType HSQC Use 1H-15N HSQC CorrelationType->HSQC 1J & <25 kDa TROSY Use 1H-15N TROSY CorrelationType->TROSY 1J & >25 kDa HMBC Use 1H-15N HMBC CorrelationType->HMBC 2-3J Small < 25 kDa Large > 25 kDa OneBond One-Bond (1J) LongRange Long-Range (2-3J)

Caption: Logic for selecting a sensitive 15N experiment.

Data & Protocols

Hardware: Sensitivity Comparison

The choice of NMR probe has a dramatic impact on the signal-to-noise ratio.

Probe TypeTypical S/N Enhancement (vs. Room-Temp)Key AdvantageReference
Room-Temperature (RT)1x (Baseline)Lower cost-
CryoProbe3x - 5xSignificant reduction in electronic noise[8][9]
CryoProbe Prodigy2x - 3xLower operational cost than He-cooled CryoProbes[8]
Experimental Protocol: Basic 15N HSQC

This protocol outlines the key steps for setting up a standard sensitivity-enhanced 1H-15N HSQC experiment.

  • Sample Preparation:

    • Dissolve your 15N-labeled protein to a concentration of at least 50-200 µM.[18]

    • Use a buffer with a pH between 4.5 and 7.5. Sensitivity for NH protons decreases at higher pH due to exchange.[18]

    • Keep ionic strength as low as possible to maintain protein stability, as high salt can reduce sensitivity.[18]

    • Filter the sample into a high-quality NMR tube to remove any particulates.[19][20]

  • Spectrometer Setup:

    • Insert the sample and lock the spectrometer on the deuterium (B1214612) signal from the solvent.

    • Tune and match the probe for both the 1H and 15N channels.

    • Optimize the magnetic field homogeneity by shimming.[21]

  • Acquisition Parameters:

    • Load a standard, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).[11]

    • Number of Scans (NS): Start with a multiple of 8 or 16. The S/N improves with the square root of the number of scans.[22][23]

    • Receiver Gain (RG): Use the automatic receiver gain setting (rga on Bruker systems) to optimize amplification without causing signal overflow.[21][24]

    • Relaxation Delay (D1): Set to approximately 1-1.5 seconds.

    • Acquisition Time (AQ): Set to acquire data for a sufficient duration to achieve the desired resolution.

    • Spectral Widths: Set appropriate spectral widths for both the 1H and 15N dimensions to encompass all expected signals.

  • Data Processing:

    • Apply Fourier transformation in both dimensions.

    • Perform phase and baseline corrections to obtain the final spectrum.[25]

    • Consider applying a weighting function (apodization) before Fourier transformation to improve S/N at the expense of some resolution.[26]

Advanced Protocol: Paramagnetic Relaxation Enhancement (PRE)

PRE can be used to obtain long-range distance information and can also accelerate data acquisition by reducing T1 relaxation times.[27][28][29]

  • Protein Modification:

    • Introduce a unique, surface-exposed cysteine residue via site-directed mutagenesis.

    • Covalently attach a paramagnetic spin label, such as MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate), to the cysteine residue.[27][30]

  • NMR Data Acquisition:

    • Acquire two separate 1H-15N HSQC spectra:

      • Paramagnetic Sample: The protein with the spin label attached (oxidized state).

      • Diamagnetic Sample: The same sample after adding a reducing agent like ascorbic acid to quench the paramagnetic effect.[30]

  • Data Analysis:

    • Calculate the intensity ratio (I_para / I_dia) for each peak in the two spectra.[31]

    • Residues close to the paramagnetic label will experience significant line broadening and a decrease in peak intensity in the paramagnetic spectrum. This effect is distance-dependent and can be observed for nuclei up to ~25-35 Å away from the spin label.[28][30]

    • The increased relaxation rates in the paramagnetic sample allow for shorter relaxation delays (D1), enabling faster data acquisition.[29]

References

Validation & Comparative

A Comparative Guide to 2-Bromopyridine-15N and its 13C Labeled Analogues for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of isotopically labeled compounds is paramount for elucidating metabolic pathways, characterizing reaction mechanisms, and obtaining detailed structural information. This guide provides an objective comparison of 2-Bromopyridine-15N and its 13C labeled analogues, offering insights into their synthesis, analytical characterization, and applications, supported by experimental data and protocols.

This document will delve into the distinct advantages and applications of incorporating either a ¹⁵N label into the pyridine (B92270) ring or a ¹³C label at various positions. The choice between these isotopic labels can significantly impact the sensitivity, specificity, and interpretability of data from key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Overview of Isotopically Labeled 2-Bromopyridine (B144113)

2-Bromopyridine is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of a stable isotope, either ¹⁵N or ¹³C, provides a powerful tool for tracking the molecule's fate in complex biological and chemical systems.

  • 2-Bromopyridine-¹⁵N: In this analogue, the naturally occurring ¹⁴N atom in the pyridine ring is replaced with the heavier ¹⁵N isotope. This labeling strategy is particularly useful for NMR studies due to the favorable spin properties of ¹⁵N (spin I = 1/2), which results in sharper NMR signals compared to the quadrupolar ¹⁴N nucleus (spin I = 1).

  • 2-Bromopyridine-¹³C: Here, one or more of the ¹²C atoms in the pyridine ring are substituted with the ¹³C isotope. The position of the ¹³C label can be strategically chosen to probe specific bonds or metabolic transformations. ¹³C labeling is widely used in both NMR and MS to provide detailed structural and quantitative information.

Comparative Data Presentation

The following tables summarize the key quantitative and qualitative differences between 2-Bromopyridine-¹⁵N and its ¹³C labeled analogues.

Feature2-Bromopyridine-¹⁵N2-Bromopyridine-¹³C (e.g., 2-Bromo-[2-¹³C]pyridine)
Molecular Weight Increase +1 Da+1 Da per ¹³C atom
Primary Analytical Techniques NMR Spectroscopy (¹⁵N NMR, ¹H-¹⁵N HSQC)NMR Spectroscopy (¹³C NMR), Mass Spectrometry
Natural Abundance of Isotope ~0.37%~1.1%
NMR Active Nucleus Yes (I=1/2)Yes (I=1/2)
Typical NMR Application Studying nitrogen environment, proton-nitrogen couplingTracing carbon skeleton, carbon-carbon and carbon-proton coupling
Mass Spectrometry Application Tracking nitrogen-containing fragmentsDetailed fragmentation analysis of the carbon backbone

Synthesis of Labeled 2-Bromopyridines

The synthesis of isotopically labeled compounds requires specialized starting materials and, in some cases, modified synthetic routes.

Synthesis of 2-Bromopyridine-¹⁵N

A recent and efficient method for the ¹⁵N labeling of pyridines proceeds through a Zincke imine intermediate.[1][2][3][4][5] This approach allows for the late-stage incorporation of the ¹⁵N isotope with high efficiency.

Experimental Protocol: ¹⁵N-Labeling of 2-Bromopyridine via Zincke Imine Intermediate

  • Activation of 2-Bromopyridine: 2-Bromopyridine is reacted with triflic anhydride (B1165640) (Tf₂O) in a suitable solvent (e.g., dichloromethane) to form the N-triflylpyridinium triflate salt.

  • Ring Opening: The activated pyridine is then reacted with a secondary amine, such as dibenzylamine, to open the pyridine ring and form a Zincke imine intermediate.

  • Ring Closure with ¹⁵N Source: The purified Zincke imine is then reacted with a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl, in the presence of a base (e.g., sodium acetate) to close the ring, incorporating the ¹⁵N isotope.[1]

  • Purification: The resulting 2-Bromopyridine-¹⁵N is purified using standard techniques like column chromatography.

Synthesis of ¹³C-Labeled 2-Bromopyridine

The synthesis of ¹³C-labeled 2-bromopyridine typically involves a de novo synthesis starting from commercially available ¹³C-labeled precursors. The specific route will depend on the desired position of the ¹³C label. For instance, to synthesize 2-Bromo-[2-¹³C]pyridine, one could adapt a known synthesis of 2-aminopyridine (B139424) using a ¹³C labeled starting material, followed by diazotization and bromination.[6][7][8][9][10]

Conceptual Experimental Protocol: Synthesis of 2-Bromo-[2-¹³C]pyridine

  • Synthesis of [2-¹³C]2-Aminopyridine: This would likely start from a simple, commercially available ¹³C-labeled building block. The specific multi-step synthesis would be designed to introduce the ¹³C label at the C2 position of the pyridine ring.

  • Diazotization: The resulting [2-¹³C]2-aminopyridine is diazotized using a solution of sodium nitrite (B80452) in a strong acid like hydrobromic acid at low temperatures (0-5 °C).[6][7][8]

  • Bromination: The diazonium salt is then treated with a bromine source, such as cuprous bromide or by decomposition in the presence of bromide ions, to yield 2-Bromo-[2-¹³C]pyridine.[6][7][8]

  • Purification: The final product is purified by distillation or chromatography.

Comparative Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing isotopically labeled compounds, providing detailed structural information.

¹⁵N NMR Spectroscopy of 2-Bromopyridine-¹⁵N
  • ¹⁵N Chemical Shift: The ¹⁵N chemical shift is sensitive to the electronic environment of the nitrogen atom. Changes in this shift upon binding to a biological target or undergoing a chemical reaction can provide valuable information. The ¹⁵N chemical shift of pyridine is approximately -60 ppm relative to nitromethane.[11]

  • ¹H-¹⁵N Coupling: The coupling between the ¹⁵N nucleus and adjacent protons (e.g., H6) can be observed in ¹H NMR or more clearly in 2D ¹H-¹⁵N correlation spectra (HSQC). This coupling provides definitive proof of the label's incorporation and can be used to assign proton signals.

¹³C NMR Spectroscopy of ¹³C-Labeled 2-Bromopyridine
  • ¹³C Chemical Shift: The chemical shifts of the carbon atoms in the pyridine ring are well-established. The introduction of a ¹³C label at a specific position will result in a significantly enhanced signal for that carbon, making it easily distinguishable from the natural abundance ¹³C signals.

  • ¹³C-¹³C and ¹³C-¹H Coupling: If multiple ¹³C labels are present, ¹³C-¹³C coupling can be observed, providing information about the connectivity of the carbon skeleton. ¹³C-¹H coupling constants are also valuable for structural elucidation.

NMR_Comparison cluster_15N 2-Bromopyridine-¹⁵N Analysis cluster_13C 2-Bromopyridine-¹³C Analysis cluster_applications Primary Applications N15_NMR ¹⁵N NMR HSQC ¹H-¹⁵N HSQC N15_NMR->HSQC Provides ¹⁵N chemical shift N_Apps Nitrogen Metabolism Binding Studies N15_NMR->N_Apps HSQC->N15_NMR Correlates ¹H and ¹⁵N C13_NMR ¹³C NMR HMBC ¹H-¹³C HMBC/HSQC C13_NMR->HMBC Provides ¹³C chemical shifts C_Apps Carbon Skeleton Rearrangement Metabolic Flux Analysis C13_NMR->C_Apps HMBC->C13_NMR Correlates ¹H and ¹³C MS_Fragmentation cluster_unlabeled Unlabeled 2-Bromopyridine cluster_15N 2-Bromopyridine-¹⁵N cluster_13C 2-Bromo-[2-¹³C]pyridine M [C₅H₄⁷⁹BrN]⁺ m/z 157 M_Br [C₅H₄N]⁺ m/z 78 M->M_Br - Br• M_Br_HCN [C₄H₃]⁺ m/z 51 M_Br->M_Br_HCN - HCN M15N [C₅H₄⁷⁹Br¹⁵N]⁺ m/z 158 M15N_Br [C₅H₄¹⁵N]⁺ m/z 79 M15N->M15N_Br - Br• M15N_Br_HCN [C₄H₃]⁺ m/z 51 M15N_Br->M15N_Br_HCN - HC¹⁵N M13C [¹³CC₄H₄⁷⁹BrN]⁺ m/z 158 M13C_Br [¹³CC₄H₄N]⁺ m/z 79 M13C->M13C_Br - Br• M13C_Br_HCN [¹³CC₃H₃]⁺ m/z 52 M13C_Br->M13C_Br_HCN - HCN

References

15N vs. 14N for NMR Spectroscopy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for molecular structure and dynamics studies, the choice of nitrogen isotope is a critical experimental parameter. While 14N is the overwhelmingly abundant natural isotope, its properties are often suboptimal for high-resolution NMR. This guide provides an objective comparison of 15N and 14N labeling, supported by key physical data and a standard experimental protocol, to aid in the selection of the most appropriate isotope for your research needs.

The primary advantage of using the stable isotope 15N over the more abundant 14N in NMR studies lies in its fundamental nuclear properties. 15N possesses a nuclear spin of 1/2, which results in sharp, well-resolved NMR signals crucial for detailed structural analysis.[1][2][3] In stark contrast, 14N has a nuclear spin of 1, leading to a nuclear quadrupole moment.[1][2][4] This quadrupole moment interacts with local electric field gradients, causing rapid nuclear relaxation and resulting in very broad NMR signals, often spanning several kilohertz.[4] This line broadening can obscure fine structural details and make spectral interpretation challenging, if not impossible, especially in complex biomolecules.[5]

While 15N offers superior spectral quality, its low natural abundance (approximately 0.37%) necessitates isotopic labeling for most applications, which can be a costly endeavor.[1][4] Furthermore, 15N has a lower gyromagnetic ratio compared to 1H, which contributes to its inherently lower sensitivity.[1] Despite these challenges, the significant gains in spectral resolution make 15N labeling an indispensable tool for high-resolution protein NMR and the study of nitrogen-containing compounds.[3][6]

Quantitative Comparison of 14N and 15N Nuclear Properties

The following table summarizes the key quantitative differences between the 14N and 15N isotopes and their implications for NMR spectroscopy.

Property14N15NAdvantage for NMR
Natural Abundance (%) 99.632[7]0.368[7]14N (Higher natural signal, but rarely advantageous due to other factors)
Nuclear Spin (I) 1[2][4]1/2[1][2][3]15N (No quadrupole moment, leading to sharp signals)
Quadrupole Moment (10⁻²⁸ m²) 2.044 x 10⁻²[7]0[7]15N (Absence of quadrupolar broadening)
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) 1.9337792[7]-2.71261804[7]14N (Higher magnitude, but negative sign for 15N requires specific pulse sequences)
Relative Sensitivity (vs. ¹H) 1.01 x 10⁻³[7]1.04 x 10⁻³[4][7]Similar, but isotopic enrichment of 15N is necessary to overcome low abundance.
Absolute Sensitivity (vs. ¹H) 1.01 x 10⁻³[7]3.85 x 10⁻⁶[7]14N (Significantly higher due to natural abundance)
Typical Linewidths Very broad (kHz)[4]Sharp (Hz)[3]15N (Enables high-resolution structural analysis)

Experimental Protocol: 15N Labeling of Proteins in E. coli

A common method for producing 15N-labeled proteins for NMR studies is through expression in Escherichia coli grown in a minimal medium where the sole nitrogen source is 15N-labeled.[6][8]

Objective: To produce a protein with >95% 15N incorporation for NMR analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

  • M9 minimal medium components.

  • 15NH₄Cl (Ammonium Chloride, 15N, 99%).

  • Glucose (or other carbon source).

  • Trace elements solution.

  • MgSO₄ and CaCl₂ solutions.

  • Appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium (or M9 minimal medium with natural abundance NH₄Cl) containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The following day, inoculate 1 L of M9 minimal medium (prepared with 1 g/L of 15NH₄Cl as the sole nitrogen source) with the overnight starter culture.

  • Cell Growth Monitoring: Grow the main culture at 37°C with vigorous shaking. Monitor the optical density at 600 nm (OD₆₀₀).

  • Induction: When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Protein Expression: Reduce the temperature to 18-25°C and continue to shake for another 12-16 hours to allow for protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol (e.g., affinity chromatography, ion exchange, size exclusion).

  • Sample Preparation for NMR: The final purified protein should be buffer-exchanged into a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) and concentrated to 0.5-1 mM.[9] A small percentage of D₂O (5-10%) is typically added for the spectrometer lock.[9]

Workflow for 15N-Labeled Protein Production for NMR Studies

Caption: Workflow for producing a 15N-labeled protein for NMR analysis.

References

A Comparative Guide to the Reactivity of 2-Bromopyridine-15N and 2-Chloropyridine-15N in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Bromopyridine-15N and 2-Chloropyridine-15N in key cross-coupling reactions. The strategic selection of starting materials is crucial for the efficient synthesis of complex molecules, and understanding the relative reactivity of these isotopically labeled building blocks is paramount for reaction optimization and the timely advancement of drug discovery programs.

The primary difference in reactivity between this compound and 2-Chloropyridine-15N stems from the inherent strength of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, which directly influences the kinetics of the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. Consequently, this compound is generally a more reactive coupling partner than its chloro-analogue, often necessitating milder reaction conditions and resulting in higher yields in shorter reaction times.

It is important to note that while this guide discusses the 15N-labeled variants, the isotopic label is not expected to significantly influence the chemical reactivity in these cross-coupling reactions. Therefore, the experimental data presented, which is based on their unlabeled analogues, serves as a reliable proxy for their comparative performance.

Quantitative Data Summary

The following tables summarize representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, illustrating the general trends in reactivity between 2-bromopyridine (B144113) and 2-chloropyridine.

Table 1: Suzuki-Miyaura Coupling – 2-Halopyridine with Phenylboronic Acid

EntryHalopyridineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10012~95
22-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O11024~85

Table 2: Buchwald-Hartwig Amination – 2-Halopyridine with Aniline

EntryHalopyridineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1008~90
22-ChloropyridinePd₂(dba)₃ (2)RuPhos (4)K₂CO₃Dioxane12024~75

Table 3: Stille Coupling – 2-Halopyridine with Tributyl(phenyl)stannane

EntryHalopyridineCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (5)--Toluene11012~88
22-ChloropyridinePd₂(dba)₃ (2)P(furyl)₃ (4)CuINMP12024~70

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the 2-halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

Execution: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add degassed solvent (e.g., toluene) via syringe. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired 2-arylpyridine.

General Procedure for Buchwald-Hartwig Amination of a 2-Halopyridine

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 2-halopyridine (1.0 equiv), the amine (1.2 equiv), a strong base such as NaOtBu (1.4 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., BINAP).

Execution: Add anhydrous, deoxygenated solvent (e.g., toluene) and seal the tube. Heat the mixture to the specified temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS or GC-MS.

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. The filtrate is then subjected to an aqueous work-up. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Stille Coupling of a 2-Halopyridine

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the 2-halopyridine (1.0 equiv), the organostannane (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄), and any additives like CuI.

Execution: Add anhydrous, degassed solvent (e.g., toluene). Heat the reaction mixture with stirring. After completion, as monitored by TLC or GC-MS, cool the mixture.

Work-up and Purification: The reaction mixture may be treated with an aqueous KF solution to precipitate tin byproducts, which are then removed by filtration. The filtrate is subjected to a standard aqueous work-up. The organic layer is dried and concentrated, and the product is purified by chromatography.

Visualizations

Reactivity Comparison Workflow

The following diagram illustrates the decision-making process when choosing between this compound and 2-Chloropyridine-15N for a cross-coupling reaction.

Substrate Selection Workflow start Define Synthetic Target reactivity_needed High Reactivity & Mild Conditions Required? start->reactivity_needed bromo Select this compound reactivity_needed->bromo Yes cost Cost-Effectiveness a Priority? reactivity_needed->cost No proceed Proceed with Synthesis bromo->proceed chloro Consider 2-Chloropyridine-15N optimize Optimize Catalyst System for C-Cl Activation chloro->optimize cost->bromo No cost->chloro Yes optimize->proceed Generalized Pd-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product halopyridine 2-Halopyridine (R-X) halopyridine->oxidative_addition organometallic Organometallic Reagent (R'-M) organometallic->transmetalation

Unraveling Metabolic Networks: A Comparative Guide to 15N Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracing provides a powerful lens to visualize and quantify the flow of molecules through these networks. While 13C is a commonly used tracer for carbon metabolism, 15N tracing offers a unique and complementary approach to elucidate the fate of nitrogen, a fundamental component of amino acids, nucleotides, and other essential biomolecules. This guide provides an objective comparison of 15N tracing with the more established 13C tracing, supported by experimental insights and methodologies, to aid in the strategic design of metabolic flux analysis studies.

At a Glance: 15N vs. 13C Tracing

The choice between 15N and 13C as a metabolic tracer is contingent on the specific biological question. While 13C is ideal for tracking carbon backbones through glycolysis and the TCA cycle, 15N is indispensable for mapping nitrogen assimilation, amino acid biosynthesis, and nucleotide metabolism.[][2][3] Dual-labeling experiments using both 13C and 15N can provide a comprehensive and simultaneous quantification of both carbon and nitrogen fluxes within a biological system.[4][5][6][7]

Feature15N Tracing13C Tracing
Primary Application Nitrogen flux analysis, amino acid and nucleotide metabolism, nitrogen source utilization.[2][3]Carbon flux analysis, central carbon metabolism (glycolysis, TCA cycle), fatty acid synthesis.
Key Insights Elucidates nitrogen assimilation pathways, identifies primary nitrogen sources for biosynthesis, quantifies transamination and nucleotide synthesis rates.[4][5][7]Determines relative and absolute fluxes through central carbon pathways, identifies carbon sources for biomass, reveals pathway bottlenecks.
Natural Abundance ~0.37%[]~1.1%[]
Mass Shift +1 Da per 15N atom.+1 Da per 13C atom.
Complexity of Analysis Generally less complex mass isotopomer distributions due to fewer nitrogen atoms in many metabolites compared to carbon.Can result in complex mass isotopomer distributions, especially in metabolites with many carbon atoms.
Common Tracers [15N]-Glutamine, [15N]-Ammonium Chloride, [15N]-Aspartate, 15N-labeled amino acids.[6][13C]-Glucose, [13C]-Glutamine, [13C]-Fatty acids, 13C-labeled amino acids.
Analytical Platforms Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[]

Visualizing the Flow: A Typical 15N Tracing Workflow

The following diagram illustrates the key steps involved in a typical 15N stable isotope tracing experiment, from cell culture to data analysis.

workflow Experimental Workflow for 15N Metabolic Tracing cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture with 15N-labeled Substrate B Metabolite Quenching & Extraction A->B C Sample Preparation B->C D LC-MS or GC-MS Analysis C->D Injection E Mass Isotopomer Distribution (MID) Analysis D->E F Metabolic Flux Analysis (MFA) E->F G Pathway Validation & Biological Insights F->G Biological Interpretation nitrogen_pathway Tracing Nitrogen Flow from Glutamine Glutamine [α-15N]Glutamine Glutamate [15N]Glutamate Glutamine->Glutamate Glutaminase aKG α-Ketoglutarate Glutamate->aKG Transaminase Aspartate [15N]Aspartate Glutamate->Aspartate AST Alanine [15N]Alanine Glutamate->Alanine ALT Nucleotides [15N]Nucleotides Glutamate->Nucleotides aKG->Glutamate Other_AA Other [15N]Amino Acids Aspartate->Other_AA Aspartate->Nucleotides OAA Oxaloacetate OAA->Aspartate Alanine->Other_AA Pyruvate Pyruvate Pyruvate->Alanine

References

A Comparative Guide to the Synthesis of ¹⁵N-Pyridines for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the incorporation of stable isotopes like ¹⁵N into heterocyclic scaffolds such as pyridine (B92270) is crucial for a wide range of applications, from metabolic studies to quantitative analysis using mass spectrometry. This guide provides an objective comparison of different synthetic methods for producing ¹⁵N-labeled pyridines, complete with experimental data, detailed protocols, and visual representations of the synthetic pathways.

This comparison focuses on three prominent methods for the synthesis of ¹⁵N-pyridines: the modern Zincke Imine Intermediate method, the classical Zincke reaction, and a de novo synthesis from a dihydropyran derivative. Each method offers distinct advantages and disadvantages in terms of substrate scope, yield, isotopic enrichment, and experimental complexity.

Method 1: Zincke Imine Intermediate Method

This contemporary approach offers a versatile and highly efficient means of incorporating ¹⁵N into a wide array of pyridine derivatives, including complex, late-stage pharmaceutical compounds.[1][2][3][4] The strategy involves the activation of the pyridine ring, followed by a ring-opening reaction to form a Zincke imine intermediate. This intermediate then undergoes a ring-closing reaction with a ¹⁵N-labeled ammonium (B1175870) salt, effectively exchanging the nitrogen atom in the ring.[1][5]

Key Features:
  • High Isotopic Enrichment: Typically achieves >95% ¹⁵N incorporation.[1][2][3][4][6]

  • Broad Substrate Scope: Applicable to a wide range of substituted pyridines and complex drug-like molecules.[1][5]

  • Mild Reaction Conditions: The ring-opening and closing steps are generally performed under relatively mild conditions.

  • Versatility: The Zincke imine intermediate can also be used for other modifications, such as deuteration at the C3 and C5 positions.[1]

Zincke_Imine_Method cluster_step1 Step 1: Ring Activation and Opening cluster_step2 Step 2: Nitrogen Exchange and Ring Closure Pyridine Pyridine (¹⁴N) ActivatedPyridine N-Activated Pyridinium Salt Pyridine->ActivatedPyridine Tf₂O, Collidine ZinckeImine Zincke Imine Intermediate ActivatedPyridine->ZinckeImine Dibenzylamine LabeledPyridine ¹⁵N-Pyridine ZinckeImine->LabeledPyridine ¹⁵NH₄Cl, NaOAc

Fig. 1: Zincke Imine Intermediate Method Workflow.

Method 2: Classical Zincke Reaction

The classical Zincke reaction involves the reaction of a pyridine with 2,4-dinitrochlorobenzene to form a Zincke salt. This salt is then treated with a ¹⁵N-labeled amine source, which displaces the dinitrophenyl group and, after ring opening and re-cyclization, incorporates the ¹⁵N atom into the pyridine ring.[7] While historically significant, this method can have limitations in terms of yield and isotopic purity.[7]

Key Features:
  • Established Method: A well-known reaction in pyridine chemistry.

  • Moderate Yield and Enrichment: Reported yields are around 33% with isotopic enrichment of over 81%.[7]

  • Potentially Harsh Conditions: The formation and subsequent reaction of the Zincke salt can require forcing conditions.[1]

  • Limited Substrate Scope: May not be suitable for complex or sensitive substrates.

Classical_Zincke_Method cluster_step1 Step 1: Zincke Salt Formation cluster_step2 Step 2: Nitrogen Exchange Pyridine Pyridine (¹⁴N) ZinckeSalt N-(2,4-dinitrophenyl) pyridinium chloride (Zincke Salt) Pyridine->ZinckeSalt 2,4-dinitrochlorobenzene LabeledPyridine ¹⁵N-Pyridine ZinckeSalt->LabeledPyridine ¹⁵NH₄Cl, base Dihydropyran_Method StartingMaterial 2-Ethoxy-3,4-dihydro-2H-pyran LabeledPyridine ¹⁵N-Pyridine StartingMaterial->LabeledPyridine ¹⁵NH₄Cl, Methylene Blue

References

A Researcher's Guide to Quantitative 15N Enrichment Analysis: A Comparative Look at Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 15N enrichment in reaction products is paramount for elucidating metabolic pathways, understanding protein dynamics, and accelerating drug discovery. This guide provides an objective comparison of the primary analytical platforms for 15N analysis—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.

The choice between MS and NMR-based techniques hinges on the specific requirements of the study, including the desired level of quantitative precision, the need for structural information, sample complexity, and throughput. While Mass Spectrometry is often favored for its high sensitivity and quantitative accuracy, NMR spectroscopy offers non-destructive analysis and provides detailed insights into molecular structure and dynamics.[1][2][3]

Performance Comparison of Analytical Platforms

The selection of an analytical platform is a critical decision in experimental design. The following table summarizes the key performance metrics of the major techniques used for the quantitative analysis of 15N-labeled compounds.

FeatureEA-IRMSGC-MSLC-MSNMR Spectroscopy
Primary Application Bulk 15N enrichment in solid/liquid samples15N enrichment in volatile/derivatized small molecules (e.g., amino acids)15N enrichment in complex mixtures (e.g., peptides, proteins, metabolites)Structural and dynamic studies of 15N-labeled molecules
Sensitivity High (sub-microgram N)High (picomole to femtomole)[3]Very High (femtomole to attomole)[4]Low (micromole to millimole)[2][3]
Precision (RSD) High (typically <0.5%)[5]High (can be <1%)[1]Good to High (<5-15%)[6]Very High (<1%)[2]
Throughput HighModerate to HighHighLow
Sample Type Solids, liquids, gasesVolatile or derivatizable compoundsWide range of soluble compoundsSoluble compounds in high concentration
Structural Information NoneLimited (based on fragmentation)Yes (MS/MS fragmentation)Extensive (3D structure, dynamics)[7]
Sample Preparation Simple (weighing)Derivatization often required[8]Digestion/extraction often requiredMinimal, but requires high purity and concentration[9]
Destructive? YesYesYesNo

Experimental Protocols: A Step-by-Step Overview

Detailed and standardized methodologies are crucial for obtaining reproducible and accurate results. Below are protocols for key experiments in 15N analysis.

Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)

EA-IRMS is a robust technique for determining the total 15N enrichment in a bulk sample.[10]

1. Sample Preparation:

  • Solid samples (e.g., dried tissue, soil) are weighed into tin capsules.[10]

  • Liquid samples can be pipetted onto a solid absorbent material within the capsules or injected directly in some systems.[11]

2. Combustion and Reduction:

  • The sample is combusted at a high temperature (around 1000°C) in the presence of oxygen, converting all nitrogen to NOx gases.[12][13]

  • The NOx gases are then passed through a reduction column (typically containing copper) to be converted to N2 gas.[12][13]

3. Gas Chromatography and Mass Analysis:

  • The N2 gas is separated from other combustion products by a gas chromatography column.

  • The purified N2 gas enters the mass spectrometer, where the ion currents of m/z 28 (14N14N), 29 (14N15N), and 30 (15N15N) are measured to determine the isotopic ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis

GC-MS is a powerful tool for analyzing the 15N enrichment of individual amino acids after derivatization to increase their volatility.[8]

1. Protein Hydrolysis (if applicable):

  • Protein samples are hydrolyzed to release individual amino acids, typically using 6 M HCl at 110°C for 24 hours.[8][14]

2. Amino Acid Derivatization (Example: Silylation with MTBSTFA):

  • The dried amino acid sample is reconstituted in a suitable solvent (e.g., acetonitrile).

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a catalyst (e.g., pyridine) are added.

  • The reaction mixture is heated (e.g., at 90°C for 2 hours) to form tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.[8]

3. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • The amino acid derivatives are separated on a capillary column with a specific temperature program.

  • The separated compounds are ionized (e.g., by electron ionization) and their mass-to-charge ratios are analyzed by the mass spectrometer to determine the 15N enrichment.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Proteomics

LC-MS is the cornerstone of quantitative proteomics, enabling the analysis of 15N enrichment in peptides from complex protein mixtures.[16][17]

1. Protein Extraction and Digestion:

  • Proteins are extracted from cells or tissues.

  • The protein mixture is digested into peptides, most commonly using the enzyme trypsin.

2. Liquid Chromatography Separation:

  • The peptide mixture is loaded onto a reversed-phase liquid chromatography column.

  • Peptides are separated based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile).

3. Mass Spectrometry Analysis:

  • The eluted peptides are ionized, typically by electrospray ionization (ESI).

  • The mass spectrometer acquires mass spectra of the intact peptides (MS1 scan) to determine their isotopic distribution and thus the 15N enrichment.

  • Tandem mass spectrometry (MS/MS) can be used to fragment peptides for identification.[18]

15N NMR Spectroscopy of Proteins

15N NMR is invaluable for obtaining structural and dynamic information on 15N-labeled proteins.[19]

1. 15N-Labeled Protein Expression and Purification:

  • The protein of interest is overexpressed in a host organism (e.g., E. coli) grown in a minimal medium where the sole nitrogen source is a 15N-labeled compound (e.g., 15NH4Cl).[20]

  • The labeled protein is then purified to a high degree.

2. Sample Preparation for NMR:

  • The purified protein is dissolved in a suitable buffer, typically at a high concentration (0.5-1.0 mM).[21]

  • A small percentage of deuterium (B1214612) oxide (D2O) is added for the NMR spectrometer's lock system.[20]

3. NMR Data Acquisition:

  • A common starting point is the acquisition of a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment provides a "fingerprint" of the protein, with one peak for each backbone amide group (except for proline).[19]

  • A suite of other multidimensional NMR experiments can be performed to assign the resonances to specific atoms and determine the protein's three-dimensional structure.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the discussed analytical techniques.

EA_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis EA-IRMS Analysis cluster_data Data Output Sample Solid or Liquid Sample Weighing Weigh into Tin Capsule Sample->Weighing Combustion Combustion (~1000°C) Weighing->Combustion Reduction Reduction to N2 Combustion->Reduction GC Gas Chromatography Reduction->GC MS Mass Spectrometer GC->MS Data 15N/14N Ratio MS->Data

Caption: Workflow for EA-IRMS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Output Protein Protein Sample Hydrolysis Acid Hydrolysis Protein->Hydrolysis AminoAcids Free Amino Acids Hydrolysis->AminoAcids Derivatization Derivatization AminoAcids->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometer GC->MS Data 15N Enrichment of Individual Amino Acids MS->Data

Caption: Workflow for GC-MS analysis of amino acids.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Output ProteinMix Protein Mixture Digestion Tryptic Digestion ProteinMix->Digestion PeptideMix Peptide Mixture Digestion->PeptideMix LC Liquid Chromatography PeptideMix->LC MS Mass Spectrometer (MS1 & MS/MS) LC->MS Data 15N Enrichment of Peptides MS->Data

Caption: Workflow for LC-MS based proteomics.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Output Expression 15N-Labeling during Protein Expression Purification Protein Purification Expression->Purification NMR_Sample High Concentration NMR Sample Purification->NMR_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec Data Structural and Dynamic Information NMR_Spec->Data

Caption: Workflow for 15N NMR of proteins.

References

Bridging the Digital and the Biological: A Guide to Cross-Validating Computational Models with Experimental Data in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of computational modeling and experimental validation is crucial for accelerating the discovery of novel therapeutics and ensuring the reliability of scientific findings. This guide provides a comprehensive framework for the cross-validation of experimental results with computational models, offering an objective comparison of their performance and supported by detailed experimental data and methodologies.

Data Presentation: A Head-to-Head Comparison

The effective comparison of computational predictions and experimental outcomes hinges on the clear and structured presentation of quantitative data. The following tables showcase a hypothetical case study on a novel inhibitor targeting the MEK1/2 kinase within the MAPK/ERK signaling pathway, a critical cascade often dysregulated in cancer.[1]

Table 1: In Silico Prediction vs. In Vitro IC50 Values for MEK1/2 Inhibitor (Compound XYZ)

Computational ModelPredicted IC50 (nM)Experimental MethodMeasured IC50 (nM)Fold Difference
Molecular Docking (Glide)75LanthaScreen™ Eu Kinase Binding Assay92 ± 81.23
QSAR Model90Cell-Based Phospho-ERK1/2 Assay115 ± 121.28

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Predicted vs. Experimental ADME Properties for Compound XYZ

ADME ParameterIn Silico Prediction (ADMETlab 2.0)In Vitro Experimental ResultMethod
Aqueous Solubility (logS)-3.5-3.2HPLC-based solubility assay
Caco-2 Permeability (logPapp)-5.2-5.5Caco-2 permeability assay
CYP3A4 InhibitionHigh ProbabilityIC50 = 2.5 µMCYP450 inhibition assay
hERG BlockadeLow ProbabilityIC50 > 30 µMPatch-clamp electrophysiology

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining a drug candidate's pharmacokinetic profile.[2]

Experimental Protocols: The Method Behind the Measurement

Detailed and reproducible methodologies are paramount for the validation of computational models.

1. LanthaScreen™ Eu Kinase Binding Assay (for IC50 determination)

  • Objective: To determine the binding affinity of Compound XYZ to the MEK1/2 kinase.

  • Methodology: This assay is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) between a terbium-labeled anti-His antibody bound to the His-tagged MEK1/2 kinase and a fluorescently labeled ATP tracer.

    • A solution of the MEK1/2 kinase is incubated with varying concentrations of Compound XYZ.

    • The kinase tracer and the terbium-labeled antibody are added to the solution.

    • After incubation, the TR-FRET signal is measured. A decrease in the signal indicates displacement of the tracer by the inhibitor.

    • The IC50 value is calculated by plotting the TR-FRET signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell-Based Phospho-ERK1/2 Assay (for cellular potency)

  • Objective: To measure the ability of Compound XYZ to inhibit the phosphorylation of ERK1/2 in a cellular context.

  • Methodology:

    • Human cancer cells (e.g., A375 melanoma cells with a BRAF V600E mutation) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of Compound XYZ for a specified time.

    • The cells are then stimulated with a growth factor (e.g., EGF) to activate the MAPK/ERK pathway.

    • Following stimulation, the cells are lysed, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

    • The ratio of pERK1/2 to total ERK1/2 is calculated, and the IC50 value is determined by plotting this ratio against the inhibitor concentration.

3. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of Compound XYZ as a predictor of oral absorption.

  • Methodology: Caco-2 cells, which differentiate into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane.

    • Compound XYZ is added to the apical (donor) side of the monolayer.

    • At various time points, samples are taken from the basolateral (receiver) side.

    • The concentration of Compound XYZ in the samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

Visualizing the Process: Pathways and Workflows

Diagrams are essential for illustrating the complex biological and logical processes involved in drug discovery and validation.

G cluster_0 Computational Modeling cluster_1 Experimental Validation cluster_2 Lead Optimization Virtual_Screening Virtual Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking QSAR_Modeling QSAR Modeling Molecular_Docking->QSAR_Modeling In_Vitro_Assays In Vitro Assays (e.g., Kinase Assays) Molecular_Docking->In_Vitro_Assays Cross-Validation ADME_Prediction ADME Prediction QSAR_Modeling->ADME_Prediction Cell-Based_Assays Cell-Based Assays QSAR_Modeling->Cell-Based_Assays Cross-Validation ADME_Assays In Vitro ADME Assays ADME_Prediction->ADME_Assays Cross-Validation Hit_Identification Hit Identification Hit_Identification->In_Vitro_Assays In_Vitro_Assays->Cell-Based_Assays Cell-Based_Assays->ADME_Assays Lead_Optimization Lead Optimization Cell-Based_Assays->Lead_Optimization ADME_Assays->Lead_Optimization

A streamlined workflow for cross-validating computational and experimental data.[1]

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Compound XYZ (MEK Inhibitor) Inhibitor->MEK

The MAPK/ERK signaling pathway and the point of intervention for the MEK inhibitor.[1]

By systematically comparing computational predictions with robust experimental data, researchers can build more accurate and predictive models. This iterative cycle of prediction, experimentation, and refinement is fundamental to modern drug discovery, ultimately leading to the development of safer and more effective medicines.[1]

References

A Comparative Guide to Phosphine Ligands for Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl moieties found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of this palladium-catalyzed reaction is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the catalyst's stability, activity, and substrate scope.[3][4] Bulky and electron-rich phosphine ligands have revolutionized the field, enabling the coupling of previously challenging substrates like unactivated aryl chlorides and sterically hindered partners.[1][4]

This guide provides an objective comparison of several classes of phosphine ligands, presenting experimental data to facilitate informed selection for specific synthetic challenges.

Featured Phosphine Ligands: An Overview

The evolution from simple triarylphosphines to sophisticated dialkylbiaryl phosphines has dramatically expanded the capabilities of the Suzuki-Miyaura reaction.[1][4] The ligands compared in this guide are selected for their prevalence and distinct performance characteristics.

  • Triphenylphosphine (PPh₃): One of the earliest and most common ligands used for Suzuki coupling. It is effective for simple aryl iodides and bromides but generally shows limited reactivity with less reactive aryl chlorides.[4]

  • Tricyclohexylphosphine (PCy₃) & Tri-tert-butylphosphine (P(t-Bu)₃): These are bulky and electron-rich alkylphosphines that significantly enhance catalytic activity, particularly for the oxidative addition of challenging substrates like aryl chlorides.[5]

  • Buchwald Ligands (SPhos, XPhos, DavePhos): This class of dialkylbiaryl phosphine ligands, developed by the Buchwald group, is renowned for its exceptional performance.[1][6] Their structure combines steric bulk and high electron-donating ability, which stabilizes the catalytically active monoligated Pd(0) species, leading to high turnover numbers and broad substrate scope, including heteroaryl and sterically demanding substrates.[1][6][7]

Data Presentation: Performance in Suzuki Coupling

The following tables summarize the performance of different phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The data has been aggregated from multiple studies to provide a comparative overview. Direct comparison of yields should be approached with caution as reaction conditions may vary between studies.

Table 1: Coupling of an Activated Aryl Chloride (4-Chlorotoluene) with Phenylboronic Acid

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol% Pd)Reference
PPh₃ Pd(OAc)₂K₃PO₄Dioxane10024Low/No Reaction2General Knowledge
PCy₃ Pd₂(dba)₃K₃PO₄Dioxane802981
P(t-Bu)₃ Pd₂(dba)₃K₃PO₄Dioxane802991[5]
SPhos Pd(OAc)₂K₃PO₄TolueneRT2982[1]
XPhos Pd(OAc)₂K₃PO₄t-BuOH10016972

Table 2: Coupling of a Sterically Hindered Aryl Bromide (2,6-Dimethylbromobenzene) with Phenylboronic Acid

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol% Pd)Reference
PPh₃ Pd(OAc)₂K₂CO₃DME8016<102General Knowledge
SPhos Pd(OAc)₂K₃PO₄Toluene10012962[1]
XPhos Pd(OAc)₂K₃PO₄Dioxane10012952[1]
DavePhos Pd(OAc)₂K₃PO₄Toluene10012942[1]
R-Phos *Pd₂(dba)₃K₃PO₄·H₂ODioxane1000.5990.01[8]

*R-Phos is a biphenylene-substituted ruthenocenylphosphine, noted for exceptional activity with hindered substrates.[8]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of ligand performance. The following outlines a general procedure for a Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.2-2.4 mol% relative to Pd), the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, Dioxane, or THF, typically 0.1-0.5 M concentration) via syringe.

  • Reaction: Place the reaction vessel in a pre-heated oil bath or heating block and stir at the indicated temperature for the specified duration.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[9]

Visualizing the Process and Logic

Diagrams are essential for understanding complex chemical processes and selection criteria. The following visualizations, created using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and a logic diagram for ligand selection.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex tm Transmetalation [Ar'B(OH)₂ + Base] pd2_complex->tm diaryl_pd2 Ar-Pd(II)L₂(Ar') tm->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][10]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Isolation setup 1. Add Reagents (Pd source, Ligand, Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Heat and Stir solvent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor workup 6. Quench and Extract monitor->workup purify 7. Purify (Column Chromatography) workup->purify characterize 8. Characterize Product purify->characterize

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Ligand_Selection_Logic cluster_substrate Substrate Challenge cluster_properties Required Ligand Properties cluster_choice Recommended Ligand Class steric Sterically Hindered (ortho-substituted) bulk High Steric Bulk (Large Cone Angle) steric->bulk Requires electronic Electronically Deactivated (e.g., Aryl Chlorides) edg Strong Electron-Donating Ability electronic->edg Requires buchwald Buchwald-type (SPhos, XPhos) bulk->buchwald Leads to alkyl Bulky Alkylphosphines (PCy₃, P(t-Bu)₃) bulk->alkyl Leads to edg->buchwald Leads to edg->alkyl Leads to

Caption: Logic diagram for selecting a phosphine ligand based on substrate challenges.

Conclusion: Which Ligand to Choose?

The choice of phosphine ligand is a critical parameter that must be optimized for each specific Suzuki-Miyaura coupling reaction.

  • For simple, activated aryl bromides and iodides, traditional ligands like PPh₃ may suffice, offering a cost-effective option.

  • For challenging aryl chlorides, which are often preferred due to lower cost and wider availability, bulky and electron-rich ligands are essential.[4] Both bulky alkylphosphines (PCy₃, P(t-Bu)₃) and Buchwald-type biaryl phosphines (SPhos, XPhos) are highly effective.[1][5]

  • For sterically hindered substrates, particularly those involving di-ortho-substituted partners, the Buchwald ligands often provide superior results, enabling the formation of tetra-ortho-substituted biaryls which are otherwise difficult to synthesize.[1][8] SPhos, in particular, has demonstrated remarkable activity, often facilitating reactions at room temperature.[1][9]

Ultimately, screening a small panel of ligands from different classes is the most effective strategy to identify the optimal conditions for a novel Suzuki-Miyaura coupling, maximizing yield and efficiency for your specific synthetic target.

References

A Comparative Guide to Assessing the Isotopic Purity of 2-Bromopyridine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ¹⁵N-labeled compounds, verifying the isotopic purity is a critical step to ensure the accuracy and reliability of experimental results. This guide provides an objective comparison of the primary analytical techniques used to assess the isotopic purity of 2-Bromopyridine-¹⁵N: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in selecting the most appropriate method for your research needs.

Core Analytical Techniques: A Head-to-Head Comparison

The two most common and powerful techniques for determining the isotopic enrichment of ¹⁵N-labeled molecules are Mass Spectrometry and NMR Spectroscopy.[1] Each method offers distinct advantages and limitations.

Mass Spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[2] For 2-Bromopyridine-¹⁵N, MS can precisely measure the relative abundance of the ¹⁵N-labeled molecule versus its unlabeled ¹⁴N counterpart, allowing for a direct calculation of isotopic purity.[3] High-Resolution Mass Spectrometry (HRMS) is particularly effective as it can differentiate between ions with very similar masses, ensuring accurate measurements.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atomic nuclei. ¹⁵N NMR specifically probes the nitrogen atom within the molecule.[4] Because the ¹⁵N isotope has a nuclear spin of 1/2, it is NMR-active.[5] This technique can not only quantify the level of enrichment but also confirm the exact position of the ¹⁵N label within the pyridine (B92270) ring, which is a unique advantage over MS.[6]

Quantitative Data Summary

The performance of these techniques can be summarized by several key parameters. The following table provides a clear comparison to guide your selection process.

ParameterMass Spectrometry (MS)NMR SpectroscopyReference
Primary Measurement Mass-to-charge (m/z) ratio of molecular ionsNuclear magnetic resonance frequency[2][4]
Sensitivity Very High (picomole to femtomole)Lower (micromole to nanomole)[2]
Sample Requirement Micrograms (µg) or lessMilligrams (mg)[2][5]
Isotopic Purity Precision High, can achieve <0.1% precisionHigh, can achieve <0.1% precision[6][7]
Positional Information No (unless using tandem MS/MS)Yes, directly confirms label position[6]
Sample State Solid, Liquid, or Gas (requires ionization)Liquid (dissolved in deuterated solvent)[5][8]
Key Advantage Superior sensitivity and speedProvides structural confirmation of labeling site[2][4]

Experimental Workflows and Methodologies

To effectively assess the isotopic purity of 2-Bromopyridine-¹⁵N, it is crucial to follow a well-defined experimental protocol. Below are the generalized workflows and methodologies for both MS and NMR analysis.

Mass Spectrometry Workflow

The MS workflow is designed for high-throughput and sensitive detection of isotopic enrichment.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing p1 Dissolve 2-Bromopyridine-¹⁵N in a volatile solvent (e.g., Methanol (B129727), Acetonitrile) a1 Direct infusion or LC injection into ESI source p1->a1 a2 Ionization of molecules ([M+H]⁺) a1->a2 a3 Mass analysis based on m/z ratio a2->a3 a4 Detection of ion intensities a3->a4 d1 Identify peaks for ¹⁴N (m/z P) and ¹⁵N (m/z P+1) isotopologues a4->d1 d2 Calculate relative peak intensities d1->d2 d3 Determine Isotopic Purity (%) d2->d3

Caption: Workflow for assessing isotopic purity using Mass Spectrometry.

Detailed Protocol: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Accurately weigh and dissolve a small amount (~1 mg) of 2-Bromopyridine-¹⁵N in a suitable volatile solvent (e.g., 1 mL of LC-MS grade methanol or acetonitrile) to create a stock solution. Further dilute this solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Set the ESI source to positive ion mode to detect the protonated molecule, [M+H]⁺.

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 150-170) to encompass the molecular ions of both unlabeled (¹⁴N) and labeled (¹⁵N) 2-Bromopyridine. The theoretical m/z for [C₅H₄Br¹⁴N+H]⁺ is ~157.96, and for [C₅H₄Br¹⁵N+H]⁺ is ~158.96.

  • Data Processing:

    • From the high-resolution mass spectrum, determine the integrated peak intensities (areas) for the ¹⁴N isotopologue (I₁₄) and the ¹⁵N isotopologue (I₁₅).

    • Calculate the isotopic purity (enrichment) using the formula:

      • Isotopic Purity (%) = [I₁₅ / (I₁₄ + I₁₅)] x 100

    • Note: It is important to correct for the natural abundance of ¹³C and other isotopes that may contribute to the P+1 peak.[3]

NMR Spectroscopy Workflow

The NMR workflow provides definitive structural confirmation of the ¹⁵N label's position while also quantifying purity.

cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing p1_nmr Dissolve 5-10 mg of 2-Bromopyridine-¹⁵N in a deuterated solvent (e.g., CDCl₃) p2_nmr Transfer solution to an NMR tube p1_nmr->p2_nmr a1_nmr Acquire ¹H NMR spectrum to confirm structure p2_nmr->a1_nmr a2_nmr Acquire ¹⁵N NMR spectrum (or ¹H-¹⁵N HSQC) a1_nmr->a2_nmr a3_nmr Observe ¹⁵N chemical shift and couplings a2_nmr->a3_nmr d1_nmr Integrate ¹⁵N signal(s) a3_nmr->d1_nmr d2_nmr Compare with ¹H or internal standard for quantification d1_nmr->d2_nmr d3_nmr Confirm label position via ¹H-¹⁵N correlations d2_nmr->d3_nmr

Caption: Workflow for assessing isotopic purity using NMR Spectroscopy.

Detailed Protocol: Isotopic Purity by ¹⁵N NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromopyridine-¹⁵N in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁵N frequencies.

  • Analysis:

    • First, acquire a standard proton (¹H) NMR spectrum to verify the chemical integrity of the compound.

    • Acquire a direct ¹⁵N NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, this may require a longer acquisition time.

    • Alternatively, and more efficiently, run a 2D heteronuclear correlation experiment like an HSQC (Heteronuclear Single Quantum Coherence). This experiment shows correlations between the ¹⁵N nucleus and the protons attached to it or nearby, confirming the label's specific location.[5]

  • Data Processing:

    • In a direct ¹⁵N spectrum, the presence of a single, strong signal confirms the incorporation of the ¹⁵N label. The absence of significant noise or other signals indicates high purity.

    • For quantitative analysis, the integral of the ¹⁵N signal can be compared against a known internal standard.

    • In an HSQC spectrum, the presence of a cross-peak between the ¹⁵N dimension and the expected proton(s) on the pyridine ring definitively confirms the site of labeling.

Conclusion

Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for assessing the isotopic purity of 2-Bromopyridine-¹⁵N.

  • Choose Mass Spectrometry for rapid, high-sensitivity screening and precise quantitative measurement of overall isotopic enrichment, especially when sample material is limited.

  • Choose NMR Spectroscopy when absolute confirmation of the ¹⁵N label's position is required, or when a detailed structural analysis of the labeled compound is necessary.

For a comprehensive characterization, employing both techniques is the gold standard, providing orthogonal data that ensures the highest confidence in the isotopic purity of your labeled compound.

References

Unveiling Reaction Pathways: A Comparative Guide to Alternative Isotopic Labels in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to innovation. Isotopic labeling is a powerful technique that provides unparalleled insight into the intricate dance of atoms during a chemical transformation. While traditional labels like Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are mainstays of mechanistic studies, a broader palette of alternative and heavy-atom isotopes offers unique advantages for dissecting complex reaction pathways.

This guide provides an objective comparison of various isotopic labels for studying reaction mechanisms, supported by experimental data. We will delve into the use of both traditional and alternative isotopes, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate labeling strategy for your research needs.

Comparing Isotopic Labels: The Kinetic Isotope Effect (KIE)

The primary tool for gleaning mechanistic information from isotopic labeling is the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy).

A significant primary KIE (typically k_light/k_heavy > 2 for hydrogen isotopes) indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. Smaller primary KIEs, known as heavy-atom KIEs, are observed for elements like carbon, nitrogen, oxygen, sulfur, and chlorine, and still provide valuable mechanistic information.[1] Secondary KIEs, where the labeled atom's bond is not directly broken, can reveal changes in hybridization at the transition state.

Quantitative Comparison of Kinetic Isotope Effects

The following table summarizes experimentally determined KIEs for the E2 elimination reaction of 2-phenylethyl derivatives. This reaction is a cornerstone of physical organic chemistry and serves as an excellent model for comparing the effects of different isotopic labels. The data is compiled from multiple studies to provide a comparative overview.

Isotopic LabelLabeled PositionReaction SystemBase/SolventKIE (k_light/k_heavy)Mechanistic InsightReference
Deuterium (²H) Cβ-H2-phenylethyl bromideEtO⁻/EtOH7.11C-H bond cleavage is in the rate-determining step.[2]
Nitrogen-15 (¹⁵N) Leaving Group (NMe₃⁺)2-phenylethyltrimethylammonium bromideEtO⁻/EtOH1.012 (at 40°C)C-N bond cleavage is part of the rate-determining step.[3]
Carbon-13 (¹³C) 2-phenylethyltrimethylammonium bromideEtO⁻/EtOH1.008 - 1.010Change in hybridization at Cα in the transition state.[3]
Sulfur-34 (³⁴S) Leaving Group (SMe₂)2-phenylethyl dimethylsulfonium bromideEtO⁻/EtOH~1.007C-S bond cleavage contributes to the rate-determining step.[4]
Chlorine-37 (³⁷Cl) Leaving Group (Cl)1-(2-chloro-2-propyl)indeneEtO⁻/MeOH1.0086C-Cl bond is significantly broken in the transition state.N/A

Note: The presented KIE values are for illustrative comparison. Direct comparison should be made with caution as reaction conditions can vary between studies.

Visualizing Reaction Mechanisms and Workflows

Understanding the flow of atoms and the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a KIE study and the detailed mechanism of an E2 elimination reaction.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction and Quenching cluster_analysis Analysis cluster_calculation Data Interpretation Synthesize_Unlabeled Synthesize Unlabeled Reactant Run_Reactions Run Parallel Reactions under Identical Conditions Synthesize_Unlabeled->Run_Reactions Synthesize_Labeled Synthesize Isotopically Labeled Reactant Synthesize_Labeled->Run_Reactions Quench Quench Reactions at Various Time Points Run_Reactions->Quench Combine_Samples Combine and Prepare Samples for Analysis Quench->Combine_Samples Analyze_MS_NMR Analyze by MS or NMR Combine_Samples->Analyze_MS_NMR Determine_Ratios Determine Isotope Ratios in Reactants and Products Analyze_MS_NMR->Determine_Ratios Calculate_KIE Calculate KIE Determine_Ratios->Calculate_KIE Elucidate_Mechanism Elucidate Reaction Mechanism Calculate_KIE->Elucidate_Mechanism

A typical experimental workflow for determining a Kinetic Isotope Effect (KIE).

E2_Mechanism cluster_reactant Reactant cluster_product Products reactant Reactant Complex ts Transition State reactant->ts Base attack on Cβ-H Cα-X bond breaking C=C bond forming product Products ts->product Base Base⁻ Substrate H-Cβ-Cα-X Alkene C=C HBase H-Base Leaving_Group X⁻

The concerted mechanism of an E2 elimination reaction.

Key Experiments and Protocols

Case Study 1: Elucidating the Mechanism of Ester Hydrolysis with ¹⁸O Labeling

The hydrolysis of esters can proceed through several pathways. A key question is whether the nucleophilic attack by water (or hydroxide) occurs at the acyl carbon (acyl-oxygen cleavage) or the alkyl carbon (alkyl-oxygen cleavage). Using water labeled with the heavy isotope of oxygen, ¹⁸O, provides a definitive answer.

Experimental Protocol: Base-Catalyzed Hydrolysis of Ethyl Acetate (B1210297) with H₂¹⁸O

  • Preparation of Labeled Water: Prepare a solution of sodium hydroxide (B78521) in water enriched with H₂¹⁸O.

  • Reaction Setup: Add ethyl acetate to the H₂¹⁸O/NaOH solution. The reaction is typically carried out at room temperature with stirring.

  • Reaction Monitoring and Workup: Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC). Once the reaction is complete, neutralize the reaction mixture with a slight excess of a non-aqueous acid (e.g., HCl in dioxane) to protonate the carboxylate product.

  • Product Isolation: Extract the products (acetic acid and ethanol) with an appropriate organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the isolated acetic acid and ethanol (B145695) by mass spectrometry to determine the location of the ¹⁸O label.

Expected Results and Interpretation:

  • Acyl-Oxygen Cleavage: If the reaction proceeds via acyl-oxygen cleavage, the ¹⁸O label will be incorporated into the acetate product, and the ethanol will contain the unlabeled oxygen from the original ester.

  • Alkyl-Oxygen Cleavage: If the reaction proceeds via alkyl-oxygen cleavage, the ¹⁸O label will be incorporated into the ethanol product, and the acetate will remain unlabeled.

Experimental evidence overwhelmingly shows that the ¹⁸O is found in the acetate, confirming the acyl-oxygen cleavage mechanism for base-catalyzed ester hydrolysis.[4]

ester_hydrolysis Ester R-CO-O-R' Acyl_Cleavage Acyl-Oxygen Cleavage Ester->Acyl_Cleavage Alkyl_Cleavage Alkyl-Oxygen Cleavage Ester->Alkyl_Cleavage H2_18O H₂¹⁸O H2_18O->Acyl_Cleavage H2_18O->Alkyl_Cleavage Product_Acyl R-CO¹⁸OH + R'-OH Acyl_Cleavage->Product_Acyl Observed Pathway Product_Alkyl R-COOH + R'-¹⁸OH Alkyl_Cleavage->Product_Alkyl Alternative Pathway

Distinguishing between acyl- and alkyl-oxygen cleavage in ester hydrolysis using ¹⁸O labeling.
Case Study 2: Determining KIEs in an E2 Elimination Reaction

As shown in the comparison table, the E2 reaction is a rich system for studying KIEs with various isotopic labels. The following protocol outlines a general method for determining the deuterium KIE for the elimination of a 2-phenylethyl halide.

Experimental Protocol: Competitive KIE Measurement for the E2 Reaction of 2-Phenylethyl Bromide

  • Substrate Preparation: Synthesize both unlabeled 2-phenylethyl bromide and its deuterated analogue, 2-phenylethyl-2,2-d₂ bromide.

  • Reaction Setup: Prepare a solution of a strong base (e.g., sodium ethoxide in ethanol). In a typical competitive experiment, a mixture of the labeled and unlabeled substrates is reacted with the base.

  • Reaction and Sampling: Initiate the reaction at a constant temperature. At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding acid).

  • Analysis of Reactant: Isolate the unreacted 2-phenylethyl bromide from each quenched aliquot (e.g., by extraction and purification). Determine the ratio of the deuterated to undeuterated reactant at each time point using mass spectrometry or NMR spectroscopy.

  • Analysis of Product (Optional but Recommended): Isolate the styrene (B11656) product and determine its isotopic composition to ensure mass balance.

  • Calculation of KIE: The KIE can be calculated from the change in the isotopic ratio of the reactant as a function of the fraction of the reaction completed.

Conclusion

The strategic use of alternative and heavy-atom isotopic labels provides a powerful and nuanced approach to elucidating reaction mechanisms. While deuterium labeling offers large, readily measurable kinetic isotope effects, isotopes of carbon, nitrogen, sulfur, and chlorine provide more subtle but equally valuable insights into bond-breaking and bond-forming events in the rate-determining step and changes in the transition state structure.

By carefully selecting the appropriate isotopic label and analytical method, researchers can gain a deeper understanding of the intricate steps that govern chemical transformations. This knowledge is not only of fundamental academic interest but is also critical for the rational design of new catalysts, the optimization of synthetic routes, and the development of novel therapeutics. The experimental protocols and comparative data presented in this guide offer a starting point for leveraging the full potential of isotopic labeling in your research endeavors.

References

A Researcher's Guide to 15N Incorporation: Evaluating Efficiency Across Leading Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, structural biology, and drug development, the precise incorporation of stable isotopes like ¹⁵N is fundamental for a range of analytical techniques, including NMR spectroscopy and quantitative mass spectrometry. The efficiency of this labeling process directly impacts experimental sensitivity, accuracy, and cost. This guide provides a comparative analysis of the most common ¹⁵N incorporation methods, offering a clear evaluation of their performance based on experimental data.

Performance Comparison of ¹⁵N Incorporation Methods

The choice of a ¹⁵N labeling strategy hinges on a balance of factors including the host expression system, the required protein yield, and budgetary constraints. Below is a summary of key performance indicators for three widely used methods: metabolic labeling in Escherichia coli, metabolic labeling in eukaryotic cells, and cell-free protein synthesis.

MethodTypical Incorporation Efficiency (%)Final Protein YieldRelative CostKey AdvantagesKey Disadvantages
Metabolic Labeling in E. coli >95%High (mg/L)LowCost-effective, simple protocols, high yields for many proteins.Not suitable for proteins requiring complex post-translational modifications.
Metabolic Labeling in Eukaryotic Cells 93-99%Variable (µg/L to mg/L)HighAllows for proper folding and post-translational modifications of eukaryotic proteins.More complex and expensive media, slower cell growth.
Cell-Free Protein Synthesis 90-95%Moderate (µg/mL to mg/mL)HighRapid, suitable for toxic proteins, precise control over labeling.Higher reagent costs, potential for lower yields than in vivo methods.

In-Depth Look at ¹⁵N Incorporation Methodologies

A detailed understanding of the experimental protocols is crucial for replicating and optimizing ¹⁵N labeling experiments. Here, we outline the foundational steps for each of the compared methods.

Metabolic Labeling in E. coli

This is the most established and cost-effective method for producing ¹⁵N-labeled proteins that do not require complex eukaryotic post-translational modifications. The principle lies in growing the bacteria in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl.

Experimental Protocol:

  • Prepare M9 Minimal Medium: A typical M9 medium is prepared containing Na₂HPO₄, KH₂PO₄, and NaCl.

  • Add ¹⁵N Source: Instead of the standard ¹⁴NH₄Cl, add ¹⁵NH₄Cl (99% enrichment) as the sole nitrogen source.

  • Supplement the Medium: Add a carbon source (e.g., glucose), MgSO₄, CaCl₂, and any necessary vitamins or trace elements.

  • Inoculation and Growth: Inoculate the ¹⁵N-M9 medium with a starter culture of E. coli harboring the expression plasmid for the protein of interest. Grow the culture at the optimal temperature (e.g., 37°C) with shaking.

  • Induction of Protein Expression: Once the culture reaches a desired optical density (OD₆₀₀), induce protein expression with an appropriate inducer (e.g., IPTG).

  • Harvesting and Lysis: After a suitable induction period, harvest the cells by centrifugation. The cell pellet can then be lysed to extract the ¹⁵N-labeled protein.

  • Purification: Purify the target protein from the cell lysate using standard chromatography techniques.

  • Quantification of Incorporation: The efficiency of ¹⁵N incorporation is typically determined by mass spectrometry, comparing the mass of the labeled protein or its peptides to the unlabeled counterparts.[1][2]

Metabolic Labeling in Eukaryotic Cells

For proteins that necessitate proper folding and post-translational modifications unique to eukaryotes, metabolic labeling in systems like mammalian cells (e.g., HEK293) or yeast is the preferred approach. The underlying principle is similar to bacterial labeling, but the media and growth conditions are more complex and costly.

Experimental Protocol:

  • Prepare ¹⁵N-Labeling Medium: Utilize a specialized cell culture medium that is deficient in nitrogen-containing amino acids. Supplement this medium with a complete set of amino acids, where all nitrogen-containing amino acids are ¹⁵N-labeled.

  • Cell Culture: Culture the eukaryotic cells (e.g., HEK293) in the prepared ¹⁵N-labeling medium. The cells will incorporate the ¹⁵N-labeled amino acids into newly synthesized proteins.

  • Transfection/Transduction: Introduce the expression vector for the target protein into the cells using appropriate methods.

  • Protein Expression and Harvesting: Allow the cells to express the protein of interest over a desired period. The cells or the culture medium (for secreted proteins) are then harvested.

  • Protein Extraction and Purification: Extract the protein from the cells or medium and purify it using suitable chromatographic techniques.

  • Incorporation Analysis: Assess the ¹⁵N incorporation efficiency using mass spectrometry. For eukaryotic systems, labeling efficiencies can range from 93-99%, depending on the cell line and culture conditions.[3][4]

Cell-Free Protein Synthesis

Cell-free protein synthesis (CFPS) offers a rapid and versatile alternative to in vivo methods. This in vitro technique utilizes cell extracts containing the necessary transcriptional and translational machinery. It is particularly advantageous for producing toxic proteins and allows for precise control over the labeling process.

Experimental Protocol:

  • Prepare the Reaction Mixture: Combine the cell-free extract (e.g., from E. coli or wheat germ) with a reaction buffer containing energy sources (ATP, GTP), nucleotides, and a mixture of amino acids.

  • Add ¹⁵N-Labeled Amino Acids: In the amino acid mixture, include the desired ¹⁵N-labeled amino acids. For uniform labeling, all amino acids should be ¹⁵N-labeled.[5]

  • Add DNA Template: Introduce the DNA template (plasmid or linear PCR product) encoding the target protein into the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a few hours to allow for transcription and translation.

  • Purification: Purify the expressed ¹⁵N-labeled protein directly from the reaction mixture.

  • Efficiency Determination: Quantify the ¹⁵N incorporation using mass spectrometry. Cell-free systems can achieve high incorporation efficiencies, typically between 90% and 95%.[6]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each ¹⁵N incorporation method.

Metabolic_Labeling_E_coli cluster_prep Preparation cluster_growth Growth & Expression cluster_downstream Downstream Processing M9 Prepare ¹⁵N-M9 Minimal Medium Culture Inoculate & Grow Culture M9->Culture Inoculum Prepare Starter Culture Inoculum->Culture Induce Induce Protein Expression Culture->Induce Harvest Harvest Cells Induce->Harvest Purify Purify Protein Harvest->Purify Analyze Analyze ¹⁵N Incorporation (MS) Purify->Analyze

Caption: Workflow for ¹⁵N metabolic labeling in E. coli.

Metabolic_Labeling_Eukaryotic cluster_prep Preparation cluster_expression Expression cluster_downstream Downstream Processing Medium Prepare ¹⁵N-Labeling Medium Cells Culture Eukaryotic Cells Medium->Cells Transfect Transfect/Transduce with Expression Vector Cells->Transfect Express Express Protein Transfect->Express Harvest Harvest Cells/ Medium Express->Harvest Purify Purify Protein Harvest->Purify Analyze Analyze ¹⁵N Incorporation (MS) Purify->Analyze

Caption: Workflow for ¹⁵N metabolic labeling in eukaryotic cells.

Cell_Free_Protein_Synthesis cluster_setup Reaction Setup cluster_synthesis Synthesis cluster_downstream Downstream Processing ReactionMix Prepare Reaction Mix (Cell Extract, Buffers) AddAAs Add ¹⁵N-Labeled Amino Acids ReactionMix->AddAAs AddDNA Add DNA Template AddAAs->AddDNA Incubate Incubate for Transcription/Translation AddDNA->Incubate Purify Purify Protein Incubate->Purify Analyze Analyze ¹⁵N Incorporation (MS) Purify->Analyze

Caption: Workflow for ¹⁵N labeling using cell-free protein synthesis.

References

Hiyama vs. Suzuki Coupling for 2-Pyridyl Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the most prominent methods are the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Hiyama coupling, which employs organosilanes. While both are powerful, the synthesis of biaryls containing a 2-pyridyl moiety presents unique challenges, often referred to as the "2-pyridyl problem."[1][2][3] This guide provides an objective comparison of the Hiyama and Suzuki coupling reactions for these challenging substrates, supported by experimental data, to aid researchers in selecting the optimal methodology.

The primary difficulties with 2-pyridyl substrates in Suzuki couplings stem from the nucleophilic 2-pyridylboronic acids. These reagents are often unstable and susceptible to rapid protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces yield.[1][4] Furthermore, the Lewis basic nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5] In contrast, the corresponding organosilanes used in Hiyama couplings are generally more stable and are not prone to protodesilylation, offering a robust alternative.[6]

Reaction Mechanisms

Both the Hiyama and Suzuki couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the conditions required for the crucial transmetalation step.

Suzuki Coupling: The organoboron compound (e.g., a boronic acid) requires activation by a base to form a boronate complex. This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium(II) center.

Hiyama Coupling: The organosilane's carbon-silicon bond is less polarized and requires an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to form a hypervalent, pentacoordinate silicon species.[7] This "ate" complex is sufficiently activated to undergo transmetalation.

Suzuki_Coupling cluster_suzuki Suzuki Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product start r1x R¹-X (Aryl Halide) boronic R²-B(OR)₂ (Boronic Acid) base Base end

Suzuki Coupling Catalytic Cycle

Hiyama_Coupling cluster_hiyama Hiyama Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product start r1x R¹-X (Aryl Halide) silane R²-SiR₃ activator Activator (F⁻) end

Hiyama Coupling Catalytic Cycle

Data Presentation: Performance Comparison

Experimental data reveals that while optimized Suzuki protocols can provide good yields for 2-pyridyl substrates, the Hiyama coupling offers a consistently effective alternative, particularly for substrates prone to decomposition.

Table 1: Suzuki-Miyaura Coupling of 2-Pyridyl Substrates

This table summarizes yields from an optimized protocol using stable lithium triisopropyl 2-pyridylboronates, which mitigates some of the instability issues of the free boronic acids.[4]

2-Pyridyl BoronateCoupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemp (°C)Yield (%)
Lithium triisopropyl 2-pyridylboronate5-BromopyrimidinePd₂(dba)₃ / Ligand 1KFDioxane11091
Lithium triisopropyl 2-pyridylboronate4-BromoisoquinolinePd₂(dba)₃ / Ligand 1KFDioxane11082
Lithium triisopropyl 2-pyridylboronate3,5-Bis(trifluoromethyl)bromobenzenePd₂(dba)₃ / Ligand 1KFDioxane11082
Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂(dba)₃ / Ligand 1KFDioxane11074
Lithium triisopropyl 2-pyridylboronate4-ChlorobenzonitrilePd₂(dba)₃ / Ligand 2KFDioxane11073

Ligand 1: Di-tert-butylphosphinobiphenyl; Ligand 2: Di-tert-butylphosphine oxide. Data sourced from J. Am. Chem. Soc. 2007, 129, 44, 13404–13405.[4]

Table 2: Hiyama Coupling of 2-Pyridyl and Related Heterocyclic Substrates

This table presents data from Hiyama couplings involving pyrimidin-2-yl tosylates, which are electronically similar to 2-pyridyl substrates and present similar challenges. The data showcases the utility of this method for electron-deficient N-heterocycles.[8][9]

OrganosilaneCoupling Partner (Heteroaryl Tosylate)Catalyst SystemActivatorSolventTemp (°C)Yield (%)
Trimethoxy(phenyl)silane4-(4-methoxyphenyl)pyrimidin-2-yl tosylatePdCl₂ / PCy₃ / CuClTBAFDioxane11087
Trimethoxy(phenyl)silane4-(4-methylphenyl)pyrimidin-2-yl tosylatePdCl₂ / PCy₃ / CuClTBAFDioxane11083
Trimethoxy(phenyl)silane4-(4-nitrophenyl)pyrimidin-2-yl tosylatePdCl₂ / PCy₃ / CuClTBAFDioxane11081
Trimethoxy(phenyl)silane4-(4-chlorophenyl)pyrimidin-2-yl tosylatePdCl₂ / PCy₃ / CuClTBAFDioxane11076
Vinyltrimethoxysilane4-(4-methoxyphenyl)pyrimidin-2-yl tosylatePdCl₂ / PCy₃ / CuClTBAFDioxane11085

Data sourced from J. Chem. Res. 2020, 44, 43-48.[8][9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 2-Pyridylboronate

This protocol is adapted from a general and efficient method for the coupling of 2-pyridyl nucleophiles.[4]

  • Setup: An oven-dried resealable Schlenk tube equipped with a Teflon screw valve is charged with Pd₂(dba)₃ (2.0-3.0 mol%), the appropriate phosphine (B1218219) oxide ligand (6.0-9.0 mol%), lithium triisopropyl 2-pyridylboronate (1.5 equiv.), and anhydrous potassium fluoride (KF, 3.0 equiv.).

  • Inert Atmosphere: The Schlenk tube is sealed with a rubber septum, then evacuated and backfilled with argon. This cycle is repeated three times.

  • Reagent Addition: Anhydrous 1,4-dioxane (B91453) (3 mL per mmol of halide) is added via syringe, followed by the aryl halide (1.0 equiv.). If the aryl halide is a solid, it is added in the first step with the other solids.

  • Reaction: The septum is replaced with the Teflon screw valve, and the tube is sealed. The reaction mixture is heated to 110 °C with vigorous stirring until the starting aryl halide is consumed, as monitored by GC or TLC.

  • Work-up: The mixture is cooled to room temperature and filtered through a short pad of silica (B1680970) gel, eluting with ethyl acetate (B1210297). The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-arylpyridine.

Protocol 2: Hiyama Coupling of a Heteroaryl Tosylate

This protocol is based on an efficient palladium-catalyzed Hiyama reaction of pyrimidin-2-yl tosylates with organosilanes.[8]

  • Setup: To a dry Schlenk tube under a nitrogen atmosphere, add the pyrimidin-2-yl tosylate (1.0 equiv.), PdCl₂ (5 mol%), PCy₃ (6 mol%), and CuCl (20 mol%).

  • Reagent Addition: Add the organosilane (e.g., trimethoxy(phenyl)silane, 1.5 equiv.), anhydrous 1,4-dioxane (2 mL), and a solution of tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 2.0 equiv.).

  • Reaction: The reaction vessel is sealed, and the mixture is heated to 110 °C with stirring for the required time (typically 12-24 hours), monitoring for completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the pure C2-aryl pyrimidine (B1678525) product.

Decision-Making Workflow

Choosing the appropriate coupling method depends on several factors, including the stability of the starting materials, functional group tolerance, and commercial availability of reagents.

Decision_Tree start Start: Synthesize a 2-Arylpyridine Derivative q1 Is the required 2-pyridyl boronic acid/ester stable and/or commercially available? start->q1 suzuki Consider Suzuki Coupling q1->suzuki Yes q3 Is the required 2-pyridyl organosilane available or synthetically accessible? q1->q3 No q2 Are yields low due to protodeboronation or decomposition? suzuki->q2 optimize_suzuki Optimize Suzuki: - Use stable boronates (e.g., MIDA, triisopropyl) - Screen ligands, bases, and solvents suzuki->optimize_suzuki hiyama Use Hiyama Coupling q2->hiyama Yes end_suzuki Proceed with Optimized Suzuki Protocol q2->end_suzuki No end_hiyama Proceed with Hiyama Protocol hiyama->end_hiyama optimize_suzuki->q2 q3->hiyama Yes alt_method Consider alternative methods (e.g., Stille, Negishi, C-H activation) q3->alt_method No

Workflow for Selecting a Coupling Method

Conclusion

Both Suzuki and Hiyama couplings are effective for the synthesis of 2-arylpyridines, but they address the inherent challenges of these substrates differently.

  • Suzuki-Miyaura Coupling: This reaction is often the first choice due to the vast commercial availability of boronic acids and a wealth of literature. However, for 2-pyridyl substrates, success is highly dependent on overcoming the instability of the boronic acid, often requiring the use of more stable boronate esters or specially designed ligands and conditions to outcompete protodeboronation.[4][10]

  • Hiyama Coupling: This method provides a powerful and often superior alternative when Suzuki couplings fail or give low yields. The greater stability of organosilanes, especially their resistance to protodemetalation, makes the Hiyama coupling particularly well-suited for challenging 2-pyridyl and other electron-deficient heterocyclic substrates.[6] The main considerations are the need for a fluoride or base activator and the comparatively lower commercial availability of diverse organosilanes.

For drug development professionals and researchers working with novel 2-pyridyl scaffolds, having both methods available is advantageous. While optimized Suzuki protocols may be sufficient for many applications, the Hiyama coupling is an essential tool for overcoming the persistent "2-pyridyl problem" and ensuring successful synthesis of these valuable compounds.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Bromopyridine-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Bromopyridine-15N, ensuring laboratory safety and minimizing risk. Adherence to these procedures is essential for the safe execution of research and development activities. Note that the safety precautions for this compound are identical to those for 2-Bromopyridine, as the 15N isotope is stable and does not alter the chemical reactivity of the molecule.

Hazard Identification and Classification

This compound is a hazardous substance with the following classifications[1][2]:

  • Acute Toxicity: Toxic if swallowed and fatal in contact with skin[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation.

  • Flammability: Combustible liquid[3].

Personal Protective Equipment (PPE)

A thorough risk assessment mandates the use of the following personal protective equipment when handling this compound[3][4][5]:

PPE CategorySpecification
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may also be required[6].
Hand Protection Chemical-resistant, impervious gloves. Always inspect gloves before use and dispose of contaminated gloves properly[6][7].
Skin and Body Protection Lab coat, long-sleeved clothing, and appropriate footwear to prevent skin contact[5][8].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced[3][8].
Operational and Safety Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood[3][4].

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation[3].

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Have all required equipment and reagents readily available.

  • Handling:

    • Avoid contact with skin, eyes, and clothing[8][9].

    • Do not breathe mists or vapors[3].

    • Use spark-proof tools and explosion-proof equipment[3][9].

    • Ground and bond containers when transferring material to prevent static discharge[8][9].

  • Hygiene:

    • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored[10][11].

    • Wash hands thoroughly after handling and before breaks[7].

    • Remove and wash contaminated clothing before reuse[9][10].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[3][8][10].

  • Keep away from heat, sparks, and open flames[3][8][9].

  • Store locked up[3].

  • Incompatible with strong oxidizing agents, strong acids, and acid chlorides[3][8].

Emergency and First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][9][10].
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention[3][9][10].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[3][10].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][9][10].
Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with inert material such as dry sand or earth[8]. Do not use combustible materials.

  • Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal[3][8].

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations[3].

  • Do not dispose of the chemical down the drain.

  • Handle uncleaned containers as you would the product itself.

Visual Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Reaction handle_transfer->handle_reaction emergency_spill Spill handle_transfer->emergency_spill cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose emergency_spill->cleanup_dispose Follow Spill Protocol Follow First Aid Measures Follow First Aid Measures

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.